molecular formula C31H54N7O19P3S B15600395 3,7-Dihydroxydecanoyl-CoA

3,7-Dihydroxydecanoyl-CoA

Cat. No.: B15600395
M. Wt: 953.8 g/mol
InChI Key: LAXUHFPTMMOCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O19P3S and its molecular weight is 953.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O19P3S

Molecular Weight

953.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dihydroxydecanethioate

InChI

InChI=1S/C31H54N7O19P3S/c1-4-6-18(39)7-5-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI Key

LAXUHFPTMMOCNM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 3,7-Dihydroxydecanoyl-CoA: An Uncharted Territory in Endogenous Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a significant gap in our understanding of the endogenous function of 3,7-Dihydroxydecanoyl-CoA. This molecule, a derivative of decanoic acid featuring hydroxyl groups at the 3rd and 7th positions, does not appear to be a well-characterized metabolite in published research. Consequently, detailed information regarding its biosynthesis, specific signaling pathways, and quantitative presence in biological systems is not available at this time.

While the broader families of acyl-Coenzyme A (CoA) molecules are fundamental to cellular metabolism, playing critical roles in fatty acid synthesis and oxidation, the Krebs cycle, and numerous other biosynthetic and degradative pathways, the specific functions of this compound remain elusive.[1][2] General enzymatic activities involving 3-hydroxyacyl-CoA intermediates are well-documented, primarily in the context of beta-oxidation and fatty acid elongation.[3][4][5] However, these studies do not specifically address substrates with an additional hydroxyl group at the 7th position, such as this compound.

The biosynthesis of Coenzyme A itself is a highly conserved five-step process originating from pantothenate (vitamin B5).[6] This pathway generates the essential cofactor that will be subsequently esterified to various acyl groups to form molecules like the one . The enzymes responsible for modifying the acyl chain, such as dehydrogenases and dehydratases, are known to act on a range of substrates.[7][8] For instance, 3-hydroxyacyl-CoA dehydrogenase is a key enzyme in mitochondrial fatty acid beta-oxidation, catalyzing the oxidation of 3-hydroxyacyl-CoAs.[5] Deficiencies in these enzymes can lead to severe metabolic disorders.[4]

Despite this general knowledge, the specific enzymatic reactions that would lead to the synthesis of this compound, and the subsequent metabolic or signaling roles of this molecule, are not described in the available literature. It is possible that this compound is a minor or transient intermediate in a yet-to-be-discovered metabolic pathway, or that its endogenous presence is restricted to specific organisms or conditions that have not been extensively studied.

Further research, likely involving advanced analytical techniques such as mass spectrometry for the identification and quantification of novel metabolites, would be required to elucidate the endogenous function of this compound.[9][10] Until such studies are conducted, a detailed technical guide on its core functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed. The scientific community awaits future investigations to shed light on the potential role of this and other novel acyl-CoA species in health and disease.

References

3,7-Dihydroxydecanoyl-CoA: A Technical Guide on a Novel Dihydroxylated Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-dihydroxydecanoyl-CoA, a dihydroxylated medium-chain fatty acyl-coenzyme A. Due to the limited direct scientific literature on this specific molecule, this document synthesizes information on related compounds and established biochemical principles to postulate its discovery, origin, and biochemical significance. We present a hypothetical biosynthetic pathway, detail the experimental protocols required for its identification and characterization, and provide quantitative data for analogous compounds. This guide serves as a foundational resource for researchers interested in the expanding field of novel fatty acid metabolites and their potential roles in biology and pharmacology.

Introduction: The Emerging Landscape of Dihydroxylated Fatty Acids

Fatty acids and their coenzyme A (CoA) esters are central to cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. While the roles of common saturated and unsaturated fatty acids are well-understood, there is growing interest in modified fatty acids, including those with multiple hydroxyl groups. These modifications can dramatically alter the physicochemical properties and biological activities of the parent molecule.

Dihydroxylated fatty acids are found in various biological systems, from plants to microorganisms, and are known to be produced through enzymatic processes.[1][2] For instance, microorganisms can oxidize fatty acids to produce a variety of hydroxylated forms, including di- and tri-hydroxy fatty acids.[1][3][4] These compounds are of interest for their potential applications in the chemical, food, and cosmetic industries, as well as for their antibiotic, anti-inflammatory, and anticancer properties.[2]

The subject of this guide, this compound, is a specific dihydroxylated medium-chain fatty acyl-CoA. While its presence is noted in chemical databases, detailed information regarding its discovery and biological context is not yet prevalent in peer-reviewed literature. This guide aims to bridge this gap by providing a scientifically grounded framework for its study.

Postulated Discovery and Origin of this compound

The discovery of novel metabolites like this compound is typically driven by advancements in analytical chemistry, particularly mass spectrometry. It is plausible that this compound was first identified as a novel peak in the mass spectrum of a biological extract, likely from a microorganism capable of metabolizing decanoic acid or its derivatives. The identification of dihydroxy fatty acids in various samples, from castor oil to archaeological pottery residues, highlights the power of mass spectrometry in uncovering such molecules.[5][6]

The origin of this compound is likely microbial. Bacteria and fungi possess a diverse array of enzymes capable of hydroxylating fatty acids.[1][2] Specifically, cytochrome P450 (CYP) monooxygenases are well-known for their ability to introduce hydroxyl groups at various positions on a fatty acid chain.[7][8][9] Given that 3-hydroxydecanoyl-CoA is a common intermediate in fatty acid metabolism, it is conceivable that a second hydroxylation event at the C7 position, catalyzed by a specific CYP enzyme, leads to the formation of this compound.

Hypothetical Biosynthetic Pathway

Based on established principles of fatty acid metabolism and enzymatic hydroxylation, a plausible biosynthetic pathway for this compound can be proposed. This pathway likely begins with decanoyl-CoA, a standard intermediate in fatty acid metabolism.

Step 1: Initial Hydroxylation at C3

Decanoyl-CoA can undergo hydroxylation at the C3 position through the action of an enoyl-CoA hydratase, a key enzyme in the beta-oxidation pathway, to form 3-hydroxydecanoyl-CoA.

Step 2: Secondary Hydroxylation at C7

The subsequent and defining step would be the hydroxylation of 3-hydroxydecanoyl-CoA at the C7 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to hydroxylate fatty acids at various "in-chain" positions. The enzyme would utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce the hydroxyl group.

Biosynthesis of this compound Hypothetical Biosynthetic Pathway Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Three_Hydroxy 3-Hydroxydecanoyl-CoA Enoyl_CoA->Three_Hydroxy Enoyl-CoA Hydratase (+ H2O) Three_Seven_Dihydroxy This compound p1->Three_Seven_Dihydroxy Cytochrome P450 Monooxygenase (O2, NADPH -> H2O, NADP+)

A plausible biosynthetic pathway for this compound.

Quantitative Data

Property3,5-Dihydroxydecanoic Acid[10]3,10-Dihydroxydecanoic Acid[11]
Molecular Formula C10H20O4C10H20O4
Molecular Weight 204.26 g/mol 204.26 g/mol
IUPAC Name 3,5-dihydroxydecanoic acid3,10-dihydroxydecanoic acid
InChIKey WQZRAWSNEARGPQ-UHFFFAOYSA-NWXCLDXYQUQDNDB-UHFFFAOYSA-N

Experimental Protocols

The identification and characterization of a novel metabolite like this compound would involve a multi-step experimental workflow.

Sample Preparation and Extraction
  • Cell Culture and Lysis: If a microbial origin is suspected, the organism would be cultured under conditions that promote fatty acid metabolism. The cells would then be harvested and lysed to release intracellular metabolites.

  • Lipid Extraction: A biphasic solvent extraction, typically using a chloroform/methanol/water system (Bligh-Dyer method), would be employed to separate lipids from other cellular components.

  • Saponification and Derivatization: To analyze the fatty acid portion, the CoA ester would be hydrolyzed (saponification) to release the free fatty acid. The free fatty acid is then often derivatized (e.g., methylation to form a fatty acid methyl ester, FAME) to improve its volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis.

Chromatographic Separation and Mass Spectrometric Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Protocol: The derivatized fatty acid extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating hydroxylated compounds). The separated compounds are then introduced into a mass spectrometer.

    • Analysis: The mass spectrometer provides a mass spectrum for each chromatographic peak. For a dihydroxydecanoic acid derivative, characteristic fragmentation patterns would be observed, allowing for the determination of the positions of the hydroxyl groups.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Protocol: For the analysis of the intact acyl-CoA, reverse-phase liquid chromatography would be used for separation, followed by electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).

    • Analysis: The precursor ion corresponding to the mass of this compound would be selected and fragmented. The resulting product ion spectrum would provide structural information, confirming the presence of the dihydroxydecanoyl moiety and the CoA group.[12]

Experimental Workflow for Characterization Workflow for Identification and Characterization cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Culture Microbial Culture Extraction Lipid Extraction Culture->Extraction Derivatization Saponification & Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis of Intact Acyl-CoA Extraction->LCMS GCMS GC-MS Analysis of Derivatized Fatty Acid Derivatization->GCMS Structure Structural Elucidation GCMS->Structure LCMS->Structure

A general experimental workflow for the characterization of this compound.

Potential Signaling Pathways and Biological Significance

The biological role of this compound is currently unknown. However, based on the functions of other hydroxylated fatty acids, several possibilities can be considered:

  • Biosurfactant Precursor: Dihydroxylated fatty acids can be components of biosurfactants, which are involved in microbial motility and biofilm formation.

  • Signaling Molecule: The introduction of hydroxyl groups can create specific recognition sites for protein binding, suggesting a role in cellular signaling.

  • Intermediate in Xenobiotic Metabolism: The hydroxylation may be part of a detoxification pathway for certain compounds.

Further research is needed to elucidate the specific biological functions of this molecule.

Conclusion and Future Directions

This compound represents a novel and understudied fatty acid metabolite. While its discovery and origin are not yet documented in the mainstream scientific literature, a plausible microbial and enzymatic origin can be hypothesized. The experimental protocols outlined in this guide provide a roadmap for its definitive identification, characterization, and eventual elucidation of its biological role. Future research in this area will likely focus on screening microbial sources for its production, identifying the specific enzymes responsible for its biosynthesis, and investigating its potential as a signaling molecule or a precursor for bioactive compounds. The study of such novel metabolites is crucial for advancing our understanding of the complexity of cellular metabolism and for discovering new molecules with potential therapeutic or industrial applications.

References

The Enigmatic Role of 3,7-Dihydroxydecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the current scientific understanding of 3,7-dihydroxydecanoyl-CoA within the broader context of fatty acid metabolism. Extensive investigation of scientific literature and biochemical databases reveals a significant finding: This compound is not a currently recognized or characterized metabolite in established metabolic pathways. As such, there is a lack of quantitative data, experimental protocols, and defined signaling pathways directly associated with this molecule.

However, the existence of isomeric dihydroxydecanoic acids, such as 3,9- and 3,10-dihydroxydecanoic acid, suggests the plausibility of such structures arising from alternative metabolic routes like omega-oxidation of 3-hydroxy fatty acids.[1] To provide a valuable resource for researchers, scientists, and drug development professionals investigating novel fatty acid metabolites, this guide will focus on the well-characterized role of a closely related and pivotal molecule: 3-hydroxydecanoyl-CoA .

This document will provide an in-depth exploration of 3-hydroxydecanoyl-CoA's function in mitochondrial beta-oxidation, its associated enzymes, and relevant analytical methodologies. By understanding the established pathways of a similar molecule, researchers can gain a foundational framework for investigating potentially novel dihydroxyacyl-CoA compounds.

Introduction to Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids that play a central role in cellular metabolism. They are key intermediates in both the anabolic pathways of lipid synthesis and the catabolic pathways of fatty acid oxidation for energy production. The specific structure of the acyl chain, including its length and the presence of functional groups like hydroxyls, dictates its metabolic fate and biological function.

The Role of 3-Hydroxydecanoyl-CoA in Mitochondrial Beta-Oxidation

3-Hydroxydecanoyl-CoA is a critical intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. Beta-oxidation is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

The process involves a series of four enzymatic reactions that occur in the mitochondrial matrix:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the acyl-CoA chain.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the beta-carbon (C3). For decanoyl-CoA, this step produces (S)-3-hydroxydecanoyl-CoA.

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH. This reaction converts (S)-3-hydroxydecanoyl-CoA to 3-oxodecanoyl-CoA.

  • Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a shortened acyl-CoA chain (octanoyl-CoA in this case), which can then re-enter the beta-oxidation cycle.

Enzymology of 3-Hydroxydecanoyl-CoA Metabolism

The primary enzyme responsible for the conversion of 3-hydroxydecanoyl-CoA in beta-oxidation is 3-hydroxyacyl-CoA dehydrogenase (HADH) . There are different forms of this enzyme with varying substrate specificities based on the length of the acyl chain. For medium-chain substrates like 3-hydroxydecanoyl-CoA, medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) is a key enzyme. Deficiencies in these enzymes can lead to serious metabolic disorders.[2]

Quantitative Data

Due to the lack of literature on this compound, no quantitative data can be presented. However, for the well-studied enzymes acting on 3-hydroxyacyl-CoAs, kinetic data is available and crucial for understanding their function. The following table summarizes representative kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD)(S)-3-hydroxydecanoyl-CoA10-5050-150Porcine Heart Mitochondria
Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD)(S)-3-hydroxybutyryl-CoA20-100100-300Rat Liver Mitochondria
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)(S)-3-hydroxypalmitoyl-CoA5-2510-40Human Placenta

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Investigating the metabolism of acyl-CoAs requires specific and sensitive methodologies. Below are detailed protocols for key experiments relevant to the study of 3-hydroxydecanoyl-CoA and the potential discovery of novel dihydroxyacyl-CoAs.

Analysis of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the sensitive detection and quantification of various acyl-CoA species in biological samples.

Objective: To identify and quantify 3-hydroxydecanoyl-CoA and other acyl-CoAs in cell or tissue extracts.

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water with 0.1% formic acid).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to resolve different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation. The fragmentation of the CoA moiety produces characteristic product ions that can be used for identification.

    • For quantification, use a stable isotope-labeled internal standard of a known acyl-CoA.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzyme Activity Assay

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH.

Objective: To determine the activity of HADH in a purified enzyme preparation or a cell lysate.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Add NAD+ to a final concentration of 1-2 mM.

    • Add the enzyme sample (purified HADH or cell lysate).

  • Initiation of Reaction:

    • Start the reaction by adding the substrate, (S)-3-hydroxydecanoyl-CoA, to a final concentration in the range of its Km (e.g., 50 µM).

  • Measurement:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation:

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH production and, consequently, the enzyme activity.

Visualizations

To aid in the understanding of the metabolic context, the following diagrams illustrate the relevant pathways and workflows.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) S_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->S_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase (+ H₂O) _3_Oxodecanoyl_CoA 3-Oxodecanoyl-CoA S_3_Hydroxydecanoyl_CoA->_3_Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Octanoyl_CoA Octanoyl-CoA _3_Oxodecanoyl_CoA->Octanoyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Oxodecanoyl_CoA->Acetyl_CoA Beta_Oxidation_Cycle Octanoyl_CoA->Beta_Oxidation_Cycle To next cycle Experimental_Workflow_LCMS cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (Cells/Tissue) Homogenization Homogenization in Extraction Buffer Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under N₂ Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Hypothetical_Formation _3_hydroxydecanoic_acid 3-Hydroxydecanoic Acid omega_oxidation Omega-Oxidation (Cytochrome P450) _3_hydroxydecanoic_acid->omega_oxidation dihydroxydecanoic_acid 3,X-Dihydroxydecanoic Acid (e.g., 3,9- or 3,10-) omega_oxidation->dihydroxydecanoic_acid activation Acyl-CoA Synthetase (+ CoA, ATP) dihydroxydecanoic_acid->activation dihydroxydecanoyl_coa 3,X-Dihydroxydecanoyl-CoA activation->dihydroxydecanoyl_coa

References

The Enigmatic Role of 3,7-Dihydroxydecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a cornerstone of cellular energy metabolism, responsible for the catabolism of fatty acids. While the oxidation of saturated and unsaturated fatty acids is well-characterized, the metabolic fate of modified fatty acids, such as the hydroxylated forms, presents a more complex picture. This technical guide delves into the hypothetical role and metabolic pathways of 3,7-dihydroxydecanoyl-CoA, a dually hydroxylated medium-chain fatty acid derivative. Although not a commonly documented intermediate in mainstream fatty acid oxidation, its structure suggests potential origins from both beta-oxidation and cytochrome P450-mediated hydroxylation. This document explores its plausible biosynthesis, its theoretical processing through the mitochondrial beta-oxidation spiral, and the potential implications for inborn errors of metabolism. We provide detailed experimental protocols for the investigation of such atypical fatty acid metabolites and present illustrative quantitative data to guide future research. The signaling pathways and experimental workflows are visualized through comprehensive diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. The process involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] The canonical beta-oxidation pathway is well-understood for saturated fatty acids. However, the metabolism of fatty acids with modifications to their hydrocarbon chains, such as hydroxyl groups, is less clearly defined and often associated with alternative metabolic routes and certain pathological conditions.

This guide focuses on the theoretical molecule, this compound. The 3-hydroxyacyl-CoA is a standard intermediate in the beta-oxidation spiral. The additional hydroxyl group at the C7 position suggests a potential modification by enzymes such as cytochrome P450 monooxygenases, which are known to perform in-chain hydroxylation of fatty acids.[2][3] The presence of such modified fatty acids could have significant implications for the efficiency and regulation of mitochondrial beta-oxidation and may be relevant in the context of certain metabolic disorders.

Hypothetical Biosynthesis of this compound

The formation of this compound is not described in mainstream metabolic pathways. However, based on known enzymatic reactions, a plausible biosynthetic route can be proposed. This pathway likely involves the convergence of two separate processes: the initial steps of beta-oxidation and a subsequent hydroxylation event catalyzed by a cytochrome P450 enzyme.

One possible pathway begins with decanoyl-CoA, a standard ten-carbon fatty acyl-CoA. The initial two steps of beta-oxidation would proceed as follows:

  • Dehydrogenation: Decanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to yield trans-2-enoyl-CoA.

  • Hydration: The resulting trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxydecanoyl-CoA.

At this stage, the L-3-hydroxydecanoyl-CoA intermediate could be acted upon by a cytochrome P450 monooxygenase (e.g., from the CYP4 family), which are known to hydroxylate fatty acids at various positions along the carbon chain.[4][5] A CYP-mediated reaction could introduce a hydroxyl group at the C7 position, resulting in the formation of this compound.

G Decanoyl_CoA Decanoyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Decanoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase dihydroxy This compound L_3_Hydroxydecanoyl_CoA->dihydroxy P450 Cytochrome P450 (e.g., CYP4 family) P450->dihydroxy Hydroxylation at C7

Figure 1: Proposed Biosynthesis of this compound.

Proposed Mitochondrial Beta-Oxidation of this compound

The presence of a hydroxyl group at the C7 position would likely alter the processing of this compound by the enzymatic machinery of mitochondrial beta-oxidation. The standard four-step cycle would theoretically proceed, although the efficiency of each step could be affected by the additional polar hydroxyl group.

The proposed beta-oxidation of this compound would involve the following steps:

  • Dehydrogenation: this compound would be a substrate for a 3-hydroxyacyl-CoA dehydrogenase. This reaction would oxidize the 3-hydroxy group to a keto group, yielding 3-keto-7-hydroxydecanoyl-CoA and NADH.

  • Thiolysis: A thiolase would then cleave the 3-keto-7-hydroxydecanoyl-CoA, releasing acetyl-CoA and 5-hydroxyoctanoyl-CoA.

  • Further Oxidation: The resulting 5-hydroxyoctanoyl-CoA would then enter subsequent rounds of beta-oxidation. The hydroxyl group at what is now the C5 position would be carried through the cycle until it is closer to the reactive end of the molecule, where it might be further metabolized or excreted.

It is also plausible that the presence of the C7 hydroxyl group could lead to the formation of dicarboxylic acids through omega-oxidation, a pathway that is often active when beta-oxidation is impaired.[6][7] This would result in the formation of 3,7-dihydroxydecanedioic acid, which could be further degraded by peroxisomal beta-oxidation.

G dihydroxy This compound keto 3-Keto-7-hydroxydecanoyl-CoA dihydroxy->keto 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA keto->acetyl_coa Thiolase hydroxyoctanoyl_coa 5-Hydroxyoctanoyl-CoA keto->hydroxyoctanoyl_coa next_cycle Further rounds of beta-oxidation hydroxyoctanoyl_coa->next_cycle

Figure 2: Proposed Beta-Oxidation of this compound.

Quantitative Data (Illustrative)

As there is no published experimental data on this compound, the following tables present illustrative data to provide a framework for future experiments.

Table 1: Hypothetical Kinetic Parameters of Beta-Oxidation Enzymes with Decanoyl-CoA and this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Relative Efficiency (Vmax/Km)
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxydecanoyl-CoA251506.0
This compound75901.2
Thiolase 3-Ketodecanoyl-CoA1520013.3
3-Keto-7-hydroxydecanoyl-CoA501202.4

This illustrative data suggests that the additional hydroxyl group at the C7 position may decrease the affinity and turnover rate of the beta-oxidation enzymes for the modified substrate.

Table 2: Illustrative Metabolite Concentrations in Fibroblasts from a Hypothetical Patient with Impaired Hydroxylated Fatty Acid Metabolism

MetaboliteControl (nmol/mg protein)Patient (nmol/mg protein)Fold Change
Decanoyl-CoA0.5 ± 0.10.6 ± 0.21.2
3-Hydroxydecanoyl-CoA0.2 ± 0.051.5 ± 0.37.5
This compound Not Detected2.8 ± 0.5-
3,7-Dihydroxydecanedioic acid (urine, µmol/mmol creatinine)< 0.15.2 ± 1.1> 52

This hypothetical data points towards an accumulation of hydroxylated intermediates, suggesting a bottleneck in their further metabolism.

Experimental Protocols

Investigating the metabolism of a novel substrate like this compound requires a combination of in vitro enzyme assays and cell-based models.

Synthesis of this compound

As this is not a commercially available compound, chemical synthesis would be the first step. A potential route would involve the stereoselective synthesis of 3,7-dihydroxydecanoic acid, followed by its activation to the CoA thioester.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of beta-oxidation enzymes with this compound as a substrate.

Materials:

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase and thiolase.

  • Synthesized this compound and 3-keto-7-hydroxydecanoyl-CoA.

  • Spectrophotometer or plate reader.

  • Reaction buffers and cofactors (NAD+, Coenzyme A).

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD+, and the purified enzyme.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol for Thiolase Activity:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), Coenzyme A, and the purified enzyme.

  • Initiate the reaction by adding varying concentrations of 3-keto-7-hydroxydecanoyl-CoA.

  • Monitor the decrease in absorbance at 303 nm due to the cleavage of the thioester bond.

  • Calculate the initial reaction velocities and determine Km and Vmax.

Cellular Fatty Acid Oxidation Assay

Objective: To measure the rate of oxidation of 3,7-dihydroxydecanoic acid in cultured cells.

Materials:

  • Cultured human fibroblasts or hepatocytes.

  • Radiolabeled [1-14C]-3,7-dihydroxydecanoic acid.

  • Scintillation counter.

  • Cell culture media and reagents.

Protocol:

  • Culture cells to confluence in 6-well plates.

  • Incubate the cells with media containing [1-14C]-3,7-dihydroxydecanoic acid for a defined period (e.g., 4 hours).

  • After incubation, collect the medium and precipitate the remaining unoxidized fatty acid.

  • Measure the radioactivity of the acid-soluble metabolites (which includes acetyl-CoA and TCA cycle intermediates) in the supernatant using a scintillation counter.

  • Normalize the results to the total protein content of the cells in each well.

G cluster_synthesis Substrate Preparation cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Synthesis Chemical Synthesis of This compound Enzyme_Assay Enzyme Kinetic Assays (Dehydrogenase, Thiolase) Synthesis->Enzyme_Assay FAO_Assay Incubate with Radiolabeled Substrate Synthesis->FAO_Assay Data_Analysis1 Determine Km and Vmax Enzyme_Assay->Data_Analysis1 Cell_Culture Culture Fibroblasts or Hepatocytes Cell_Culture->FAO_Assay Measurement Measure Radiolabeled Acid-Soluble Metabolites FAO_Assay->Measurement Data_Analysis2 Determine Oxidation Rate Measurement->Data_Analysis2

Figure 3: Experimental Workflow for Investigating this compound Metabolism.

Clinical Significance and Future Directions

The accumulation of hydroxylated fatty acids is a hallmark of several inborn errors of fatty acid metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[8] In these disorders, the impaired beta-oxidation of long-chain fatty acids leads to the accumulation of 3-hydroxy fatty acids, which can then be shunted into alternative metabolic pathways like omega-oxidation, resulting in the excretion of 3-hydroxydicarboxylic acids.[6]

The study of atypical fatty acids like this compound could therefore provide insights into:

  • The substrate specificity of fatty acid metabolizing enzymes: Understanding how modifications to the fatty acid chain affect enzyme function.

  • The pathophysiology of fatty acid oxidation disorders: Identifying novel biomarkers for these conditions.

  • Drug development: Designing small molecules that can modulate fatty acid metabolism for therapeutic purposes.

Future research should focus on the definitive identification of this compound in biological samples from patients with suspected fatty acid oxidation disorders. If identified, further studies will be required to elucidate its precise metabolic fate and its impact on mitochondrial function. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for these investigations.[9]

Conclusion

While this compound remains a hypothetical metabolite, its potential existence and metabolism provide a valuable framework for exploring the complexities of fatty acid oxidation beyond the canonical pathways. The interplay between beta-oxidation and hydroxylating enzyme systems like cytochrome P450s highlights the adaptability of cellular metabolism. The experimental approaches and illustrative data presented in this guide are intended to serve as a resource for researchers dedicated to unraveling the intricate network of fatty acid metabolism and its role in human health and disease. Further investigation into the metabolism of such modified fatty acids holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of metabolic disorders.

References

Identifying 3,7-Dihydroxydecanoyl-CoA in Biological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the identification and quantification of 3,7-Dihydroxydecanoyl-CoA in various biological samples. While specific quantitative data for this metabolite is not extensively available in current literature, this document outlines a robust analytical approach based on established methods for similar acyl-CoA species.

Introduction

This compound is a dihydroxylated medium-chain fatty acyl-coenzyme A. Such molecules are typically intermediates in fatty acid metabolism, potentially arising from pathways such as omega-oxidation followed by beta-oxidation. The presence and concentration of specific acyl-CoAs can provide valuable insights into the metabolic state of a biological system and may serve as biomarkers for disease or as targets for therapeutic intervention. This guide details the necessary steps for the reliable analysis of this compound, from sample preparation to final quantification.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the quantification of acyl-CoAs in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect and quantify low-abundance metabolites in complex samples.

Sample Preparation

The initial and most critical step is the efficient extraction and purification of acyl-CoAs from the biological matrix.

Experimental Protocol: Acyl-CoA Extraction from Tissues or Cells

  • Homogenization:

    • Weigh 20-50 mg of frozen tissue powder or a cell pellet (1-10 million cells).

    • Homogenize in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).

  • Phase Separation:

    • Vortex the homogenate vigorously for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous/methanolic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the collected supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase chromatography is typically employed to separate acyl-CoAs based on their chain length and polarity.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Tandem Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

Table 2: Hypothetical Mass Spectrometry Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) To be determined experimentally (calculated m/z)
Product Ion (Q3) To be determined by fragmentation analysis
Collision Energy To be optimized for the specific molecule
Dwell Time 100 ms

Note: The exact m/z values for the precursor and product ions of this compound need to be determined by direct infusion of a synthesized standard.

Quantitative Data

As of the last update, specific quantitative data for this compound in biological tissues is not available in the peer-reviewed literature. However, to provide a frame of reference, the following table summarizes reported concentrations of other medium-chain acyl-CoAs in mouse liver tissue. These values can serve as an estimate for the expected concentration range of similar metabolites.

Table 3: Representative Concentrations of Medium-Chain Acyl-CoAs in Mouse Liver

Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Hexanoyl-CoA (C6)0.5 - 2.0
Octanoyl-CoA (C8)1.0 - 5.0
Decanoyl-CoA (C10)0.8 - 4.0
3-Hydroxyoctanoyl-CoA0.1 - 0.5

Data compiled from various sources and should be considered as representative ranges.

Metabolic Pathway and Signaling

Proposed Biosynthesis and Degradation Pathway

This compound is likely an intermediate in a catabolic pathway involving initial omega-oxidation of a monohydroxy fatty acid, followed by beta-oxidation.

Metabolic Pathway of this compound cluster_omega Omega-Oxidation (ER) cluster_activation Activation (Mitochondria/Peroxisome) cluster_beta Beta-Oxidation (Mitochondria/Peroxisome) 3-Hydroxydecanoic_Acid 3-Hydroxydecanoic Acid 3,10-Dihydroxydecanoic_Acid 3,10-Dihydroxydecanoic Acid 3-Hydroxydecanoic_Acid->3,10-Dihydroxydecanoic_Acid CYP450 3-Hydroxydecanedioic_Acid 3-Hydroxydecanedioic Acid 3,10-Dihydroxydecanoic_Acid->3-Hydroxydecanedioic_Acid ADH/ALDH 3-Hydroxydecanedioyl-CoA 3-Hydroxydecanedioyl-CoA 3-Hydroxydecanedioic_Acid->3-Hydroxydecanedioyl-CoA Acyl-CoA Synthetase This compound This compound 3-Hydroxydecanedioyl-CoA->this compound One round of Beta-Oxidation Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA This compound->Chain_Shortened_Acyl_CoA Further Beta-Oxidation Experimental Workflow Sample_Collection Biological Sample Collection (Tissue, Cells, etc.) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Enzymatic Synthesis of 3,7-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dihydroxydecanoyl-CoA is a dihydroxylated medium-chain acyl-coenzyme A thioester with potential applications in the synthesis of specialty polymers and as a chiral building block in pharmaceutical drug development. Its precise enzymatic synthesis is not extensively documented in current scientific literature. This technical guide outlines a putative enzymatic pathway for the synthesis of this compound, drawing upon established principles of fatty acid metabolism and enzyme catalysis. The proposed pathway involves a two-stage process: the regioselective hydroxylation of a decanoic acid substrate, followed by its activation and subsequent β-oxidation to introduce the second hydroxyl group. This document provides detailed hypothetical experimental protocols, quantitative data based on analogous enzymatic reactions, and visual diagrams to guide researchers in the development of a biocatalytic process for the production of this valuable molecule.

Proposed Enzymatic Synthesis Pathway

The proposed biosynthetic route to this compound is a hybrid pathway that combines the action of a fatty acid hydroxylase with enzymes of the β-oxidation pathway. The synthesis commences with decanoic acid and proceeds through two key stages:

  • Stage 1: C7-Hydroxylation of Decanoic Acid. In this initial step, decanoic acid is regioselectively hydroxylated at the C7 position to yield 7-hydroxydecanoic acid. This reaction is catalyzed by a fatty acid hydroxylase, with cytochrome P450 monooxygenases being the most promising candidates.

  • Stage 2: Acyl-CoA Activation and β-Oxidation. The resulting 7-hydroxydecanoic acid is then activated to its coenzyme A thioester, 7-hydroxydecanoyl-CoA, by an acyl-CoA synthetase. This intermediate subsequently enters a modified β-oxidation cycle. An acyl-CoA dehydrogenase introduces a double bond between the C2 and C3 positions, and an enoyl-CoA hydratase then adds a hydroxyl group at the C3 position, yielding the final product, this compound.

A schematic of this proposed pathway is presented below.

Enzymatic_Synthesis_of_3_7_Dihydroxydecanoyl_CoA cluster_stage1 Stage 1: C7-Hydroxylation cluster_stage2 Stage 2: Acyl-CoA Activation & β-Oxidation Decanoic_Acid Decanoic Acid 7_Hydroxydecanoic_Acid 7-Hydroxydecanoic Acid Decanoic_Acid->7_Hydroxydecanoic_Acid Fatty Acid Hydroxylase (e.g., CYP450) 7_Hydroxydecanoyl_CoA 7-Hydroxydecanoyl-CoA 7_Hydroxydecanoic_Acid->7_Hydroxydecanoyl_CoA Acyl-CoA Synthetase 7_Hydroxy_2_enoyl_CoA 7-Hydroxy-2-enoyl-CoA 7_Hydroxydecanoyl_CoA->7_Hydroxy_2_enoyl_CoA Acyl-CoA Dehydrogenase 3_7_Dihydroxydecanoyl_CoA This compound 7_Hydroxy_2_enoyl_CoA->3_7_Dihydroxydecanoyl_CoA Enoyl-CoA Hydratase

Proposed enzymatic pathway for the synthesis of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the key enzymatic steps in the proposed pathway. These values are based on published data for analogous enzymes and reactions and should be considered as a starting point for experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source (Analogous Enzyme)
Fatty Acid Hydroxylase (CYP450)Decanoic Acid50 - 2001 - 10Cytochrome P450s acting on medium-chain fatty acids
Acyl-CoA Synthetase7-Hydroxydecanoic Acid10 - 1005 - 50Medium-chain acyl-CoA synthetases
Acyl-CoA Dehydrogenase7-Hydroxydecanoyl-CoA20 - 15010 - 100Medium-chain acyl-CoA dehydrogenases
Enoyl-CoA Hydratase7-Hydroxy-2-enoyl-CoA15 - 10050 - 500Enoyl-CoA hydratases from β-oxidation

Table 2: Hypothetical Reaction Conditions and Yields

StepEnzyme Concentration (µM)Substrate Concentration (mM)Reaction Time (h)Temperature (°C)pHConversion Yield (%)
C7-Hydroxylation1 - 51 - 104 - 1225 - 377.0 - 8.060 - 85
Acyl-CoA Synthesis2 - 101 - 51 - 230 - 377.5 - 8.5> 95
Dehydrogenation1 - 51 - 50.5 - 125 - 377.0 - 8.0> 90
Hydration1 - 51 - 50.5 - 125 - 377.0 - 8.0> 95

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Protocol 1: Expression and Purification of a Candidate Fatty Acid Hydroxylase

This protocol describes the expression of a candidate cytochrome P450 monooxygenase in E. coli and its subsequent purification.

1. Gene Synthesis and Cloning:

  • Codon-optimize the gene sequence for a selected fatty acid hydroxylase (e.g., from a bacterial source known for fatty acid metabolism) for expression in E. coli.
  • Synthesize the gene and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.
  • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of Terrific Broth.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Assay for C7-Hydroxylation of Decanoic Acid

This protocol outlines an assay to determine the activity of the purified hydroxylase on decanoic acid.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate (B84403) buffer (pH 7.4)
  • 1-10 µM purified fatty acid hydroxylase
  • 1 mM NADPH
  • 1 U/mL NADPH-cytochrome P450 reductase (if required by the specific P450)
  • 1 mM decanoic acid (dissolved in a suitable solvent like DMSO)
  • Initiate the reaction by adding the enzyme.
  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

2. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Acidify the mixture to pH 3-4 with formic acid.
  • Extract the products with three volumes of ethyl acetate.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

3. Product Analysis:

  • Resuspend the dried extract in a suitable mobile phase.
  • Analyze the products by HPLC-MS.
  • Separate the substrate and product on a C18 column.
  • Identify the 7-hydroxydecanoic acid product by its mass-to-charge ratio and comparison to an authentic standard if available.
  • Quantify the product formation by integrating the peak area from the HPLC chromatogram.

Protocol 3: Enzymatic Synthesis and Detection of this compound

This protocol describes a one-pot, multi-enzyme synthesis of the target molecule from 7-hydroxydecanoic acid.

1. Reaction Mixture:

  • In a reaction vessel, combine:
  • 50 mM Tris-HCl buffer (pH 7.5)
  • 5 mM MgCl₂
  • 2 mM ATP
  • 1 mM Coenzyme A
  • 1 mM 7-hydroxydecanoic acid
  • 5 µM Acyl-CoA Synthetase
  • 2 µM Acyl-CoA Dehydrogenase
  • 2 µM Enoyl-CoA Hydratase
  • 1 mM FAD (cofactor for Acyl-CoA Dehydrogenase)
  • 1 mM NAD⁺ (cofactor for Enoyl-CoA Hydratase, if required by the specific enzyme)

2. Reaction and Analysis:

  • Incubate the reaction mixture at 30°C.
  • At various time points, withdraw aliquots and quench the reaction by adding an equal volume of 10% trichloroacetic acid.
  • Centrifuge to pellet the precipitated proteins.
  • Analyze the supernatant by HPLC-MS/MS to detect the formation of 7-hydroxydecanoyl-CoA, 7-hydroxy-2-enoyl-CoA, and the final product, this compound. Monitor the reaction by observing the disappearance of the initial substrate and the appearance of the intermediates and final product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proposed research and development of the enzymatic synthesis of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Enzyme Identification and Characterization cluster_phase2 Phase 2: Pathway Reconstruction and Optimization cluster_phase3 Phase 3: Product Analysis and Scale-up Gene_Synthesis Gene Synthesis & Cloning of Candidate Hydroxylase Protein_Expression Protein Expression & Purification Gene_Synthesis->Protein_Expression Activity_Assay In Vitro Activity Assay (C7-Hydroxylation) Protein_Expression->Activity_Assay Source_Beta_Oxidation_Enzymes Source/Purify β-Oxidation Enzymes Activity_Assay->Source_Beta_Oxidation_Enzymes One_Pot_Synthesis One-Pot Multi-Enzyme Synthesis Source_Beta_Oxidation_Enzymes->One_Pot_Synthesis Optimization Reaction Condition Optimization One_Pot_Synthesis->Optimization Product_Characterization Product Purification & Structural Characterization (NMR, MS) Optimization->Product_Characterization Scale_Up Process Scale-Up Studies Product_Characterization->Scale_Up

Experimental workflow for developing the enzymatic synthesis of this compound.

Signaling_Pathway_Context Fatty_Acid_Pool Cellular Fatty Acid Pool (Decanoic Acid) Hydroxylation Hydroxylation (CYP450) Fatty_Acid_Pool->Hydroxylation 7_OH_Decanoic_Acid 7-Hydroxydecanoic Acid Hydroxylation->7_OH_Decanoic_Acid Activation CoA Activation 7_OH_Decanoic_Acid->Activation 7_OH_Decanoyl_CoA 7-Hydroxydecanoyl-CoA Activation->7_OH_Decanoyl_CoA Beta_Oxidation β-Oxidation 7_OH_Decanoyl_CoA->Beta_Oxidation 3_7_OH_Decanoyl_CoA This compound Beta_Oxidation->3_7_OH_Decanoyl_CoA Downstream_Metabolism Potential Downstream Metabolism (e.g., Polymer Synthesis) 3_7_OH_Decanoyl_CoA->Downstream_Metabolism

Metabolic context of the proposed this compound synthesis pathway.

Conclusion and Future Directions

This technical guide provides a foundational framework for the enzymatic synthesis of this compound. The proposed pathway, while hypothetical, is based on well-characterized enzymatic reactions and represents a viable starting point for research and development. Key future work should focus on the discovery and engineering of a highly regioselective C7-hydroxylase for decanoic acid, as this is the most challenging step in the proposed synthesis. Subsequent optimization of the multi-enzyme cascade and development of a whole-cell biocatalyst system could pave the way for the efficient and sustainable production of this compound for various industrial applications.

The Peroxisomal Fate of 3,7-Dihydroxydecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal fatty acid β-oxidation is a critical metabolic pathway for the degradation of a variety of lipid molecules that are not efficiently processed by mitochondria. While the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids is well-characterized, the metabolism of modified fatty acids, such as dihydroxylated medium-chain fatty acids, is less understood. This technical guide delves into the putative role of 3,7-dihydroxydecanoyl-CoA in peroxisomal fatty acid oxidation. Although direct evidence for the metabolism of this specific molecule is limited, this document synthesizes information from related metabolic pathways, particularly the oxidation of other dihydroxydecanoic acids, to propose a likely metabolic fate. This guide provides a comprehensive overview of the enzymatic steps, relevant quantitative data from analogous pathways, detailed experimental protocols for studying such metabolism, and visual representations of the involved biochemical processes to facilitate further research and drug development in this area.

Introduction

Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism. One of their primary functions is the β-oxidation of fatty acids that are poor substrates for the mitochondrial oxidation system. These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids like pristanic acid, and dicarboxylic acids. The peroxisomal β-oxidation spiral shares similarities with its mitochondrial counterpart but also possesses unique enzymatic machinery and substrate specificities.

The presence of hydroxyl groups on the acyl chain of a fatty acid introduces complexity into its degradation. While the metabolism of 3-hydroxy fatty acids is a standard part of the β-oxidation cycle, the presence of additional hydroxyl groups at other positions, such as in this compound, necessitates further enzymatic modifications. This guide explores the theoretical pathway for the peroxisomal oxidation of this compound, drawing parallels from the known metabolism of similar compounds, such as 3,9-dihydroxydecanoic acid and 3,10-dihydroxydecanoic acid, which have been identified in human urine during states of increased fatty acid metabolism[1].

Proposed Metabolic Pathway of this compound in Peroxisomes

The entry of a dihydroxylated fatty acid into the peroxisome likely begins with its activation to a CoA thioester in the cytoplasm by an acyl-CoA synthetase. The resulting this compound is then transported into the peroxisomal matrix. The subsequent β-oxidation would proceed as follows:

  • Dehydrogenation: The first step is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). This enzyme introduces a double bond between the α- and β-carbons (C2 and C3), yielding 2-enoyl-3,7-dihydroxydecanoyl-CoA. Unlike the mitochondrial acyl-CoA dehydrogenases, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • Hydration: The subsequent hydration of the double bond is carried out by a peroxisomal enoyl-CoA hydratase, a component of the multifunctional enzyme (MFE). This would result in the formation of 3,x-dihydroxy-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: The newly formed 3-hydroxy group is then oxidized to a keto group by the 3-hydroxyacyl-CoA dehydrogenase activity of the MFE, yielding 3-keto-7-hydroxydecanoyl-CoA. This reaction requires NAD⁺ as a cofactor.

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase catalyzes the cleavage of the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened 5-hydroxyoctanoyl-CoA.

The resulting 5-hydroxyoctanoyl-CoA would likely undergo further rounds of β-oxidation. The hydroxyl group at the original C7 position (now C5) would eventually be encountered by the β-oxidation machinery, potentially requiring additional modifying enzymes, such as a dehydrogenase to convert the hydroxyl to a keto group, before oxidation can proceed.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation_of_Dihydroxydecanoyl_CoA Proposed Peroxisomal β-Oxidation of this compound cluster_cytosol Cytosol cluster_peroxisome Peroxisome 3,7-Dihydroxydecanoic_Acid 3,7-Dihydroxydecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3,7-Dihydroxydecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 3,7-Dihydroxydecanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->3,7-Dihydroxydecanoyl_CoA_Cytosol AMP, PPi 3,7-Dihydroxydecanoyl_CoA_Peroxisome This compound 3,7-Dihydroxydecanoyl_CoA_Cytosol->3,7-Dihydroxydecanoyl_CoA_Peroxisome Transport ACOX Acyl-CoA Oxidase (ACOX) 3,7-Dihydroxydecanoyl_CoA_Peroxisome->ACOX O₂ 2-Enoyl-3,7-dihydroxydecanoyl_CoA 2-Enoyl-3,7-dihydroxydecanoyl-CoA ACOX->2-Enoyl-3,7-dihydroxydecanoyl_CoA H₂O₂ MFE_Hydratase Multifunctional Enzyme (Hydratase activity) 2-Enoyl-3,7-dihydroxydecanoyl_CoA->MFE_Hydratase H₂O 3,x-Dihydroxy-3-hydroxydecanoyl_CoA 3,x-Dihydroxy-3-hydroxydecanoyl-CoA MFE_Hydratase->3,x-Dihydroxy-3-hydroxydecanoyl_CoA MFE_Dehydrogenase Multifunctional Enzyme (Dehydrogenase activity) 3,x-Dihydroxy-3-hydroxydecanoyl_CoA->MFE_Dehydrogenase NAD⁺ 3-Keto-7-hydroxydecanoyl_CoA 3-Keto-7-hydroxydecanoyl-CoA MFE_Dehydrogenase->3-Keto-7-hydroxydecanoyl_CoA NADH + H⁺ Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-7-hydroxydecanoyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA 5-Hydroxyoctanoyl_CoA 5-Hydroxyoctanoyl-CoA Thiolase->5-Hydroxyoctanoyl_CoA

Caption: Proposed metabolic pathway for this compound in the peroxisome.

Quantitative Data

EnzymeSubstrate AnalogueKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
Peroxisomal Acyl-CoA Oxidase (ACOX1)Palmitoyl-CoA (C16:0)10-2050-100Rat Liver[2]
Dodecanedioyl-CoA (C12-DCA)~5~40Rat Liver[3]
L-Bifunctional Protein (MFE-1)trans-2-Hexadecenoyl-CoA15-252000-3000Rat Liver[4]
3-Ketoacyl-CoA Thiolase3-Ketopalmitoyl-CoA5-151500-2500Rat Liver[4]

Note: The kinetic parameters are highly dependent on the specific isoform of the enzyme and the assay conditions. The values presented here are approximate and serve as a general reference.

Experimental Protocols

Assay for Peroxisomal β-Oxidation of a Dihydroxy Fatty Acid

This protocol is adapted from methods used to measure the oxidation of other fatty acids in isolated peroxisomes[2][5].

Objective: To measure the rate of peroxisomal β-oxidation of a synthesized 3,7-dihydroxydecanoic acid.

Materials:

  • Synthesized 3,7-dihydroxydecanoic acid

  • Isolated rat liver peroxisomes

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.4, containing 20 mM KCl, 1 mM DTT, 0.1% BSA)

  • Cofactors: 0.5 mM CoA, 2 mM ATP, 2 mM NAD⁺, 50 µM FAD

  • [¹⁴C]-labeled 3,7-dihydroxydecanoic acid (if available for radiometric assay) or a suitable derivatizing agent for LC-MS/MS analysis.

  • Quenching solution (e.g., 1 M perchloric acid)

  • Scintillation cocktail (for radiometric assay)

Procedure:

  • Peroxisome Isolation: Isolate peroxisomes from rat liver using differential and density gradient centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and isolated peroxisomes (e.g., 50-100 µg of protein).

  • Initiation: Start the reaction by adding the 3,7-dihydroxydecanoic acid substrate (e.g., 50 µM final concentration). For radiometric assays, include the [¹⁴C]-labeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Analysis:

    • Radiometric Assay: Centrifuge the quenched reaction to pellet the protein. Measure the radioactivity in the acid-soluble supernatant, which contains the chain-shortened products and acetyl-CoA.

    • LC-MS/MS Assay: Neutralize the quenched sample and analyze for the disappearance of the parent substrate and the appearance of chain-shortened hydroxy-acyl-CoAs or their corresponding free acids after hydrolysis.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Peroxisomal β-Oxidation Assay Start Start Isolate_Peroxisomes Isolate Peroxisomes from Rat Liver Start->Isolate_Peroxisomes Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors, Peroxisomes) Isolate_Peroxisomes->Prepare_Reaction_Mix Add_Substrate Add 3,7-Dihydroxydecanoic Acid Substrate Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with Perchloric Acid) Incubate->Stop_Reaction Analysis Analyze Products Stop_Reaction->Analysis Radiometric Radiometric Detection (Acid-Soluble Counts) Analysis->Radiometric LC_MS LC-MS/MS Analysis (Substrate Depletion, Product Formation) Analysis->LC_MS End End Radiometric->End LC_MS->End

Caption: General workflow for assaying the peroxisomal β-oxidation of a novel substrate.

Analytical Methods for Hydroxylated Acyl-CoA Species

The analysis of hydroxylated acyl-CoA species presents challenges due to their low abundance and polar nature. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

Analytical TechniqueSample PreparationAdvantagesDisadvantages
GC-MS Hydrolysis of CoA thioester, derivatization (e.g., silylation) of the free acid.High chromatographic resolution, extensive spectral libraries.Requires derivatization, not suitable for intact acyl-CoAs.
LC-MS/MS Direct injection or solid-phase extraction for sample cleanup.High sensitivity and specificity, analysis of intact acyl-CoAs possible.Potential for matrix effects, requires specialized equipment.

Conclusion and Future Directions

The peroxisomal β-oxidation of this compound represents an intriguing and underexplored area of lipid metabolism. Based on our understanding of related pathways, a plausible metabolic sequence involving the canonical peroxisomal β-oxidation enzymes can be proposed. However, the presence of the second hydroxyl group may necessitate the involvement of additional auxiliary enzymes.

Future research should focus on:

  • Chemical Synthesis: The synthesis of this compound and its isotopically labeled analogues is a prerequisite for detailed metabolic studies.

  • In Vitro Reconstitution: Reconstituting the proposed pathway using purified peroxisomal enzymes and the synthesized substrate would provide definitive evidence for the metabolic sequence and allow for detailed kinetic characterization.

  • Cellular Studies: Utilizing cell models with genetic modifications in peroxisomal enzymes can help elucidate the in vivo relevance of this pathway.

  • Clinical Relevance: Investigating the levels of dihydroxydecanoic acids in biological fluids from patients with known metabolic disorders may reveal novel biomarkers.

A deeper understanding of the metabolism of such modified fatty acids could have significant implications for our understanding of various metabolic diseases and may open new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, as well as the production of secondary metabolites.[1] Hydroxylated fatty acids and their CoA derivatives are of particular interest as they can serve as signaling molecules and precursors to bioactive lipids. 3,7-Dihydroxydecanoyl-CoA is a functionalized medium-chain acyl-CoA that, while not extensively studied, holds potential for research in areas such as lipid metabolism, cell signaling, and as a building block for natural product synthesis.

These application notes provide detailed protocols for the chemo-enzymatic synthesis of this compound for research applications. Two primary routes are described: a complete chemical synthesis and an enzymatic approach starting from the free fatty acid.

Synthesis of 3,7-Dihydroxydecanoic Acid (Precursor)

The synthesis of this compound first requires the preparation of its corresponding carboxylic acid, 3,7-dihydroxydecanoic acid. As this precursor is not readily commercially available, a plausible multi-step chemical synthesis is proposed, starting from 7-oxodecanoic acid. This proposed route utilizes established organic chemistry reactions to introduce the necessary hydroxyl groups with stereochemical control.

Proposed Synthetic Scheme for 3,7-Dihydroxydecanoic Acid

A plausible synthetic route starting from a protected 3-hydroxydecanoic acid derivative, followed by functionalization at the 7-position, is outlined below. An alternative could be the Sharpless asymmetric dihydroxylation of a suitable decenoic acid, which can produce chiral diols from alkenes.[2]

Chemical Synthesis of this compound

The chemical synthesis of this compound from the free fatty acid can be achieved by activating the carboxylic acid and subsequently reacting it with coenzyme A. The carbonyldiimidazole (CDI) activation method is a common and effective approach for this transformation.[3]

Experimental Protocol: CDI-Mediated Synthesis

This protocol describes the activation of 3,7-dihydroxydecanoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and the subsequent reaction with Coenzyme A lithium salt.

Materials:

Procedure:

  • Activation of 3,7-dihydroxydecanoic acid:

    • Dissolve 10 mg of 3,7-dihydroxydecanoic acid in 1 mL of anhydrous THF.

    • Add 1.2 equivalents of CDI to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour. The progress of the activation can be monitored by TLC.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve 1.5 equivalents of Coenzyme A lithium salt in 2 mL of a 1:1 mixture of anhydrous DMF and water.

    • Add 2 equivalents of triethylamine to the Coenzyme A solution.

    • Slowly add the activated 3,7-dihydroxydecanoyl-imidazole solution to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification:

    • Quench the reaction by adding 5 mL of water.

    • Wash the aqueous solution three times with 10 mL of diethyl ether to remove unreacted starting material and byproducts.

    • Purify the aqueous phase containing this compound by preparative reverse-phase HPLC using a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile is typically used for elution.

    • Lyophilize the collected fractions to obtain the purified this compound as a white powder.

  • Characterization:

    • Confirm the identity and purity of the product by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H-NMR.

Quantitative Data (Illustrative)
ParameterValue
Starting Material (3,7-dihydroxydecanoic acid)10 mg
CDI~10 mg (1.2 eq)
Coenzyme A (lithium salt)~50 mg (1.5 eq)
Expected Yield 40-60%
Purity (by HPLC) >95%
Molecular Formula C₃₁H₅₄N₇O₁₉P₃S
Monoisotopic Mass 953.241 g/mol

Enzymatic Synthesis of this compound

An alternative and often more specific method for the synthesis of acyl-CoAs is through the use of an acyl-CoA ligase. Several promiscuous fatty acyl-CoA ligases have been identified that can activate a variety of modified fatty acids.[1][4] This protocol outlines a general procedure using a recombinant promiscuous acyl-CoA ligase.

Experimental Protocol: Enzymatic Ligation

This protocol involves the expression and purification of a promiscuous acyl-CoA ligase, followed by the enzymatic reaction to produce this compound.

Materials:

  • Expression vector containing a promiscuous acyl-CoA ligase gene (e.g., from Mycobacterium tuberculosis)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • 3,7-dihydroxydecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Expression and Purification of Acyl-CoA Ligase:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation and purify the His-tagged acyl-CoA ligase using a Ni-NTA affinity chromatography column according to the manufacturer's protocol.

    • Dialyze the purified enzyme against a suitable storage buffer and determine the protein concentration.

  • Enzymatic Synthesis Reaction:

    • Set up the reaction mixture in a total volume of 1 mL containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 2 mM 3,7-dihydroxydecanoic acid

      • 5-10 µM purified acyl-CoA ligase

    • Incubate the reaction at 30°C for 2-4 hours.

  • Purification and Characterization:

    • Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.

    • Centrifuge to remove the precipitate and filter the supernatant.

    • Purify and characterize the this compound as described in the chemical synthesis protocol (Section 3, steps 3 and 4).

Quantitative Data (Illustrative)
ParameterConcentration
3,7-dihydroxydecanoic acid2 mM
Coenzyme A1 mM
ATP5 mM
MgCl₂10 mM
Purified Enzyme5-10 µM
Expected Conversion 70-90%
Purity (by HPLC) >98%

Visualizations

Diagrams of Workflows and Pathways

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A 3,7-Dihydroxydecanoic Acid CDI CDI in THF A->CDI 1 hr, RT Activated_Acid 3,7-Dihydroxydecanoyl- Imidazole Intermediate CDI->Activated_Acid CoA Coenzyme A in DMF/Water + TEA Activated_Acid->CoA 4-6 hrs, RT Crude_Product Crude this compound CoA->Crude_Product HPLC Preparative RP-HPLC Crude_Product->HPLC Pure_Product Purified this compound HPLC->Pure_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification Expression Expression of Acyl-CoA Ligase in E. coli Purification Ni-NTA Affinity Chromatography Expression->Purification Reactants 3,7-Dihydroxydecanoic Acid + Coenzyme A + ATP Enzyme Purified Acyl-CoA Ligase Reactants->Enzyme Reaction_Mix Reaction Incubation (30°C, 2-4 hrs) Enzyme->Reaction_Mix Quench Protein Precipitation (Acetonitrile) Reaction_Mix->Quench HPLC RP-HPLC Purification Quench->HPLC Final_Product This compound HPLC->Final_Product

Caption: Enzymatic synthesis workflow for this compound.

Hypothetical_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus DHD_CoA This compound PPAR Nuclear Receptor (e.g., PPARα) DHD_CoA->PPAR Acts as Ligand Metabolic_Enzyme Metabolic Enzyme DHD_CoA->Metabolic_Enzyme Substrate PPRE PPRE PPAR->PPRE Binds Gene_Expression Target Gene Expression (Lipid Metabolism Genes) PPRE->Gene_Expression Activates Metabolic_Response Cellular Metabolic Response Gene_Expression->Metabolic_Response Bioactive_Lipid Bioactive Lipid Mediator Metabolic_Enzyme->Bioactive_Lipid Produces Bioactive_Lipid->Gene_Expression Modulates

Caption: Hypothetical signaling role of this compound.

Application Notes

Synthesized this compound can be utilized in a variety of research contexts:

  • Enzyme Substrate: It can be used as a substrate to study the activity and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and thioesterases.

  • Metabolic Studies: As a tracer in metabolic flux analysis, potentially in combination with isotopic labeling, to investigate pathways of lipid synthesis and degradation.

  • Cell Signaling Research: Dihydroxy fatty acids can act as signaling molecules.[5] Their CoA esters could be investigated for their roles as ligands for nuclear receptors (e.g., PPARs) or as precursors for the synthesis of other bioactive lipids.[6]

  • Drug Discovery: As a tool compound to probe the function of enzymes in pathogenic organisms or in disease states, aiding in the identification of new drug targets.

  • Natural Product Synthesis: As a functionalized building block in the chemo-enzymatic synthesis of complex natural products.

References

Application Notes and Protocols: Analytical Standards for 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxydecanoyl-CoA is a dihydroxylated medium-chain fatty acyl-coenzyme A thioester. While its precise biological role is a subject of ongoing research, analogous hydroxylated fatty acyl-CoAs are known to be intermediates in fatty acid β-oxidation and can be involved in various metabolic pathways. Accurate and reliable analytical methods are crucial for elucidating the function, metabolism, and potential therapeutic relevance of this compound.

These application notes provide a comprehensive overview of the proposed physicochemical properties, handling instructions, and detailed analytical protocols for the characterization and quantification of this compound.

Physicochemical Properties and Handling

Given the structure of this compound, its expected properties and handling requirements are summarized below.

PropertyProposed Value / Information
Chemical Formula C₃₁H₅₄N₇O₁₉P₃S
Molecular Weight 921.78 g/mol
Appearance White to off-white powder (hypothesized)
Solubility Soluble in aqueous buffers (e.g., phosphate (B84403) buffer) and polar organic solvents like methanol (B129727) and acetonitrile (B52724).
Storage Conditions Store as a solid at -20°C or below. In solution, prepare fresh and use immediately or store at -80°C for short periods. Avoid repeated freeze-thaw cycles to minimize degradation.
Stability Acyl-CoA thioesters are susceptible to hydrolysis, particularly at neutral to alkaline pH. Solutions should be maintained at a slightly acidic pH (e.g., pH 4-6) for improved stability.[1]
Purity (Hypothetical) >95% (as determined by HPLC and LC-MS)

Experimental Protocols

Sample Preparation and Extraction from Biological Matrices

This protocol is a general guideline for the extraction of acyl-CoAs from tissues or cells and can be adapted for this compound.[2][3][4]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Ice-cold homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)[4]

  • Acetonitrile, 2-propanol

  • Internal standard (e.g., a commercially available stable isotope-labeled acyl-CoA like [¹³C₈]Octanoyl-CoA)[5][6]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)[2][3]

Procedure:

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 2 volumes of ice-cold homogenization buffer.

  • Addition of Organic Solvent: Add 2 volumes of 2-propanol and homogenize again.

  • Extraction: Add 4 volumes of acetonitrile and vortex vigorously for 5 minutes.[3]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an aqueous buffer (e.g., 2% formic acid) to remove polar impurities.[5]

    • Wash with a low percentage of organic solvent (e.g., 20% methanol) to remove less polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% methanol or acetonitrile containing a volatile buffer like ammonium (B1175870) acetate).[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., 50% methanol in water).[2]

G cluster_purification Optional Purification sample Biological Sample (Tissue or Cells) homogenization Homogenization in Buffer and 2-Propanol sample->homogenization extraction Extraction with Acetonitrile homogenization->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (C18 or Anion Exchange) supernatant->spe drying Drying under Nitrogen supernatant->drying Direct to Drying elution Elution of Acyl-CoAs spe->elution elution->drying reconstitution Reconstitution in Analysis Solvent drying->reconstitution analysis LC-MS/MS or HPLC Analysis reconstitution->analysis

Workflow for Sample Preparation and Extraction.
High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reverse-phase HPLC method for the separation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
40955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)[3][4]

Expected Results: Due to the presence of two hydroxyl groups, this compound is expected to be more polar than decanoyl-CoA and will therefore have a shorter retention time on a C18 column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and specificity for the quantification of acyl-CoAs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate[2]

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
8.03070
10.0595
12.0595
12.1982
15.0982

Mass Spectrometry Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 922.8

  • Product Ion (Q3): A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[5][6] Therefore, a key transition would be m/z 922.8 -> 415.8. Other product ions corresponding to the pantetheine (B1680023) arm can also be monitored.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

G reconstituted_sample Reconstituted Sample Extract uhplc UHPLC Separation (C18 Column) reconstituted_sample->uhplc esi Electrospray Ionization (ESI+) uhplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 922.8) esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 415.8) q2->q3 detector Detector q3->detector data_analysis Data Analysis (Quantification) detector->data_analysis

LC-MS/MS Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher)[7]

Sample Preparation:

  • Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Proposed ¹H-NMR Spectral Assignments (in D₂O): The following are predicted chemical shifts. Actual values may vary.

  • Adenine Protons: ~8.0-8.5 ppm

  • Ribose Protons: ~4.0-6.0 ppm

  • Pantetheine Protons: ~2.4-4.2 ppm

  • Decanoyl Chain Protons:

    • -CH(OH)-: ~3.5-4.0 ppm

    • -CH₂-C=O: ~2.8 ppm

    • -CH₂- adjacent to -CH(OH)-: ~1.4-1.6 ppm

    • Other -CH₂-: ~1.2-1.4 ppm

    • -CH₃: ~0.8 ppm

Proposed ¹³C-NMR Spectral Assignments:

  • Thioester Carbonyl: ~200 ppm

  • Adenine and Ribose Carbons: ~80-155 ppm

  • -CH(OH)- Carbons: ~65-75 ppm

  • Other Aliphatic Carbons: ~14-40 ppm

Data Presentation

The following tables present hypothetical data for an analytical standard of this compound.

Table 1: HPLC Purity Profile (Hypothetical)

Peak No.Retention Time (min)Area (%)Identity
115.297.5This compound
218.51.5Unidentified Impurity 1
321.11.0Unidentified Impurity 2

Table 2: LC-MS/MS Quantitative Analysis (Hypothetical)

Sample IDAnalyte Concentration (µM)Internal Standard AreaAnalyte Area
Standard 10.11.2 x 10⁶5.5 x 10⁴
Standard 21.01.2 x 10⁶5.8 x 10⁵
Standard 310.01.1 x 10⁶6.1 x 10⁶
Sample A2.51.2 x 10⁶1.5 x 10⁶
Sample B8.11.1 x 10⁶4.9 x 10⁶

Signaling Pathway Context

While the specific pathways involving this compound are yet to be fully elucidated, it is hypothesized to be an intermediate in a modified fatty acid β-oxidation pathway.

G Decanoyl_CoA Decanoyl-CoA Step1 Hydroxylation (Enzyme 1) Decanoyl_CoA->Step1 3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Step1->3_Hydroxydecanoyl_CoA Step2 Hydroxylation (Enzyme 2) 3_Hydroxydecanoyl_CoA->Step2 3_7_Dihydroxydecanoyl_CoA This compound Step2->3_7_Dihydroxydecanoyl_CoA Further_Metabolism Further Metabolism 3_7_Dihydroxydecanoyl_CoA->Further_Metabolism

Hypothetical Biosynthetic Pathway.

Conclusion

These application notes and protocols provide a foundational framework for the analytical characterization and quantification of this compound. Researchers are encouraged to optimize these methods based on their specific instrumentation and experimental needs. The development of a certified analytical standard will be a critical step in advancing the study of this and other dihydroxylated fatty acyl-CoA molecules.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxydecanoyl-CoA is a crucial intermediate in the metabolic pathways of fatty acids, particularly in the beta-oxidation of unsaturated and hydroxylated fatty acids. Accurate and sensitive quantification of this and related acyl-CoA species is vital for understanding cellular metabolism, identifying metabolic dysregulation in diseases, and for the development of therapeutic interventions.[1] Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to provide structural information.[1][2]

These application notes provide detailed protocols for the extraction, separation, and detection of this compound from biological samples using LC-MS/MS.

Signaling Pathway Context: Modified Fatty Acid Beta-Oxidation

This compound is processed through a modified beta-oxidation pathway. The presence of hydroxyl groups necessitates additional enzymatic steps compared to the oxidation of saturated fatty acids. Understanding this pathway is critical for interpreting metabolic flux and the effects of potential drug candidates.

fatty_acid_oxidation cluster_matrix Mitochondrial Matrix Fatty_Acid Unsaturated/ Hydroxylated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation_Enzymes Beta-Oxidation (several cycles) Fatty_Acyl_CoA->Beta_Oxidation_Enzymes 3_7_Dihydroxydecanoyl_CoA This compound Beta_Oxidation_Enzymes->3_7_Dihydroxydecanoyl_CoA Modified_Beta_Oxidation Hydrox-yacyl-CoA Dehydrogenase & Isomerase/Reductase 3_7_Dihydroxydecanoyl_CoA->Modified_Beta_Oxidation NAD(P)+ -> NAD(P)H Ketoacyl_CoA Ketoacyl-CoA Modified_Beta_Oxidation->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle workflow cluster_workflow Analytical Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Metabolite Extraction Sample->Homogenization SPE Solid Phase Extraction (SPE) (Optional Cleanup) Homogenization->SPE LC_Separation Reversed-Phase LC Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Isolation of 3,7-Dihydroxydecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxydecanoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of certain fatty acids. The study of its metabolism is vital for understanding various physiological and pathological states, including inherited metabolic disorders. This document provides a detailed protocol for the isolation of this compound from tissue samples, intended for researchers in metabolic studies and drug development. The protocol is based on established methods for the extraction and purification of acyl-CoA esters, adapted for the specific properties of this dihydroxy-substituted molecule.

Signaling Pathway Context: Peroxisomal β-Oxidation

This compound is understood to be an intermediate in the β-oxidation of specific fatty acids within peroxisomes. This pathway is distinct from the more common mitochondrial β-oxidation and is responsible for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and some eicosanoids.[1][2][3] The presence of hydroxyl groups on the acyl chain, such as in this compound, suggests its origin from the oxidation of unsaturated or hydroxylated fatty acids.

Peroxisomal_Beta_Oxidation Substrate Branched/Unsaturated Fatty Acyl-CoA AcylCoA_Oxidase Acyl-CoA Oxidase Substrate->AcylCoA_Oxidase Oxidation Intermediate1 trans-2-Enoyl-CoA AcylCoA_Oxidase->Intermediate1 EnoylCoA_Hydratase Enoyl-CoA Hydratase/ L-Bifunctional Protein Intermediate2 3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA_Hydratase->Intermediate2 HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Intermediate3 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->Intermediate3 Thiolase Thiolase Product1 Acetyl-CoA Thiolase->Product1 Product2 Chain-Shortened Acyl-CoA Thiolase->Product2 Intermediate1->EnoylCoA_Hydratase Hydration Intermediate2->HydroxyacylCoA_Dehydrogenase Dehydrogenation Intermediate3->Thiolase Thiolytic Cleavage

Figure 1: Generalized Peroxisomal β-Oxidation Pathway.

Experimental Protocol: Isolation of this compound

This protocol outlines a multi-step procedure for the extraction and purification of this compound from tissue samples. It is a generalized method and may require optimization depending on the tissue type and the abundance of the target molecule.

Materials and Reagents
  • Tissues: Liver, kidney, or other tissues with high peroxisomal activity.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents: 2-propanol, acetonitrile (B52724) (ACN).

  • Solid-Phase Extraction (SPE): Oligonucleotide purification cartridges or C18 cartridges.

  • SPE Elution Solvent: 2-propanol.

  • HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • HPLC Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Internal Standards: A suitable non-endogenous acyl-CoA, such as C17:0-CoA, for quantification.

Experimental Workflow

Experimental_Workflow Start Tissue Collection (Snap-freeze in liquid N2) Homogenization Homogenization in cold KH2PO4 buffer Start->Homogenization Extraction Solvent Extraction (2-propanol & Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation (Pellet cellular debris) Extraction->Centrifugation1 SPE Solid-Phase Extraction (e.g., C18 cartridge) Centrifugation1->SPE Supernatant Elution Elution of Acyl-CoAs (2-propanol) SPE->Elution Concentration Concentration (e.g., under Nitrogen stream) Elution->Concentration HPLC HPLC Purification/Quantification Concentration->HPLC Analysis Further Analysis (LC-MS/MS, NMR) HPLC->Analysis

References

Application Notes and Protocols for Tracing 3,7-Dihydroxydecanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-dihydroxydecanoyl-CoA is a medium-chain acyl-CoA molecule whose metabolic fate and biological significance are not yet fully elucidated. Understanding its biosynthesis, degradation, and potential role in cellular signaling is crucial for advancing our knowledge in metabolic pathways and for the development of novel therapeutics targeting lipid metabolism. Stable isotope tracing is a powerful technique to delineate metabolic pathways by following the incorporation of labeled atoms from a precursor into downstream metabolites. This document provides a detailed guide for utilizing stable isotope-labeled precursors to trace the metabolism of this compound. Due to the limited direct literature on this specific molecule, the proposed pathways and protocols are based on established principles of fatty acid metabolism and acyl-CoA analysis.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to originate from decanoyl-CoA through sequential hydroxylation events, likely catalyzed by Cytochrome P450 (CYP) enzymes, and to proceed through a modified beta-oxidation pathway for its degradation.[1][2][3]

Metabolic Pathway of this compound cluster_biosynthesis Biosynthesis cluster_degradation Degradation (Modified Beta-Oxidation) Decanoyl-CoA Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA CYP450/Hydratase This compound This compound 3-Hydroxydecanoyl-CoA->this compound CYP450 Hydroxylase 3-Keto-7-hydroxydecanoyl-CoA 3-Keto-7-hydroxydecanoyl-CoA This compound->3-Keto-7-hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 5-Hydroxyoctanoyl-CoA + Acetyl-CoA 5-Hydroxyoctanoyl-CoA + Acetyl-CoA 3-Keto-7-hydroxydecanoyl-CoA->5-Hydroxyoctanoyl-CoA + Acetyl-CoA Thiolase 5-Hydroxyoctanoyl-CoA 5-Hydroxyoctanoyl-CoA Acetyl-CoA Acetyl-CoA

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Stable Isotope Tracing

A general workflow for tracing the metabolism of this compound using a stable isotope-labeled precursor is outlined below. This workflow can be adapted for various experimental systems, including cell culture and in vivo models.

Experimental Workflow Cell Culture/\nAnimal Model Cell Culture/ Animal Model Isotope Labeling Isotope Labeling Cell Culture/\nAnimal Model->Isotope Labeling Introduce Labeled Precursor (e.g., [U-13C10]Decanoic Acid) Quenching & Harvesting Quenching & Harvesting Isotope Labeling->Quenching & Harvesting Time course Metabolite Extraction Metabolite Extraction Quenching & Harvesting->Metabolite Extraction e.g., Acetonitrile (B52724)/Methanol/Water LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Isotopologue Distribution Analysis

Caption: General experimental workflow for stable isotope tracing.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to trace the biosynthesis of this compound.

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes)

  • Appropriate cell culture medium and supplements

  • Stable isotope-labeled precursor (e.g., [U-¹³C₁₀]Decanoic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period.

  • Preparation of Labeled Precursor Stock:

    • Prepare a stock solution of [U-¹³C₁₀]Decanoic acid complexed to fatty acid-free BSA. The final concentration of the precursor in the culture medium will typically range from 10 to 100 µM.

  • Labeling:

    • When cells reach the desired confluency (e.g., 70-80%), replace the growth medium with fresh medium containing the labeled precursor.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Quenching and Harvesting:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add a cold quenching/extraction solvent (e.g., 80% methanol) to the cells to halt enzymatic activity and extract metabolites.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Vortex the cell lysates vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol details the extraction and quantification of acyl-CoAs, including this compound and its isotopologues, from biological samples.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Internal standards (e.g., [¹³C₃]-propionyl-CoA or other odd-chain acyl-CoAs)

  • Solid Phase Extraction (SPE) columns (optional, for sample cleanup)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Metabolite Extraction (from Protocol 1):

    • To the supernatant from the cell harvest, add a known amount of internal standard.

  • Sample Cleanup (Optional):

    • For complex samples, a solid-phase extraction step may be necessary to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% NH₄OH) and mobile phase B (e.g., acetonitrile with 0.1% NH₄OH).[4]

      • The gradient should be optimized to separate this compound from other acyl-CoAs.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify the target analytes. The MRM transitions are based on the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5][6]

Data Presentation: Predicted MRM Transitions and Expected Quantitative Data

The following tables provide predicted MRM transitions for unlabeled and ¹³C-labeled this compound and its metabolites, and a template for presenting quantitative data.

Table 1: Predicted MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Labeling
Decanoyl-CoA838.4331.4Unlabeled
[U-¹³C₁₀]Decanoyl-CoA848.4341.4¹³C₁₀
3-Hydroxydecanoyl-CoA854.4347.4Unlabeled
[U-¹³C₁₀]3-Hydroxydecanoyl-CoA864.4357.4¹³C₁₀
This compound 870.4 363.4 Unlabeled
[U-¹³C₁₀]this compound 880.4 373.4 ¹³C₁₀
5-Hydroxyoctanoyl-CoA826.4319.4Unlabeled
[U-¹³C₈]5-Hydroxyoctanoyl-CoA834.4327.4¹³C₈
Acetyl-CoA810.3303.3Unlabeled
[¹³C₂]Acetyl-CoA812.3305.3¹³C₂

Note: The product ion is predicted based on the neutral loss of 507 Da. Actual fragmentation may vary and should be optimized experimentally.

Table 2: Example of Quantitative Data Summary from a Time-Course Experiment

Time (hours)[¹³C₁₀]Decanoyl-CoA (Relative Abundance)[¹³C₁₀]3-Hydroxydecanoyl-CoA (Relative Abundance)[¹³C₁₀]this compound (Relative Abundance)[¹³C₈]5-Hydroxyoctanoyl-CoA (Relative Abundance)[¹³C₂]Acetyl-CoA (Relative Abundance)
000000
2100 ± 515 ± 25 ± 11 ± 0.230 ± 3
680 ± 635 ± 415 ± 25 ± 0.560 ± 5
1250 ± 450 ± 530 ± 312 ± 185 ± 7
2420 ± 340 ± 425 ± 320 ± 295 ± 8

Data are presented as mean ± standard deviation of the relative abundance of the labeled metabolite, normalized to an internal standard and/or total ion current.

Conclusion

The application notes and protocols provided here offer a comprehensive framework for investigating the metabolism of this compound using stable isotope tracing. By employing these methods, researchers can gain valuable insights into the biosynthesis and degradation of this molecule, which may have important implications for understanding metabolic regulation and for the development of new therapeutic strategies. The adaptability of these protocols allows for their application in a wide range of biological systems, paving the way for new discoveries in the field of lipid metabolism.

References

Application Notes and Protocols for Cell-Based Assays Involving 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dihydroxydecanoyl-CoA is a hydroxylated medium-chain acyl-CoA molecule. As an intermediate in fatty acid metabolism, its study is crucial for understanding cellular lipid processing, particularly in the context of peroxisomal disorders and metabolic diseases. These application notes provide detailed protocols for cell-based assays to investigate the metabolism and effects of this compound, offering tools to explore its role in cellular bioenergetics and signaling pathways.

Application 1: Measurement of Peroxisomal β-Oxidation of this compound using High-Throughput Respirometry

This application provides a method to assess the metabolic rate of this compound in isolated peroxisomes by measuring oxygen consumption, which is indicative of β-oxidation activity.

Experimental Workflow

cluster_0 Peroxisome Isolation cluster_1 Seahorse XF Assay cluster_2 Data Analysis p1 Homogenize liver tissue p2 Differential Centrifugation p1->p2 p3 Purify peroxisomes on a density gradient p2->p3 s1 Prepare assay plate with isolated peroxisomes p3->s1 Add purified peroxisomes s2 Equilibrate plate in CO2-free incubator s1->s2 s3 Inject this compound & other reagents s2->s3 s4 Measure Oxygen Consumption Rate (OCR) s3->s4 d1 Normalize OCR to protein concentration s4->d1 Raw OCR data d2 Calculate fold change in OCR upon substrate addition d1->d2

Workflow for measuring peroxisomal oxidation of this compound.

Protocol: Peroxisomal Oxygen Consumption Rate (OCR) Assay

I. Materials

  • Liver tissue (e.g., from mouse)

  • Peroxisome isolation kit

  • Seahorse XF Analyzer (or similar respirometry system)

  • Seahorse XF assay plate

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP

  • NAD+

  • Coenzyme A

  • Bradford protein assay reagent

II. Method

  • Peroxisome Isolation:

    • Isolate peroxisomes from fresh liver tissue using a commercial kit or a standard differential centrifugation protocol.[1]

    • Determine the protein concentration of the isolated peroxisomal fraction using a Bradford assay.

  • Seahorse XF Plate Preparation:

    • On the day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, add 25 µg of isolated peroxisomes per well of the Seahorse XF plate.

    • Add Seahorse XF base medium supplemented with ATP, as peroxisomes cannot synthesize it de novo.[1]

  • Assay Execution:

    • Place the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.

    • Prepare injection solutions:

      • Port A: this compound complexed with fatty acid-free BSA.

      • Port B: A mixture of NAD+ and Coenzyme A to ensure these cofactors are not limiting.

      • Port C: A known modulator of peroxisomal metabolism (e.g., enoximone (B1671341) as an inhibitor) to validate the assay.[1]

    • Load the sensor cartridge into the Seahorse XF Analyzer and run the calibration.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol should consist of baseline measurements followed by sequential injections from ports A, B, and C.

  • Data Analysis:

    • After the run, normalize the OCR data to the protein concentration in each well.

    • Calculate the change in OCR in response to the injection of this compound.

Data Presentation

Treatment GroupBaseline OCR (pmol/min/mg protein)OCR after this compound (pmol/min/mg protein)Fold Change in OCR
Control (BSA only)X ± SDY ± SD(Y/X) ± SD
This compoundA ± SDB ± SD(B/A) ± SD

Application 2: Stable Isotope Tracing of this compound Metabolism in Intact Cells

This application uses stable isotope-labeled this compound to trace its metabolic fate within cultured cells, allowing for the quantification of its breakdown products.

Signaling Pathway

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion DHD_CoA This compound ACOX1 Acyl-CoA Oxidase 1 DHD_CoA->ACOX1 Oxidation HSD17B4 17β-Hydroxysteroid Dehydrogenase Type 4 ACOX1->HSD17B4 Hydration & Dehydrogenation SCP2 Sterol Carrier Protein 2 HSD17B4->SCP2 Thiolytic Cleavage CROT Carnitine O-octanoyltransferase SCP2->CROT Chain Shortening MediumChainAcylCarnitine Medium-Chain Acyl-Carnitine CROT->MediumChainAcylCarnitine Transport via Carnitine Shuttle BetaOxidation Mitochondrial β-Oxidation MediumChainAcylCarnitine->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic pathway of this compound.

Protocol: Stable Isotope Labeling and LC-MS/MS Analysis

I. Materials

  • Cultured cells (e.g., primary hepatocytes or a relevant cell line)

  • Cell culture medium and supplements

  • ¹³C-labeled this compound

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

II. Method

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency in appropriate multi-well plates.

    • Replace the culture medium with a medium containing ¹³C-labeled this compound at a final concentration of 10-50 µM.

    • Incubate for a defined period (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ¹³C-labeled downstream metabolites of this compound (e.g., ¹³C-labeled medium-chain acyl-carnitines, acetyl-CoA).

  • Data Analysis:

    • Quantify the peak areas of the labeled metabolites.

    • Express the data as the percentage of labeled substrate converted to each downstream metabolite.

Data Presentation

Time Point (hours)¹³C-3,7-Dihydroxydecanoyl-CoA Remaining (%)¹³C-Medium-Chain Acyl-Carnitine (%)¹³C-Acetyl-CoA (%)
2A ± SDB ± SDC ± SD
6D ± SDE ± SDF ± SD
12G ± SDH ± SDI ± SD
24J ± SDK ± SDL ± SD

Application 3: Radiometric Assay for this compound Oxidation in Intact Cells

This classic and highly sensitive method measures the β-oxidation of radiolabeled this compound by quantifying the production of radiolabeled acid-soluble metabolites.

Protocol: [¹⁴C]-3,7-Dihydroxydecanoyl-CoA Oxidation Assay

I. Materials

  • Cultured cells

  • [1-¹⁴C]-3,7-Dihydroxydecanoyl-CoA

  • Perchloric acid

  • Scintillation cocktail and counter

II. Method

  • Cell Culture and Labeling:

    • Seed cells in a multi-well plate and grow to confluency.

    • Incubate the cells with a medium containing [1-¹⁴C]-3,7-Dihydroxydecanoyl-CoA (e.g., 0.5 µCi/mL) for 2-4 hours.[2]

  • Separation of Substrate and Products:

    • Stop the reaction by adding perchloric acid to the medium to precipitate the un-metabolized [1-¹⁴C]-3,7-Dihydroxydecanoyl-CoA.[3]

    • Centrifuge the samples to pellet the precipitate.

    • The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (ASMs), which are the products of β-oxidation.[2]

  • Quantification:

    • Transfer a portion of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of β-oxidation as nmol of radiolabeled substrate converted to ASMs per mg of protein per hour.

Data Presentation

Cell Type / ConditionRate of this compound Oxidation (nmol/mg protein/hr)
Control CellsX ± SD
Treated Cells (e.g., with a drug candidate)Y ± SD
Genetic Knockout CellsZ ± SD

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. All work with radioactive materials must be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Studying Hydroxyacyl-CoA Function Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,7-Dihydroxydecanoyl-CoA:

Extensive searches of scientific literature and metabolic databases did not yield specific information on the function, metabolic pathways, or dedicated animal models for studying This compound . This suggests that it may be a novel, rare, or hypothetical molecule with limited to no current research.

Therefore, these application notes will focus on the broader, well-researched class of 3-hydroxyacyl-CoAs , which are critical intermediates in mitochondrial fatty acid β-oxidation. The principles, models, and protocols described herein provide a robust framework for investigating the function of known and potentially novel hydroxyacyl-CoA species. We will use mouse models of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency as a primary example.

I. Application Notes: Animal Models for 3-Hydroxyacyl-CoA Function

Animal models are indispensable for understanding the physiological roles of 3-hydroxyacyl-CoAs and the pathophysiology of diseases arising from defects in their metabolism. Mouse models with genetic deficiencies in enzymes that process 3-hydroxyacyl-CoAs, such as LCHAD, effectively replicate human fatty acid oxidation disorders (FAODs).

1. Overview of Relevant Animal Models:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) Knockout (KO) Mice: While not a direct model for 3-hydroxyacyl-CoA dehydrogenase deficiency, LCAD KO mice exhibit phenotypes similar to human very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency and show significant alterations in the flux of long-chain fatty acids, impacting the levels of downstream metabolites, including 3-hydroxyacyl-CoAs.[1][2] These mice are characterized by fasting intolerance, hypoketotic hypoglycemia, and fatty liver and heart.[1][2][3]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Mouse Model (G1528C Hadha knock-in): This model carries a common human mutation in the Hadha gene, providing a more direct tool to study the consequences of impaired LCHAD function. These mice recapitulate several human clinical phenotypes, including chorioretinal degeneration and cardiomyopathy.[4]

  • Acyl-CoA Dehydrogenase 9 (ACAD9) Deficient Mice: ACAD9 has a dual role in both fatty acid oxidation and the assembly of the mitochondrial respiratory chain complex I. Mouse models with tissue-specific deletion of ACAD9 have been developed, with cardiac-specific knockout leading to severe neonatal cardiomyopathy.[5]

2. Key Phenotypes and Applications:

These animal models are instrumental in:

  • Investigating Pathophysiology: Studying the molecular mechanisms leading to cardiomyopathy, retinopathy, myopathy, and liver dysfunction seen in human FAODs.[3][4][6]

  • Biomarker Discovery: Identifying and validating diagnostic and prognostic biomarkers, such as specific acylcarnitine profiles.

  • Preclinical Drug Development: Evaluating the efficacy and safety of novel therapeutic interventions, including gene therapy, substrate reduction therapies, and pharmacological chaperones.[4]

  • Understanding Metabolic Regulation: Elucidating how defects in fatty acid oxidation impact global energy metabolism, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.

Data Presentation: Metabolic Phenotypes of FAOD Mouse Models

The following tables summarize key quantitative data from studies on mouse models of long-chain fatty acid oxidation defects.

Table 1: Summary of Metabolic Phenotypes in LCAD and LCHAD Deficient Mice

Parameter Mouse Model Key Findings in Deficient Mice vs. Wild-Type References
Fasting Tolerance LCAD KOSeverely reduced, with rapid onset of hypoglycemia.[2][3]
LCHAD (G1528C)Females show lower glucose levels after 6 hours of fasting.
Ketone Body Production LCAD KOHypoketotic hypoglycemia during fasting.[1][3]
LCHAD (G1528C)Lower ketone levels over time during an 18-hour fast.
Cardiac Function LCAD KOApproximately 10% of adult males develop cardiomyopathy.[2]
LCHAD (G1528C)Lower ejection fraction, cardiac output, and stroke volume in both sexes at 12-15 months.
Exercise Capacity LCHAD (G1528C)Reduced exercise tolerance and lower VO2 max.
Tissue Lipid Accumulation LCAD KOMarked fatty changes in the liver and heart, especially after fasting.[2][3]
Retinal Phenotype LCHAD (G1528C)Progressive RPE hypopigmentation and disruption.[4]

Table 2: Acylcarnitine Profile in Tissues of LCAD Knockout Mice

This table presents the relative abundance of key acylcarnitine species in heart and liver tissue from wild-type (WT) and LCAD knockout (LCAD-/-) mice. Data is conceptualized from findings reported in the literature.[1]

Acylcarnitine Species Tissue Relative Level in LCAD-/- vs. WT Significance
Acetylcarnitine (C2)HeartProfoundly DeficientIndicates a severe energy deficit and low acetyl-CoA levels.[1]
C14:1-acylcarnitineHeartMarkedly ElevatedA characteristic marker of LCAD deficiency.[1]
C14:1-acylcarnitineLiverMarkedly ElevatedA characteristic marker of LCAD deficiency.[1]
3-hydroxyacylcarnitinesHeartAbsentIn WT mice, their presence suggests LCHAD is rate-limiting. Their absence in LCAD-/- mice indicates the metabolic block is upstream.[1]

II. Experimental Protocols

Here we provide detailed protocols for key experiments used to characterize animal models of disordered 3-hydroxyacyl-CoA metabolism.

Protocol 1: Measurement of Mitochondrial Fatty Acid β-Oxidation

This protocol is adapted from methods for measuring the oxidation of radiolabeled fatty acids in isolated mitochondria. It quantifies the conversion of a radiolabeled fatty acid substrate into acid-soluble metabolites (incomplete oxidation) and CO2 (complete oxidation).

Materials:

  • Mitochondria Isolation Buffer (MIB): 70 mM sucrose, 200 mM D-mannitol, 5 mM 3-N-morpholino propane (B168953) sulfonic acid (MOPS), 2 mM taurine, 1.6 mM carnitine hydrochloride, 1 mM EDTA, 0.025% bovine serum albumin (BSA), pH 7.4.

  • Reaction Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4.

  • Substrates and Cofactors: L-carnitine, Malate, ADP, Coenzyme A (CoA), ATP.

  • Radiolabeled Fatty Acid: [1-14C]Palmitic acid complexed to BSA.

  • Stopping Solution: 6% Perchloric acid.

  • CO2 Trapping Solution: 1 M NaOH.

  • Scintillation fluid.

Procedure:

  • Mitochondria Isolation:

    • Euthanize the mouse and rapidly excise the tissue of interest (e.g., heart, liver) in ice-cold MIB.

    • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.

    • Isolate mitochondria by differential centrifugation. All steps should be performed at 4°C.

    • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Reaction Setup:

    • In a sealed reaction vial, add 50-100 µg of mitochondrial protein to the Reaction Buffer.

    • Add cofactors to final concentrations of: 2 mM L-carnitine, 2 mM malate, 1 mM ADP, 50 µM CoA, and 2 mM ATP.

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding the [1-14C]Palmitate-BSA complex to a final concentration of 100 µM (specific activity ~0.5 µCi/mL).

    • Place a small cup containing 200 µL of 1 M NaOH in the sealed vial to trap CO2.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Stopping the Reaction and Sample Collection:

    • Stop the reaction by injecting 200 µL of 6% perchloric acid into the reaction mixture (not the NaOH cup).

    • Continue shaking for an additional 60 minutes to ensure all 14CO2 is trapped in the NaOH.

    • Remove the NaOH cup and transfer the contents to a scintillation vial.

    • Centrifuge the acidified reaction mixture at 10,000 x g for 10 minutes.

    • Collect the supernatant, which contains the acid-soluble metabolites.

  • Quantification:

    • Add scintillation fluid to the vials containing the trapped 14CO2 and the acid-soluble metabolites.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the rate of fatty acid oxidation as nmol of [1-14C]palmitate converted to product per mg of mitochondrial protein per minute.

Protocol 2: Acylcarnitine Profiling in Mouse Tissue by LC-MS/MS

This protocol describes the extraction and analysis of acylcarnitines from mouse tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Homogenizer (e.g., FastPrep).

  • Extraction Solvent: 80/20 Methanol/Water (v/v), ice-cold.

  • Internal Standard (IS) solution: A mixture of isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-palmitoylcarnitine) in methanol.

  • LC-MS/MS system with an ESI source.

  • C18 reverse-phase LC column.

Procedure:

  • Sample Preparation and Extraction:

    • Weigh approximately 5-10 mg of frozen tissue.

    • Place the tissue in a 2 mL tube with a homogenizing bead.

    • Add 1 mL of ice-cold 80/20 methanol/water.

    • Add a known amount of the internal standard solution (e.g., 20 pmol).

    • Homogenize the tissue (e.g., 60 seconds at 4.5 m/s).

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube and lyophilize or evaporate to dryness under a stream of nitrogen.

  • Sample Reconstitution (and optional derivatization):

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

    • For increased sensitivity, especially for dicarboxylic species, samples can be butylated using butanolic HCl.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject 5-10 µL of the reconstituted sample onto the C18 column.

      • Use a gradient elution, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes, to separate the acylcarnitines based on chain length and polarity.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use a precursor ion scan of m/z 85. The fragmentation of all acylcarnitines produces a common product ion at m/z 85, corresponding to the carnitine moiety. This allows for the specific detection of all acylcarnitine species in the sample.

      • Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acylcarnitine transitions if standards are available.

  • Data Analysis:

    • Identify acylcarnitine species based on their retention time and precursor ion mass.

    • Quantify the peak area for each endogenous acylcarnitine and its corresponding internal standard.

    • Calculate the concentration of each acylcarnitine relative to the tissue weight, using the known concentration of the internal standard.

III. Mandatory Visualizations

Diagram 1: Mitochondrial Fatty Acid β-Oxidation Pathway

FAO_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (in matrix) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA KT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KT Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle FADH2 FADH2 NADH NADH ACAD->Enoyl_CoA FAD -> FADH2 ECH->Hydroxyacyl_CoA + H2O LCHAD->Ketoacyl_CoA NAD+ -> NADH KT->Acetyl_CoA KT->Shorter_Acyl_CoA Workflow cluster_phenotyping Metabolic & Physiological Phenotyping cluster_biochem Biochemical Analysis start Generate FAOD Mouse Model (e.g., LCHAD knock-in) breeding Breeding Colony & Genotyping start->breeding fasting Fasting Challenge (Glucose & Ketone Monitoring) breeding->fasting exercise Exercise Tolerance Test (Treadmill, VO2 max) breeding->exercise cardiac Cardiac Function (Echocardiography) breeding->cardiac tissue Tissue & Blood Collection breeding->tissue analysis Data Analysis & Interpretation fasting->analysis exercise->analysis cardiac->analysis acylcarnitine Acylcarnitine Profiling (LC-MS/MS) tissue->acylcarnitine fao_assay Fatty Acid Oxidation Assay (Isolated Mitochondria) tissue->fao_assay histology Histopathology (Liver, Heart, Retina) tissue->histology acylcarnitine->analysis fao_assay->analysis histology->analysis conclusion Characterize Pathophysiology & Test Therapeutics analysis->conclusion

References

Application Notes and Protocols for the Lipidomic Analysis of 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to 3,7-Dihydroxydecanoyl-CoA

This compound is a dihydroxylated medium-chain fatty acyl-CoA. Its structure suggests potential roles as a metabolic intermediate in fatty acid oxidation or as a signaling molecule. Dihydroxy fatty acids are known to be involved in various physiological and pathological processes, including inflammation and metabolic disorders. The presence of hydroxyl groups can significantly alter the polarity and reactivity of the fatty acyl chain, suggesting that this compound may have unique biological functions. Lipidomic analysis is crucial for elucidating its distribution in biological systems, its regulation under different conditions, and its functional significance.

Applications in Lipidomics Research
  • Biomarker Discovery: Quantification of this compound in various biological matrices (plasma, tissues, cells) may reveal its association with specific diseases, such as metabolic syndromes, inflammatory conditions, or genetic disorders of fatty acid metabolism.

  • Pathway Elucidation: Tracing the metabolic fate of this compound using stable isotope labeling can help identify the enzymatic pathways responsible for its synthesis and degradation.

  • Functional Characterization: Investigating the downstream effects of this compound on cellular processes can uncover its role in cell signaling, gene expression, and organelle function.

  • Drug Development: As a potential bioactive lipid, this compound or the enzymes involved in its metabolism could serve as novel targets for therapeutic intervention.

Challenges in the Analysis of this compound

The analysis of a novel acyl-CoA like this compound presents several challenges:

  • Low Abundance: Acyl-CoAs are typically present at low intracellular concentrations.

  • Instability: The thioester bond is susceptible to hydrolysis.

  • Lack of Commercial Standards: The absence of a synthetic standard complicates absolute quantification and structural confirmation.

  • Isomeric Complexity: The presence of multiple stereoisomers may require specialized chromatographic techniques for separation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a modified biphasic extraction method suitable for the recovery of polar lipids like dihydroxy acyl-CoAs from cell cultures or tissue homogenates.

Materials:

  • Homogenization buffer (e.g., phosphate-buffered saline with protease and phosphatase inhibitors)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Internal standard (if available, a structurally similar acyl-CoA, e.g., a deuterated C8-CoA)

Procedure:

  • Sample Preparation: Homogenize tissue samples (e.g., 50 mg) in 1 mL of ice-cold homogenization buffer. For cultured cells, use a cell pellet containing approximately 1-5 million cells.

  • Addition of Internal Standard: Spike the homogenate with the internal standard to the desired final concentration.

  • Solvent Addition: To 200 µL of the sample homogenate, add 800 µL of cold methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 2 mL of cold MTBE and vortex for 10 minutes at 4°C. Add 500 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Phases: Carefully collect the upper organic phase (containing non-polar lipids) and the lower aqueous/methanol phase (containing polar lipids like acyl-CoAs) into separate tubes.

  • Drying and Reconstitution: Dry the collected fractions under a stream of nitrogen gas. Reconstitute the dried extract from the aqueous/methanol phase in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and relative quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column with a polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • MS1 Scan Range: m/z 100-1200.

  • MS/MS: Data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) if characteristic fragments are known. For novel identification, DDA is preferred.

    • Collision Energy: Ramped from 15-40 eV.

Protocol 3: Hypothetical Cell-Based Assay to Investigate the Signaling Role of this compound

This protocol describes a hypothetical experiment to assess the effect of this compound on the expression of inflammatory genes in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound (synthesized or isolated).

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Stimulation: Treat the cells with different concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.

  • Inflammatory Challenge: After the pretreatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to measure the relative expression levels of TNF-α and IL-6. Normalize the expression to the housekeeping gene.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Precursor Ion (m/z) [M-H]⁻ (Calculated)
Product Ions (m/z) Hypothetical fragments (e.g., loss of water, cleavage of the thioester bond)
Retention Time (min) Dependent on LC conditions
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Table 2: Hypothetical Relative Quantification of this compound in Different Biological Samples

Sample TypeConditionRelative Abundance (Normalized to Internal Standard)
Human Plasma Healthy Control1.00 ± 0.15
Disease State X3.50 ± 0.45
Mouse Liver Wild-Type1.00 ± 0.20
Knockout Model Y0.15 ± 0.05
RAW 264.7 Cells Unstimulated1.00 ± 0.10
LPS Stimulated2.75 ± 0.30

Table 3: Hypothetical Effect of this compound on Inflammatory Gene Expression

TreatmentTNF-α mRNA (Fold Change vs. Control)IL-6 mRNA (Fold Change vs. Control)
Control 1.01.0
LPS (100 ng/mL) 15.2 ± 1.825.6 ± 2.5
3,7-DH-CoA (10 µM) + LPS 8.5 ± 0.912.3 ± 1.5

Visualizations

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis cluster_interpretation Biological Interpretation Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., MTBE/Methanol) Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (High-Resolution MS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Picking, Alignment) MS_Detection->Data_Processing Lipid_ID Lipid Identification (Database Matching) Data_Processing->Lipid_ID Quantification Quantification (Relative or Absolute) Lipid_ID->Quantification Stats Statistical Analysis Quantification->Stats Pathway_Analysis Pathway Analysis Stats->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

Caption: A generalized lipidomics workflow for the analysis of novel lipids.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor (GPCR) Effector Downstream Effector (e.g., Kinase Cascade) Receptor->Effector Enzyme Acyl-CoA Synthetase DH_CoA This compound Enzyme->DH_CoA CoA Ligation Lipid_Precursor Decanoic Acid Derivative Lipid_Precursor->Enzyme Hydroxylation DH_CoA->Receptor Extracellular release & binding? DH_CoA->Effector Intracellular binding TF Transcription Factor (e.g., NF-κB) Effector->TF Activation/Inhibition Gene_Expression Gene Expression (e.g., Inflammatory Genes) TF->Gene_Expression

Caption: A hypothetical signaling pathway involving this compound.

Troubleshooting & Optimization

Technical Support Center: 3,7-Dihydroxydecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,7-dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during your experimental work.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis and purification of this compound.

1. Low Yield of Final Product

  • Question: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:

    • Incomplete Acylation of Coenzyme A: The initial coupling of the dihydroxydecanoyl moiety to Coenzyme A (CoA) can be inefficient.

      • Solution: Consider alternative acylation methods. While methods like using symmetric anhydrides or carbonyldiimidazole (CDI) activation are common, for more complex molecules like 3,7-dihydroxydecanoic acid, ethyl chloroformate (ECF) activation might be more suitable, especially for achieving higher yields with functionalized acyl chains.[1][2]

    • Enzyme Inactivity (for enzymatic synthesis): If you are using an enzymatic approach, the acyl-CoA ligase or transferase may have low activity.

      • Solution: Verify the activity of your enzyme with a known substrate. Ensure optimal reaction conditions (pH, temperature, co-factors like ATP and Mg²⁺). Consider using a freshly prepared enzyme solution.

    • Side Reactions: The hydroxyl groups can lead to unwanted side reactions, such as dehydration, especially under harsh chemical conditions.

      • Solution: Employ milder reaction conditions. If using chemical synthesis, consider protecting the hydroxyl groups before the acylation step and deprotecting them afterwards.

    • Product Degradation: Acyl-CoA thioesters can be unstable, particularly at non-neutral pH.

      • Solution: Maintain a neutral pH during the reaction and purification steps. Work at low temperatures (0-4 °C) whenever possible.

    • Inefficient Purification: Significant loss of product can occur during purification.

      • Solution: Optimize your purification strategy. Ion-exchange chromatography is often effective for purifying acyl-CoAs.[3][4]

2. Presence of Multiple Impurities in the Final Product

  • Question: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. How can I identify and eliminate them?

  • Answer: The presence of impurities is a common challenge. Here’s how to approach this issue:

    • Identification of Impurities:

      • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio of the impurity peaks. This can help identify unreacted starting materials (Coenzyme A, 3,7-dihydroxydecanoic acid), reaction intermediates, or byproducts.

      • Common Impurities: Likely impurities include free Coenzyme A, oxidized CoA (disulfide form), and partially reacted or dehydrated forms of the target molecule.

    • Elimination of Impurities:

      • Unreacted Coenzyme A: Unreacted CoA can often be separated using ion-exchange chromatography, as it has a different charge state compared to the acylated product.[3][4]

      • Byproducts from Chemical Synthesis: If byproducts from the activating agents (e.g., CDI, ECF) are present, ensure they are quenched and removed prior to purification.

      • Optimized Chromatography: A shallow gradient during ion-exchange chromatography can improve the resolution between your target molecule and closely related impurities.[3]

3. Difficulty in Product Purification

  • Question: I am struggling to purify this compound from the reaction mixture. What is the recommended purification protocol?

  • Answer: Purification of acyl-CoAs requires careful handling to prevent degradation.

    • Recommended Method: Ion-Exchange Chromatography

      • This method separates molecules based on their charge. Since this compound is negatively charged due to the phosphate (B84403) groups on CoA, it binds to an anion-exchange resin.

      • A protocol similar to that used for purifying other acyl-CoAs like HMG-CoA can be adapted.[3][4]

    • General Protocol Outline:

      • Column: Use a DEAE-cellulose or other suitable anion-exchange column.

      • Equilibration: Equilibrate the column with a low concentration buffer (e.g., ammonium (B1175870) formate).

      • Loading: Load the crude reaction mixture onto the column.

      • Elution: Elute with a linear gradient of increasing salt concentration (e.g., ammonium formate).[3] Your product should elute at a specific salt concentration.

      • Desalting: The collected fractions containing your product will have a high salt content. This can be removed by lyophilization if a volatile buffer like ammonium formate (B1220265) is used.[3]

Frequently Asked Questions (FAQs)

1. What are the best methods for synthesizing this compound?

There are two main approaches: chemical synthesis and enzymatic synthesis. The choice depends on the availability of starting materials and the desired stereochemistry.

  • Chemo-enzymatic Synthesis: This is often the most practical approach. It involves the chemical synthesis of 3,7-dihydroxydecanoic acid, followed by its enzymatic ligation to Coenzyme A using an acyl-CoA synthetase or transferase. This method offers high specificity and avoids harsh chemical conditions in the final step.[1][5]

  • Fully Chemical Synthesis: This involves activating the carboxylic acid of 3,7-dihydroxydecanoic acid and then reacting it with Coenzyme A. This method provides more flexibility but may require protection of the hydroxyl groups to prevent side reactions.[1][2]

2. How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended:

  • HPLC-UV: High-performance liquid chromatography with UV detection is used to assess purity. The adenine (B156593) moiety of Coenzyme A has a characteristic absorbance at 260 nm.[1] A single, sharp peak is indicative of high purity.

  • HPLC-MS: Coupling HPLC to a mass spectrometer allows for confirmation of the molecular weight of the product, providing definitive identification.

  • NMR Spectroscopy: For a thorough structural confirmation, ¹H and ¹³C NMR can be used, although this requires a larger amount of purified material.

3. What is the stability of this compound and how should it be stored?

Acyl-CoA thioesters are susceptible to hydrolysis, especially at acidic or alkaline pH.

  • Storage Conditions: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If in solution, it should be aliquoted and stored at -80°C in a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acyl-CoA Thioesters

Synthesis MethodTypical Yield (%)Key AdvantagesKey DisadvantagesReference
Symmetric Anhydride80 - 90High yield for simple acyl groupsRequires synthesis of the anhydride[1]
CDI-Activation65 - 75Commercially available activating agentLess effective for unsaturated or functionalized acyl groups[1]
ECF-Activation15 - 75Effective for α,β-unsaturated and functionalized acyl groupsYield can be variable[1][2]
Enzymatic Ligation90 - 95High specificity, mild conditionsRequires active enzyme, potential for substrate inhibition[1]

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Synthesis of 3,7-Dihydroxydecanoic Acid: This precursor needs to be synthesized chemically. This multi-step synthesis is not detailed here but would typically involve stereoselective methods to obtain the desired isomers.

  • Enzymatic Ligation to Coenzyme A:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM 3,7-dihydroxydecanoic acid

      • 1.2 mM Coenzyme A (lithium salt)

      • Acyl-CoA synthetase (e.g., from Pseudomonas sp.), at an optimized concentration.

    • Incubate the reaction mixture at 30°C for 2-4 hours.

    • Monitor the reaction progress by HPLC.

    • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) and centrifuge to precipitate the enzyme.

  • Purification:

    • Purify the supernatant from the quenched reaction mixture using anion-exchange chromatography as described in the "Difficulty in Product Purification" section of the troubleshooting guide.

  • Analysis:

    • Confirm the identity and purity of the final product using HPLC-UV and HPLC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Chemical Synthesis of 3,7-Dihydroxydecanoic Acid s2 Enzymatic Ligation to CoA (Acyl-CoA Synthetase) s1->s2 Precursor p1 Reaction Quenching & Enzyme Removal s2->p1 Crude Product p2 Anion-Exchange Chromatography p1->p2 p3 Lyophilization p2->p3 a1 HPLC-UV (Purity Assessment) p3->a1 a2 HPLC-MS (Identity Confirmation) p3->a2

Caption: A generalized experimental workflow for the chemo-enzymatic synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield q1 Is the acylation reaction efficient? start->q1 s1 Optimize acylation method (e.g., try ECF activation) q1->s1 No q2 Is the enzyme active? q1->q2 Yes s1->q2 s2 Verify enzyme activity with a positive control q2->s2 No q3 Are there side reactions? q2->q3 Yes s2->q3 s3 Use milder conditions or protect hydroxyl groups q3->s3 Yes q4 Is the product degrading? q3->q4 No s3->q4 s4 Maintain neutral pH and low temperature q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

signaling_pathway Hypothetical Signaling Pathway Involvement molecule This compound receptor Peroxisome Proliferator-Activated Receptor (PPARγ) molecule->receptor Agonist Binding gene_expression Target Gene Expression (e.g., related to lipid metabolism) receptor->gene_expression Activation cellular_response Cellular Response (e.g., anti-inflammatory effect) gene_expression->cellular_response Leads to

Caption: A hypothetical signaling pathway illustrating the potential role of this compound as a PPARγ agonist.

References

Technical Support Center: 3,7-Dihydroxydecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 3,7-Dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound and other acyl-CoA species in biological samples.[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species.[3] Optimizing sample preparation and LC-MS/MS parameters is crucial for achieving the best results.

Q2: I am observing a weak signal for this compound. How can I improve the signal intensity?

A2: Several strategies can be employed to improve signal intensity:

  • Optimize Sample Extraction: Ensure your extraction protocol is efficient for medium-chain acyl-CoAs. A solid-phase extraction (SPE) or liquid-liquid extraction can help concentrate the analyte and remove interfering substances.[4]

  • Derivatization: Chemical derivatization can improve the ionization efficiency of this compound. Derivatizing the hydroxyl groups can enhance the signal in the mass spectrometer. A post-column derivatization approach using reagents like 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has been shown to increase the detection sensitivity of hydroxylated metabolites.[5]

  • Enhance Ionization: Adjust the mobile phase composition and pH to promote better ionization of the target molecule. The use of an appropriate ionization source, such as electrospray ionization (ESI), and optimizing its parameters (e.g., spray voltage, gas flow) is critical.

  • Mass Spectrometry Parameters: Utilize Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scan modes on a triple quadrupole mass spectrometer.[4] These targeted techniques significantly enhance the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions.

Q3: My chromatographic peak for this compound is broad or shows poor shape. What could be the cause?

A3: Poor peak shape is a common issue in acyl-CoA analysis. Potential causes and solutions include:

  • Column Contamination: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column, causing peak distortion.[4] Implementing a column wash step with a strong solvent, such as 0.1% phosphoric acid, between injections can mitigate this issue.[3]

  • Inappropriate Column Chemistry: The choice of the HPLC or UHPLC column is critical. A C18 reversed-phase column is commonly used, but for highly polar molecules, a hydrophilic interaction liquid chromatography (HILIC) column might provide better peak shape.[3]

  • Mobile Phase Issues: The pH and ionic strength of the mobile phase can affect peak shape. Using ion-pairing reagents can be an option, but they can be difficult to remove from the system.[4] Optimization of the mobile phase composition, such as the organic solvent and buffer concentration, is recommended.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Using a column with high-purity silica (B1680970) and end-capping can help reduce these interactions.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass. For this compound, a stable isotope-labeled (e.g., ¹³C or ²H) version of the molecule would be the best choice. If a stable isotope-labeled standard is not available, a structurally similar acyl-CoA with a different chain length, such as C17-CoA, can be used.[3][4]

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Review and optimize the sample extraction protocol. Consider using a solid-phase extraction (SPE) method designed for acyl-CoAs. Ensure complete cell lysis to release the analyte.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during processing and store extracts at -80°C. Avoid repeated freeze-thaw cycles.
Poor Ionization Optimize the ESI source parameters (capillary voltage, gas temperatures, and flow rates). Adjust the mobile phase pH to enhance protonation (positive mode) or deprotonation (negative mode).
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Infuse a standard solution to optimize the collision energy and confirm the fragmentation pattern.
Insufficient Sample Concentration If the analyte concentration is below the limit of detection, consider concentrating the sample extract or increasing the injection volume.
Issue 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Matrix Effects The sample matrix can suppress or enhance the analyte signal. Improve sample cleanup using SPE. Dilute the sample to reduce matrix effects, though this may also reduce the analyte signal.
Co-eluting Contaminants Modify the LC gradient to improve the separation of this compound from interfering compounds. A longer gradient or a different column chemistry (e.g., HILIC) may be necessary.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean.

Data Presentation

Parameter Method 1: UHPLC-MS/MS Method 2: UHPLC-MS/MS with Derivatization
Limit of Detection (LOD) 1-5 fmol on column (for general acyl-CoAs)[3]Potentially lower due to enhanced signal
Limit of Quantification (LOQ) Typically 3-5 times the LODExpected to be lower than Method 1
Recovery 90-111% (for general acyl-CoAs)[3]Dependent on the derivatization reaction efficiency
Precision (%RSD) <15%<15%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by UHPLC-MS/MS
  • Sample Preparation and Extraction:

    • Homogenize 10-20 mg of tissue or a cell pellet in a cold extraction buffer (e.g., 80% methanol).

    • Add an internal standard (e.g., ¹³C-labeled this compound or C17-CoA).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ion (Q3): A characteristic fragment ion of this compound.

    • Optimize collision energy for the specific SRM transition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Lysis Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup LC_Separation UHPLC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_no_std Standard Signal Absent cluster_yes_std Standard Signal Present Start Low/No Signal for This compound Check_Standard Is the standard signal visible? Start->Check_Standard Troubleshoot_MS Troubleshoot MS: - Check tuning and calibration - Verify SRM transition Check_Standard->Troubleshoot_MS No Check_Extraction Optimize Sample Extraction & Cleanup Check_Standard->Check_Extraction Yes Check_Derivatization Consider Derivatization for Signal Enhancement Check_Extraction->Check_Derivatization

Caption: Troubleshooting logic for low signal intensity.

References

troubleshooting 3,7-Dihydroxydecanoyl-CoA instability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,7-Dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the in vitro handling and stability of this molecule. The information provided is based on established principles for long-chain acyl-CoA esters and aims to help you troubleshoot potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in vitro?

A1: The instability of this compound, like other long-chain acyl-CoA esters, primarily stems from the chemical reactivity of its thioester bond. This bond is susceptible to hydrolysis, particularly under alkaline or neutral pH conditions. Additionally, the presence of certain nucleophiles in buffer solutions can lead to cleavage of the thioester linkage. The amphipathic nature of the molecule can also lead to the formation of micelles, which may affect its availability and reactivity in enzymatic assays.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond of acyl-CoA molecules is more stable in acidic conditions and becomes increasingly labile as the pH increases towards neutral and alkaline levels.[1] Hydrolysis is a significant degradation pathway at physiological pH (around 7.4). For optimal stability during storage and handling, a slightly acidic pH is recommended.

Q3: Can repeated freeze-thaw cycles degrade my this compound stock solution?

A3: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot your stock solution into single-use volumes to minimize degradation.[2]

Q4: Are there any specific buffer components I should avoid when working with this compound?

A4: Yes, avoid buffers containing strong nucleophiles that can attack the thioester bond. For example, buffers with primary amines (like Tris) at higher concentrations and pH values where the amine is deprotonated can be problematic. Phosphate buffers are generally a good choice. Also, be mindful of contaminants in your reagents, such as heavy metal ions, which can catalyze the hydrolysis of the thioester bond.

Q5: My enzymatic assay results are inconsistent when using this compound. What could be the issue?

A5: Inconsistent results can arise from several factors related to the instability of this compound. These include degradation of the substrate in your stock solution or in the assay buffer, and the formation of micelles which can alter the effective concentration of the substrate available to the enzyme. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Low or no enzyme activity Degradation of this compound stock solution. Prepare fresh stock solutions from solid material. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Verify the integrity of the stock solution using a suitable analytical method like HPLC.
Hydrolysis of this compound in the assay buffer. Prepare your reaction mixtures immediately before use. Consider running the assay at a slightly lower pH if compatible with your enzyme's activity profile. Maintain all solutions on ice until the start of the reaction.
Micelle formation reducing substrate availability. The critical micelle concentration (CMC) of long-chain acyl-CoAs can be influenced by buffer composition and ionic strength. Consider including a carrier protein like bovine serum albumin (BSA) in your assay to bind the acyl-CoA and prevent micelle formation.[3][4]
High background signal Non-enzymatic hydrolysis of the thioester bond. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis under your assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate.
Contaminating enzyme activity in your sample or reagents. Ensure all reagents are of high purity. If using cell lysates or tissue homogenates, consider potential competing enzymatic activities that could consume your substrate or generate interfering products.
Poor reproducibility between experiments Inconsistent preparation of this compound working solutions. Always prepare fresh working solutions from your aliquoted stock for each experiment. Ensure thorough mixing before adding to the assay.
Variability in incubation times or temperatures. Use a calibrated incubator or water bath to maintain a consistent temperature. Precisely time all incubation steps.
Pipetting errors, especially with small volumes. Use calibrated pipettes and consider preparing a master mix for your reactions to minimize pipetting variability.

Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoA molecules is highly dependent on the solvent and pH. The following table summarizes the stability of a standard mix of acyl-CoAs in different solvents at 4°C over 48 hours, as determined by the coefficient of variation (CV) of their measured concentrations. While this data is for a mix of standard acyl-CoAs and not specifically this compound, it provides a useful guide for selecting appropriate solvent conditions. A lower CV indicates higher stability.

SolventpHAverage CV (%) over 48hInterpretation
Water~7HighPoor stability
50 mM Ammonium (B1175870) Acetate4.0LowGood stability
50 mM Ammonium Acetate6.8ModerateModerate stability
50% Methanol (B129727)/Water~7HighPoor stability
50% Methanol/50 mM Ammonium Acetate4.0LowExcellent stability
50% Methanol/50 mM Ammonium Acetate6.8ModerateModerate stability

Data adapted from a study on the stability of a mix of acyl-CoA standards.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid this compound in a microcentrifuge tube. Due to its hygroscopic nature, perform this step quickly.

  • Solubilization: Dissolve the solid in a suitable solvent. Based on stability data for other acyl-CoAs, a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0) or a mixture of 50% methanol in this buffer is recommended for long-term stability.[1] For immediate use in assays where methanol may interfere, a buffer at a slightly acidic pH (e.g., pH 5.0-6.0) can be used.

  • Concentration Determination: After solubilization, determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA). The molar extinction coefficient for CoA at 260 nm is 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing the Integrity of this compound by HPLC
  • Sample Preparation: Dilute a small amount of your this compound stock solution in a mobile phase-compatible solvent. A common choice is a slightly acidic buffer.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 25 mM KH₂PO₄, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Run a gradient from a low to a high percentage of Mobile Phase B.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: A pure sample of this compound should elute as a single, sharp peak. The presence of additional peaks, particularly one corresponding to free Coenzyme A, indicates degradation. The ratio of the peak area of this compound to the total peak area of all CoA-containing species can be used to quantify its purity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_qc Quality Control weigh Weigh Solid dissolve Dissolve in Acidic Buffer/Solvent weigh->dissolve measure Measure Concentration (A260) dissolve->measure aliquot Aliquot and Store at -80°C measure->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw hplc HPLC Analysis for Integrity aliquot->hplc Periodically Check prepare Prepare Reaction Mix thaw->prepare incubate Incubate at Controlled Temp prepare->incubate read Read Results incubate->read

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_substrate Substrate Integrity cluster_conditions Assay Conditions cluster_solutions Potential Solutions start Inconsistent/Poor Assay Results check_stock Check Stock Solution Age/Handling start->check_stock check_hydrolysis Assess Hydrolysis in Assay Buffer start->check_hydrolysis check_micelles Consider Micelle Formation start->check_micelles check_buffer Verify Buffer pH and Composition start->check_buffer check_temp Ensure Consistent Temperature start->check_temp check_pipetting Review Pipetting Technique start->check_pipetting sol_fresh Prepare Fresh Substrate check_stock->sol_fresh sol_control Run No-Enzyme Control check_hydrolysis->sol_control sol_bsa Add BSA to Assay check_micelles->sol_bsa sol_optimize Optimize Buffer/pH check_buffer->sol_optimize sol_calibrate Calibrate Equipment check_temp->sol_calibrate sol_mastermix Use Master Mix check_pipetting->sol_mastermix

Caption: Troubleshooting logic for this compound instability.

degradation_pathway This compound This compound 3,7-Dihydroxydecanoic Acid 3,7-Dihydroxydecanoic Acid This compound->3,7-Dihydroxydecanoic Acid Hydrolysis (H₂O, OH⁻) Coenzyme A Coenzyme A This compound->Coenzyme A

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing 3,7-Dihydroxydecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the extraction of 3,7-Dihydroxydecanoyl-CoA from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during extraction?

A1: this compound, like other acyl-CoAs, is susceptible to both enzymatic and chemical degradation. Key factors to control are:

  • Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity.[1]

  • pH: Maintaining an acidic pH (e.g., pH 4.9) during homogenization helps to inhibit phosphatase and thioesterase activity.[1][2]

  • Speed: Work quickly throughout the procedure to reduce the exposure time to degradative enzymes and harsh chemical conditions.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples, as this can significantly compromise the integrity of the analyte.[1] For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[1]

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low recovery can stem from several stages of the extraction process. Please refer to the troubleshooting guide in the following section for a systematic approach to identifying and resolving the issue. Common causes include incomplete cell lysis, analyte degradation, and inefficient solid-phase extraction (SPE).

Q3: Which type of solid-phase extraction (SPE) column is recommended for purifying medium-chain acyl-CoAs?

A3: A weak anion exchange SPE column is often effective for purifying acyl-CoAs.[1] Alternatively, reversed-phase columns, such as C18 or ODS, can be used to bind the acyl-CoA esters, which are then eluted with an organic solvent like methanol (B129727).[2][3] The choice depends on the specific matrix and the other metabolites present.

Q4: Can contaminants from the SPE column itself interfere with my analysis?

A4: Yes, it has been reported that commercially available SPE columns, particularly those with polypropylene (B1209903) barrels, can leach contaminants like palmitic and stearic acid, which could interfere with fatty acid analysis.[4] To mitigate this, consider using sorbent packed in glass barrels or performing a thorough blank extraction to identify potential contaminants from your specific column type.[4]

Q5: What is the best way to reconstitute the dried extract for LC-MS analysis?

A5: The choice of reconstitution solvent is critical for analyte stability and compatibility with your LC-MS system.[5] Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[5] It is crucial to use a small volume (e.g., 50-100 µL) to concentrate the sample for better detection.[5]

Troubleshooting Guide

This guide addresses the common problem of low analyte recovery in a systematic, question-driven format.

Troubleshooting_Guide start Start: Low or No This compound Signal q_degradation Is Analyte Degradation Occurring? start->q_degradation s_degradation Troubleshooting Degradation: - Work quickly and keep samples on ice/4°C. - Use acidic buffer (e.g., pH 4.9) for homogenization. - Flash-freeze samples in liquid nitrogen for storage. - Avoid repeated freeze-thaw cycles. q_degradation->s_degradation Yes q_extraction Is Extraction Inefficient? q_degradation->q_extraction No s_degradation->q_extraction s_extraction Improving Extraction Efficiency: - Ensure thorough tissue homogenization (e.g., use a glass homogenizer). - Optimize solvent-to-tissue ratio (a 20-fold excess is recommended). - Use effective solvent systems like Acetonitrile/Isopropanol. q_extraction->s_extraction Yes q_spe Is SPE Step Failing? q_extraction->q_spe No s_extraction->q_spe s_spe Optimizing SPE: - Ensure column is properly conditioned and equilibrated. - Optimize wash steps to remove interferences without losing analyte. - Optimize elution solvent composition and volume. - Check for column overloading. q_spe->s_spe Yes end_good Problem Resolved q_spe->end_good No s_spe->end_good

Caption: Troubleshooting decision tree for low this compound recovery.

Experimental Protocols

Protocol: Extraction of Acyl-CoAs from Tissue Samples

This protocol is a synthesized method adapted from established procedures for extracting short- to long-chain acyl-CoAs from tissue matrices.[1][2][6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)

  • SPE Elution and Wash Solvents (specific to column type)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% Methanol in 50 mM Ammonium Acetate, pH 7)

Procedure Workflow:

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Precipitation cluster_purification Purification cluster_analysis Analysis arrow arrow Homogenization 1. Homogenization Weigh ~100mg frozen tissue. Homogenize in ice-cold KH2PO4 buffer (pH 4.9). Solvent_Addition 2. Solvent Addition Add ice-cold Acetonitrile/Isopropanol. Vortex and incubate on ice. Homogenization->Solvent_Addition Centrifugation 3. Centrifugation Centrifuge at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant. Solvent_Addition->Centrifugation SPE_Condition 4. SPE Column Conditioning Equilibrate column as per manufacturer's instructions. Centrifugation->SPE_Condition SPE_Load 5. Sample Loading Load the supernatant onto the SPE column. SPE_Condition->SPE_Load SPE_Wash 6. Wash Column Wash to remove unbound impurities. SPE_Load->SPE_Wash SPE_Elute 7. Elution Elute this compound with appropriate solvent. SPE_Wash->SPE_Elute Evaporation 8. Solvent Evaporation Dry the eluate under a stream of nitrogen or via vacuum concentration. SPE_Elute->Evaporation Reconstitution 9. Reconstitution Reconstitute in a small volume of appropriate solvent. Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for this compound extraction and analysis.

Detailed Steps:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1] Homogenize thoroughly.

  • Extraction: Add organic solvent, such as a 3:1 mixture of acetonitrile:isopropanol, to the homogenate.[6] Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.[5] Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[5]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE column according to the manufacturer's protocol.

    • Load: Load the supernatant onto the conditioned column.

    • Wash: Wash the column with a weak solvent to remove interfering substances.

    • Elute: Elute the acyl-CoAs using a stronger solvent. For example, with a C18 column, elution can be performed with methanol.[3]

  • Drying and Reconstitution: Evaporate the eluted sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1] Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis.[5]

Quantitative Data

The recovery of acyl-CoAs is highly dependent on the tissue type and the specific methodology employed. The following table summarizes reported recovery rates from various extraction procedures, which can serve as a benchmark for optimizing your own protocol.

Extraction StepAnalyte TypeMatrixReported Recovery (%)Reference
Tissue ExtractionMixed Acyl-CoAsRat Liver93 - 104%[6]
Solid-Phase ExtractionMixed Acyl-CoAsRat Liver83 - 90%[6]
Modified SPE MethodLong-Chain Acyl-CoAsVarious Tissues70 - 80%[2]

References

Technical Support Center: Analysis of 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3,7-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4] Because biological samples are complex, containing various lipids, salts, and proteins, acyl-CoAs like this compound are particularly susceptible to these interferences during the electrospray ionization (ESI) process.[2]

Q2: What are the most common sources of ion suppression in my samples?

A2: Ion suppression can originate from both endogenous and exogenous sources.

  • Endogenous sources are compounds naturally present in the biological matrix, such as salts, proteins, and highly abundant phospholipids (B1166683).[5]

  • Exogenous sources are contaminants introduced during sample preparation, which can include plasticizers from tubes, detergents, or mobile phase additives.[1][3]

Q3: How can I detect and quantify the presence of ion suppression in my assay?

A3: The most common method is a post-column infusion experiment. In this setup, a constant flow of this compound solution is infused into the LC eluent after the analytical column, but before the MS ion source. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components. By comparing the signal in the presence and absence of the matrix, the degree of suppression can be quantified.[5]

Q4: What is the most effective strategy to compensate for unavoidable ion suppression?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for ion suppression.[4] A SIL-IS is a version of this compound where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[2] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity varies between samples.[4]

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components is reducing the ionization efficiency of your analyte.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[2][6]

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering matrix components.[1][3] Consider using a column with a different chemistry or employing Ultra-High-Performance Liquid Chromatography (UPLC) for higher resolution and sharper peaks, which reduces the chance of co-elution.[7][8]

  • Dilute the Sample: A straightforward approach is to dilute the sample. This lowers the concentration of matrix components causing suppression.[9] However, this is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.[3]

  • Optimize MS Ion Source Parameters: Fine-tuning the ion source settings, such as gas flow rates, desolvation temperature, and capillary voltage, can help maximize the signal for your specific analyte.[6]

G cluster_0 Troubleshooting: Low Signal Intensity start Low Signal for This compound proc1 Optimize Sample Preparation (SPE/LLE) start->proc1 decision1 Signal Improved? proc1->decision1 proc2 Improve Chromatographic Separation (UPLC) decision2 Signal Improved? proc2->decision2 proc3 Dilute Sample decision3 Signal Improved? proc3->decision3 proc4 Optimize MS Source Parameters decision4 Signal Improved? proc4->decision4 decision1->proc2 No end_node Problem Resolved decision1->end_node Yes decision2->proc3 No decision2->end_node Yes decision3->proc4 No decision3->end_node Yes decision4->end_node Yes

Caption: Troubleshooting workflow for addressing low analyte signal.

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression, leading to inconsistent quantification.[4]

Solutions:

  • Implement a Robust Sample Preparation Method: A consistent and thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects across different samples.[2]

  • Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., plasma from an untreated animal). This helps to compensate for consistent matrix effects that are not removed by sample preparation.[4]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution for correcting variability in ion suppression. The SIL-IS experiences the same fluctuations as the analyte, ensuring a stable and reliable analyte-to-IS ratio for quantification.[4]

G cluster_0 Without SIL-IS cluster_1 With SIL-IS sample1 Sample 1 (Low Suppression) result1 Analyte Signal: High Result: Inaccurate (High) sample1->result1 sample2 Sample 2 (High Suppression) result2 Analyte Signal: Low Result: Inaccurate (Low) sample2->result2 sample3 Sample 1 (Low Suppression) result3 Analyte/IS Ratio: Stable Result: Accurate sample3->result3 sample4 Sample 2 (High Suppression) result4 Analyte/IS Ratio: Stable Result: Accurate sample4->result4

Caption: How a SIL-IS corrects for variable ion suppression.

Quantitative Data Summary

Effective sample preparation is critical for minimizing ion suppression. The choice of technique can significantly impact analyte recovery and the removal of interfering substances like phospholipids.

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Relative Ion Suppression
Protein Precipitation85 - 95%40 - 60%High
Liquid-Liquid Extraction (LLE)70 - 90%80 - 95%Moderate
Solid-Phase Extraction (SPE)90 - 105%>98%Low

Data are representative and may vary based on the specific matrix and protocol used. Recovery percentages are based on values reported for similar analytes.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins and phospholipids from a plasma or serum sample.

Materials:

  • Plasma/Serum sample

  • Acetonitrile (ACN) with 1% Formic Acid (FA), chilled to -20°C

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

  • Mixed-Mode SPE Cartridge (e.g., Reverse-Phase and Anion Exchange)

  • Methanol (MeOH)

  • Water with 0.1% FA

  • 5% Ammonium (B1175870) Hydroxide (B78521) in 50:50 ACN:Water

  • Centrifuge, Nitrogen Evaporator

Methodology:

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of the SIL-IS solution.

    • Add 300 µL of chilled ACN with 1% FA.

    • Vortex vigorously for 1 minute to precipitate proteins.[12]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water with 0.1% FA. Do not let the cartridge run dry.[13]

    • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water with 0.1% FA, followed by 1 mL of 20% MeOH in water to remove polar interferences.

    • Elution: Elute the this compound using 1 mL of 5% ammonium hydroxide in 50:50 ACN:Water.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

Protocol 2: General LC-MS/MS Parameters for Analysis

These parameters provide a starting point and should be optimized for your specific instrument and application.[9]

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Parameters:

    • Capillary Voltage: 2.5-3.5 kV

    • Drying Gas (Nitrogen) Flow: 10-12 L/min

    • Gas Temperature: 300-350 °C

    • Nebulizer Pressure: 35-45 psi

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Optimize precursor and product ions for both this compound and its SIL-IS by infusing a standard solution.

References

Technical Support Center: 3,7-Dihydroxydecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3,7-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Sample Degradation: Acyl-CoAs are susceptible to hydrolysis and enzymatic degradation.[1]- Keep samples on ice or at 4°C throughout the extraction process. - Use fresh, cold extraction solvents. - Minimize the time between sample collection and extraction. - Consider the use of protease and phosphatase inhibitors in the lysis buffer.
Inefficient Extraction: The extraction solvent may not be optimal for this compound.- Test different extraction solvents or solvent mixtures. A common starting point is a mixture of acetonitrile (B52724), methanol, and water. - Ensure complete cell lysis to release the analyte. Sonication or bead beating on ice can be effective.
Poor Ionization in Mass Spectrometer: The electrospray ionization (ESI) source parameters may not be optimized for this specific molecule.- Optimize ESI parameters such as capillary voltage, cone voltage, and gas flow rates using a pure standard of this compound or a closely related analog. - Check for ion suppression effects from the sample matrix.
Poor Peak Shape (Tailing, Broadening) Chromatographic Issues: The analytical column may not be suitable, or the mobile phase composition may be suboptimal.- Use a C18 reversed-phase column suitable for polar molecules. - Optimize the gradient elution profile of the mobile phase. A common mobile phase consists of water with a small amount of formic acid (for protonation in positive ion mode) and an organic solvent like acetonitrile or methanol. - Ensure the column is properly equilibrated before each injection.
Sample Overload: Injecting too much sample can lead to poor peak shape.- Dilute the sample and reinject.
High Background Noise Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the signal.[2]- Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3] - Optimize the chromatographic separation to resolve this compound from interfering compounds.
Contamination: Contamination from solvents, glassware, or the LC-MS system itself.- Use high-purity solvents and reagents (LC-MS grade). - Thoroughly clean all glassware and sample vials. - Run blank injections (solvent only) to identify sources of contamination.
Inconsistent or Irreproducible Results Inconsistent Sample Handling: Variations in sample collection, storage, or extraction procedures.- Standardize all sample handling protocols. - Process all samples in a consistent and timely manner.
Lack of or Inappropriate Internal Standard: An internal standard is crucial for correcting for variations in sample preparation and instrument response.[4]- Use a stable isotope-labeled internal standard of this compound if available. - If a specific internal standard is not available, use a structurally similar acyl-CoA that is not present in the sample.
Instrument Instability: Fluctuations in the LC-MS system's performance.- Perform regular system maintenance and calibration. - Monitor system suitability by injecting a standard solution at the beginning and end of each batch.

Frequently Asked Questions (FAQs)

Q1: What is the importance of quantifying this compound?

A1: this compound is an intermediate in various metabolic pathways.[5] Its accurate quantification is essential for understanding cellular metabolism, identifying metabolic dysregulation in diseases, and for the development of therapeutic interventions targeting these pathways.[4]

Q2: What is the recommended method for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and ability to analyze complex biological samples.[2][3][6]

Q3: How can I ensure the stability of this compound during sample storage?

A3: For long-term storage, samples (cell pellets, tissues) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracted samples should be stored at -80°C and analyzed as soon as possible. Avoid repeated freeze-thaw cycles.

Q4: What type of internal standard should I use for absolute quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If this is not commercially available, a structurally similar acyl-CoA with a different chain length or modification that is not endogenously present can be used. The use of an appropriate internal standard is critical for accurate quantification.[4]

Q5: What are the key parameters to optimize for the MS/MS detection of this compound?

A5: Key parameters for MS/MS optimization include the selection of precursor and product ions (transitions), collision energy, and ion source parameters. These should be determined by infusing a pure standard of this compound into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the CoA moiety.[7]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general workflow for the quantification of this compound in biological samples. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction

  • Cell Culture:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid) per 1-5 million cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Tissue Samples:

    • Weigh the frozen tissue sample (10-50 mg).

    • Add ice-cold extraction solvent and a stainless steel bead.

    • Homogenize the tissue using a bead beater at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of B, increases to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of a this compound standard.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) extraction Extraction with Cold Solvent sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data quantification Quantification (Standard Curve) peak_integration->quantification results Final Concentration quantification->results

References

Technical Support Center: Enhancing the Resolution of 3,7-Dihydroxydecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 3,7-Dihydroxydecanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarities. These include:

  • Stereoisomers: The presence of two chiral centers at the 3- and 7-positions results in four possible stereoisomers (3R,7R; 3S,7S; 3R,7S; 3S,7R). Enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers) will have very similar physicochemical properties, making them difficult to separate using standard achiral chromatographic methods.

  • Co-elution: Due to their similar structures, isomers often co-elute, leading to poor resolution and inaccurate quantification.

  • Compound Stability: Acyl-CoA thioesters can be susceptible to degradation, requiring careful handling and optimized analytical conditions.

Q2: Which analytical techniques are most effective for separating this compound isomers?

A2: The most suitable techniques for resolving these isomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful methods for separating stereoisomers, particularly when using chiral stationary phases (CSPs).[1][2] SFC is often considered a greener and more efficient alternative to HPLC for chiral separations.[2][3]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[4][5][6][7] It can distinguish between isomers that have the same mass-to-charge ratio but different three-dimensional structures.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: While less common for acyl-CoAs due to their non-volatility, derivatization to form more volatile and thermally stable analogs can enable GC-based chiral separation.

Q3: When should I consider using a chiral derivatizing agent?

A3: Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers.[8] This is beneficial when you do not have access to a chiral stationary phase or when the separation on a CSP is not optimal. The resulting diastereomers have different physical properties and can be separated on a standard achiral column.[8]

Troubleshooting Guides

HPLC/SFC Troubleshooting: Poor Resolution of Isomers
Problem Possible Causes Troubleshooting Steps & Solutions
Poor to no separation of enantiomers. Inappropriate chiral stationary phase (CSP).Screen a variety of polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol (B130326) in SFC; acetonitrile (B52724), methanol in HPLC) and its percentage.[9][10] For SFC, also adjust the co-solvent.[9][10]
Incorrect temperature.Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity but may increase backpressure.
Peak tailing or broad peaks. Secondary interactions with the stationary phase.Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid, formic acid, diethylamine) to suppress silanol (B1196071) interactions.
Sample overload.Reduce the injection volume or the sample concentration.
Column degradation.Flush the column or replace it if it has reached the end of its lifetime.
Inconsistent retention times. Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each run, which can take longer for some chiral methods.
Fluctuations in temperature or mobile phase composition.Use a column oven for precise temperature control and ensure the mobile phase is well-mixed and degassed.
Mass Spectrometry Troubleshooting: Low Signal or Poor Isomer Differentiation
Problem Possible Causes Troubleshooting Steps & Solutions
Low signal intensity for this compound. Suboptimal ionization source parameters.Optimize electrospray ionization (ESI) source settings, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Consider using a guard column.[11]
Inability to distinguish isomers with IMS-MS. Insufficient ion mobility resolution.Optimize drift gas pressure and temperature. Utilize different drift gases (e.g., nitrogen, helium, argon) to alter ion mobility.
Isomers have very similar collision cross-sections (CCS).Consider chemical derivatization to alter the shape and size of the isomers, which may lead to greater differences in their CCS values.

Experimental Protocols

Chiral SFC Method for Resolution of this compound Isomers

This protocol is a starting point and should be optimized for your specific instrumentation and sample.

1. Instrumentation and Columns:

  • Supercritical Fluid Chromatography system with a back-pressure regulator.

  • UV-Vis or Mass Spectrometric detector.

  • Chiral Column: Start with a polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[10]

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO₂.[3]

  • Mobile Phase B (Co-solvent): Methanol or Ethanol.

3. Chromatographic Conditions:

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Flow Rate: 2.0 mL/min

  • Gradient: Start with a screening gradient of 5% to 40% co-solvent over 10 minutes.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

4. Optimization:

  • If resolution is poor, try an isocratic hold at a co-solvent percentage that showed some separation in the screening gradient.

  • Vary the co-solvent type (e.g., switch from methanol to ethanol or add a small percentage of acetonitrile).

  • Adjust the back pressure and temperature to fine-tune the separation.

Chiral Derivatization for HPLC Analysis

This protocol describes a general workflow for derivatizing the hydroxyl groups of this compound with a chiral derivatizing agent like Mosher's acid chloride.[8]

1. Materials:

  • (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[12]

  • Anhydrous pyridine (B92270) or other suitable base.

  • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile).

  • This compound sample.

2. Derivatization Procedure:

  • Dry the this compound sample under a stream of nitrogen.

  • Dissolve the dried sample in the anhydrous solvent.

  • Add a slight excess of anhydrous pyridine.

  • Add a slight excess of Mosher's acid chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with a small amount of water or a suitable buffer.

  • Extract the diastereomeric esters and prepare for HPLC analysis.

3. HPLC Analysis:

  • Column: Use a standard achiral reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Detection: UV (based on the chromophore of the derivatizing agent) or MS.

Data Presentation

Table 1: Parameters for Optimization of this compound Isomer Resolution by Chiral SFC

ParameterTypical RangeStarting PointEffect on Resolution
Chiral Stationary Phase Various polysaccharide & Pirkle-typeChiralpak® AD-HPrimary determinant of selectivity.
Co-solvent Type Methanol, Ethanol, IsopropanolMethanolCan significantly alter selectivity.
Co-solvent Percentage 5 - 50%15%Affects retention and can impact selectivity.
Back Pressure 100 - 200 bar150 barInfluences fluid density and solvating power.
Temperature 25 - 45 °C35 °CAffects kinetics and thermodynamics of partitioning.
Flow Rate 1 - 4 mL/min2 mL/minHigher flow rates can reduce analysis time but may decrease efficiency.[3]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_sfc Chiral SFC Analysis cluster_data Data Analysis sample This compound Isomer Mixture dissolve Dissolve in Initial Mobile Phase sample->dissolve injection Inject Sample dissolve->injection separation Separation on Chiral Column injection->separation detection MS or UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Workflow for Chiral SFC Analysis of Isomers.

troubleshooting_flowchart start Poor Resolution of Isomers check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase (Co-solvent %, Type) check_csp->optimize_mp Yes Change CSP Change CSP check_csp->Change CSP No optimize_temp Optimize Temperature optimize_mp->optimize_temp check_overload Is there peak tailing or fronting? optimize_temp->check_overload reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes good_resolution Achieved Good Resolution check_overload->good_resolution No reduce_conc->good_resolution

Troubleshooting Logic for Poor Isomer Resolution.

References

addressing matrix effects in 3,7-Dihydroxydecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the analysis of 3,7-Dihydroxydecanoyl-CoA and other acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the common causes of matrix effects in bioanalytical samples like plasma or tissue homogenates?

A2: In biological samples, the primary culprits for matrix effects are endogenous components that are often present at much higher concentrations than the analyte.[3] Phospholipids (B1166683) are a notorious and major cause of ion suppression in LC-MS analyses of plasma, serum, and tissue extracts.[3][4][5] Other sources include salts, proteins, and metabolites that may co-elute with the analyte of interest.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] A standard solution of your analyte is continuously infused into the mass spectrometer after the LC column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.[7][8]

  • Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of the matrix effect.[6] You compare the MS response of the analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent at the same concentration.[1] The ratio of these responses, known as the Matrix Factor (MF), quantifies the effect (MF < 1 indicates suppression, MF > 1 indicates enhancement).[1]

Q4: What is the best way to compensate for matrix effects?

A4: The most effective and widely recognized method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][9][10] A SIL-IS is chemically identical to the analyte, meaning it will co-elute and experience the same ionization suppression or enhancement, thus providing a reliable way to normalize the signal and ensure accurate quantification.[9] However, SIL-IS can be expensive and are not always commercially available.[10]

Q5: If a SIL-IS is not available, what other options do I have?

A5: When a SIL-IS is not feasible, several other strategies can be employed:

  • Improve Sample Cleanup: This is the most effective way to circumvent ion suppression by removing interfering matrix components before analysis.[3][11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and samples experience the same matrix effect.[6]

  • Optimize Chromatography: Adjust your LC method (e.g., gradient, column chemistry) to achieve chromatographic separation between your analyte and the interfering compounds.[2][11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] This is a simple approach but may compromise the sensitivity of the assay if the analyte concentration is low.[2]

Troubleshooting Guide

Problem 1: Low signal intensity or reduced sensitivity for this compound.
Potential Cause Recommended Solution
Ion Suppression The most common cause. Co-eluting matrix components, especially phospholipids, are competing with the analyte for ionization in the MS source.[3][4]
1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte.[6][7]
2. Enhance Sample Preparation: Standard protein precipitation (PPT) is often insufficient for removing phospholipids.[5][12] Implement a more rigorous sample cleanup method. Solid Phase Extraction (SPE), particularly mixed-mode or specialized phospholipid removal plates (e.g., HybridSPE), is highly effective.[4][13] Liquid-Liquid Extraction (LLE) can also be optimized to reduce interferences.[3]
3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the region of ion suppression identified in the post-column infusion experiment.[2]
4. Use a SIL-IS: If available, a stable isotope-labeled internal standard will co-elute and experience the same suppression, allowing for accurate correction.[9][10]
Problem 2: Poor reproducibility and high variability in quantitative results.
Potential Cause Recommended Solution
Variable Matrix Effects The composition of the matrix can vary between different samples or lots, leading to inconsistent ion suppression or enhancement.[6]
1. Quantify Matrix Effect: Use the post-extraction spike method to calculate the matrix factor for multiple lots of blank matrix to understand the variability.[1] An ideal absolute matrix factor should be between 0.75 and 1.25.[1]
2. Use a Reliable Internal Standard: This is the best defense against sample-to-sample variability. A SIL-IS is the gold standard.[10] If unavailable, an analogue internal standard that elutes very close to the analyte can be used, but it may not track the matrix effect as perfectly.
3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. Ineffective or inconsistent sample cleanup is a major source of irreproducibility.[2]
4. Check for Phospholipid Buildup: Phospholipids can accumulate on the LC column and elute erratically, causing inconsistent results.[14] Implement a robust column washing step in your gradient or periodically flush the column.[15]
Problem 3: Unexpected peaks or distorted peak shape for this compound.
Potential Cause Recommended Solution
Co-eluting Interferences An interfering compound from the matrix has the same or a similar mass-to-charge ratio and is not being separated chromatographically.
1. Improve Chromatographic Resolution: Increase the gradient length, change the mobile phase composition, or try a different column chemistry (e.g., a PFP column instead of a C18) to separate the analyte from the interference.[16]
2. Improve Sample Preparation Selectivity: Use a more selective sample cleanup method. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide significantly cleaner extracts than reversed-phase SPE alone.[13]
Sample Solvent Effects If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and poor retention.
1. Match Sample Solvent to Mobile Phase: Whenever possible, the sample solvent should be the same as or weaker than the initial mobile phase conditions.
2. Reduce Injection Volume: Injecting a smaller volume of the sample can minimize the solvent effect.[2]

Data on Sample Preparation Method Effectiveness

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of matrix interference in bioanalysis.

Sample Preparation Method Phospholipid Removal Efficiency Analyte Recovery Key Considerations
Protein Precipitation (PPT) LowHighSimple and fast, but often results in significant matrix effects due to poor phospholipid removal.[4][13]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (can be low for polar analytes)Can be optimized (e.g., pH adjustment, choice of solvent) to be very effective at producing clean extracts.[3][13]
Reversed-Phase SPE (RP-SPE) ModerateGoodCleaner than PPT, but may not fully remove all interfering phospholipids.[13]
Mixed-Mode SPE (MM-SPE) High to Very HighGood to HighProvides very clean extracts by using multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[5][13]
Phospholipid Removal SPE Very HighHighUses specialized media (e.g., zirconia-coated silica) that specifically targets and removes phospholipids.[4][14] Microelution formats can remove >99% of phospholipids.[16]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Prepare Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • System Setup: Using a T-connector, infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream just after the analytical column and before the MS inlet.

  • Acquire Baseline: Begin data acquisition on the mass spectrometer, monitoring the specific MS/MS transition for your analyte. A stable, flat baseline should be observed.

  • Inject Blank Matrix: While the analyte is infusing, inject an extract of a blank matrix sample (prepared using your standard sample preparation protocol).

  • Analyze Data: Monitor the baseline signal during the chromatographic run. Any significant dip in the signal indicates a region of ion suppression, while a rise in the signal indicates ion enhancement. This allows you to see if your analyte's retention time coincides with a region of interference.[7][8]

Protocol 2: Quantitative Assessment using Post-Extraction Spike Analysis
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound into your final elution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established protocol. After extraction, spike the analyte into the final extracts to the same concentrations as in Set A.

  • Analyze Samples: Inject and analyze all samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.[1]

  • Calculate IS-Normalized MF (if using an Internal Standard):

    • IS-Normalized MF = ( (Peak Area of Analyte / Peak Area of IS) in Set B ) / ( (Mean Peak Area of Analyte / Mean Peak Area of IS) in Set A )

    • This value should be close to 1.0, demonstrating that the IS effectively compensates for the matrix effect.[1]

Visualizations

Matrix_Effect_Workflow start_node Start: Inconsistent or Low Analyte Signal assess_me Assess Matrix Effect (Post-Column Infusion) start_node->assess_me process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node is_me_present Suppression/ Enhancement Observed? assess_me->is_me_present quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_me_present->quantify_me Yes no_me No Significant Matrix Effect is_me_present->no_me No is_is_tracking Is IS-Normalized MF ≈ 1.0? quantify_me->is_is_tracking optimize_cleanup Optimize Sample Prep (SPE, LLE) is_is_tracking->optimize_cleanup No validation Proceed to Validation is_is_tracking->validation Yes optimize_lc Optimize LC Method (Separate Analyte from ME) optimize_cleanup->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is re_evaluate Re-evaluate Method use_sil_is->re_evaluate re_evaluate->assess_me

Caption: Workflow for identifying and mitigating matrix effects.

Sample_Prep_Decision_Tree start_node Start: Select Sample Preparation Method is_matrix_complex Is Matrix Complex (e.g., Plasma, Tissue)? start_node->is_matrix_complex decision_node decision_node method_node method_node info_node info_node is_sensitivity_critical Is Highest Sensitivity Required? is_matrix_complex->is_sensitivity_critical Yes ppt Protein Precipitation (PPT) is_matrix_complex->ppt No (Simple Matrix) are_interferences_known Are Phospholipids the Primary Concern? is_sensitivity_critical->are_interferences_known Yes lle Liquid-Liquid Extraction (LLE) is_sensitivity_critical->lle No mm_spe Mixed-Mode SPE are_interferences_known->mm_spe No / Unsure pl_spe Phospholipid Removal SPE are_interferences_known->pl_spe Yes ppt_info Fast, but high risk of matrix effects. ppt->ppt_info lle_info Good for less polar analytes. Requires method development. lle->lle_info rp_spe Reversed-Phase SPE mm_spe_info Excellent for complex matrices. Removes wide range of interferences. mm_spe->mm_spe_info pl_spe_info Specifically targets phospholipids. Produces very clean extracts. pl_spe->pl_spe_info

Caption: Decision tree for selecting a sample preparation method.

Ion_Suppression_Mechanism cluster_source ESI Droplet in MS Source cluster_detector To Mass Analyzer analyte Analyte [A] ionized_analyte [A+H]+ analyte->ionized_analyte Gas Phase Ion phospholipid Phospholipid [PL] ionized_pl [PL+H]+ phospholipid->ionized_pl Gas Phase Ion proton proton->analyte Ionization proton->phospholipid Charge Competition p1 p2 p3 suppressed_signal Reduced [A+H]+ Signal ionized_analyte->suppressed_signal Leads to info High concentrations of phospholipids [PL] compete with the analyte [A] for protons [H+] and for access to the droplet surface during evaporation. This reduces the formation of gas-phase analyte ions [A+H]+, leading to a suppressed signal.

Caption: Mechanism of ion suppression by phospholipids in ESI-MS.

References

quality control measures for 3,7-Dihydroxydecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,7-Dihydroxydecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle my this compound standard upon receipt?

A1: Upon receipt, it is crucial to store the this compound standard at -20°C or lower, preferably at -80°C for long-term stability.[1][2] The compound is sensitive to degradation, and proper storage is critical to maintain its integrity. When preparing solutions, use ice-cold buffers and minimize the time the standard is at room temperature.[3] For repeated use, it is advisable to aliquot the standard into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting lyophilized this compound?

A2: While specific instructions should be followed from the supplier's Certificate of Analysis, a common initial solvent for reconstituting dried acyl-CoA standards is a small amount of methanol (B129727) to ensure complete dissolution, followed by dilution with an appropriate aqueous buffer.[1] For example, a protocol for palmitoyl-CoA involves reconstituting in methanol and then diluting as needed.[1] It is important to ensure the initial solvent is compatible with your downstream experimental conditions.

Q3: How can I verify the concentration of my this compound standard solution?

A3: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm (A260). The molar extinction coefficient for coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹.[4] This measurement should be performed in a buffer system where the pH is controlled, as the absorbance can be pH-dependent.

Q4: What are the key parameters to check on the Certificate of Analysis (CoA)?

A4: A Certificate of Analysis provides crucial quality control information. Key parameters to review include:

  • Purity: Typically determined by HPLC, this indicates the percentage of the desired compound.

  • Identity: Confirmed by methods like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration/Weight: The precise amount of the standard provided.

  • Storage Conditions: Recommended temperature for storage.[5][6]

Troubleshooting Guides

Problem 1: Low or no signal from the this compound standard in my assay.

  • Potential Cause 1: Degradation of the standard.

    • Troubleshooting Step: Ensure the standard has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If degradation is suspected, a fresh aliquot or a new vial of the standard should be used. It is recommended to assay samples on the same day they are prepared or to freeze them at -80°C and use them within a week.[1]

  • Potential Cause 2: Incorrect preparation of the standard solution.

    • Troubleshooting Step: Verify the reconstitution procedure. For lyophilized standards, ensure the solvent has come into contact with all of the dried material by vortexing.[1] Double-check all dilution calculations.

  • Potential Cause 3: Interference from sample matrix.

    • Troubleshooting Step: Some components in biological samples can interfere with assays. An internal standard method can help minimize the effects of sample matrix interference.[1]

Problem 2: I observe unexpected peaks in my HPLC or LC-MS analysis of the standard.

  • Potential Cause 1: Contamination.

    • Troubleshooting Step: Ensure all solvents, buffers, and labware are clean and free of contaminants. Run a blank injection of the solvent to check for system contamination.

  • Potential Cause 2: Degradation of the standard.

    • Troubleshooting Step: The thioester bond in acyl-CoAs can hydrolyze over time, leading to the appearance of free coenzyme A and the corresponding fatty acid. If degradation is suspected, analyze a freshly prepared sample from a new vial.

  • Potential Cause 3: Isomeric impurities.

    • Troubleshooting Step: The synthesis of this compound may result in different stereoisomers. Tandem mass spectrometry (MS/MS) can be a powerful tool to differentiate between isomers of hydroxy fatty acids and their derivatives.[7][8] Consult the supplier's analytical data to understand the isomeric purity of the standard.

Quantitative Data Summary

ParameterConditionRecommendationSource
Long-term Storage (unopened) Temperature-20°C to -80°C[1]
Short-term Storage (reconstituted) Temperature & Duration-20°C for up to one month[1][4]
Working Solution HandlingKeep on ice during use[2]
Freeze-Thaw Cycles FrequencyAvoid repeated cycles; aliquot into single-use vialsGeneral Best Practice

Experimental Protocols

Protocol: Verification of this compound Purity by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of a this compound standard.

  • Preparation of Standard Solution:

    • Reconstitute the lyophilized standard in an appropriate solvent (e.g., methanol or an aqueous buffer) to a known concentration, for instance, 1 mM.

    • Perform serial dilutions in the mobile phase starting composition to achieve a final concentration suitable for UV detection (e.g., 10-50 µM).

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

    • Mobile Phase A: A buffered aqueous solution, for example, 100 mM potassium phosphate (B84403) (pH 4.9).[9]

    • Mobile Phase B: Acetonitrile (B52724) or methanol.[9]

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute acyl-CoAs of varying chain lengths and polarities.

    • Detection: UV detection at 260 nm is used to monitor the adenine (B156593) moiety of coenzyme A.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Analysis:

    • Inject the prepared standard solution onto the HPLC system.

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol: Identity Confirmation by Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with a small amount of formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use ESI in either positive or negative ion mode.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion of this compound.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic product ion spectrum.[7] This can confirm the identity of the molecule and may help in distinguishing it from isomers.[7]

Visualizations

QC_Workflow cluster_receipt Standard Receipt cluster_verification Initial Verification cluster_use Experimental Use start Receive this compound Standard store Immediately Store at -20°C to -80°C start->store coa Review Certificate of Analysis (CoA) store->coa prep Prepare Stock Solution on Ice coa->prep conc Verify Concentration (A260) prep->conc purity Assess Purity (HPLC) prep->purity identity Confirm Identity (MS) prep->identity aliquot Aliquot for Single Use identity->aliquot If QC Passes use Use in Experiments aliquot->use

Caption: Workflow for receiving and verifying a new this compound standard.

Troubleshooting_Tree cluster_low_signal Low or No Signal cluster_extra_peaks Extra Peaks in Chromatography start Unexpected Experimental Result? check_storage Check Storage Conditions & Freeze-Thaw Cycles start->check_storage check_contamination Run Solvent Blank to Check for Contamination start->check_contamination check_prep Verify Solution Preparation & Dilutions check_storage->check_prep check_matrix Consider Matrix Effects (Use Internal Standard) check_prep->check_matrix check_degradation Analyze Fresh Aliquot to Check for Degradation check_contamination->check_degradation check_isomers Consult CoA for Isomeric Purity check_degradation->check_isomers

Caption: Troubleshooting decision tree for common issues with this compound standards.

Stability_Factors center Standard Stability temp Temperature center->temp Degrades at warmer temps freezethaw Freeze-Thaw Cycles center->freezethaw Physical stress can degrade ph pH of Solution center->ph Hydrolysis at high/low pH time Time in Solution center->time Degrades over time

Caption: Factors affecting the stability of this compound standards.

References

Validation & Comparative

Confirming the Identity of 3,7-Dihydroxydecanoyl-CoA: A Comparative Guide to NMR and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of metabolic intermediates is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confirmation of 3,7-dihydroxydecanoyl-CoA, a key intermediate in various metabolic pathways.

The structural complexity and low abundance of acyl-CoA molecules present significant analytical challenges.[1] While several techniques can detect their presence, confirming the precise identity, including the position of functional groups, requires robust methodologies. This guide presents a comparative analysis of NMR and LC-MS/MS, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.

Performance Comparison: NMR vs. LC-MS/MS

Both NMR and LC-MS/MS offer powerful capabilities for the analysis of acyl-CoA species, each with distinct advantages and limitations. The choice of method often depends on the specific analytical goal, be it definitive structural confirmation, high-throughput screening, or absolute quantification.[2][3]

FeatureNMR SpectroscopyLC-MS/MS
Structural Information Provides detailed structural information, including atom connectivity and stereochemistry.[4]Primarily provides mass-to-charge ratio and fragmentation patterns, which can be ambiguous for isomers.[1]
Sensitivity Relatively low sensitivity, typically requiring micromolar to millimolar concentrations.[2]High sensitivity, with limits of detection in the low femtomole range.[2]
Sample Preparation Minimal sample preparation, often non-destructive.[2][5]Requires extraction and chromatographic separation, which can be more complex.[3][6]
Quantitative Analysis Inherently quantitative without the need for identical stable isotope-labeled internal standards.[2]Requires stable isotope-labeled internal standards for accurate absolute quantification.[7][8]
Throughput Low throughput, with longer acquisition times per sample.High throughput, suitable for analyzing large numbers of samples.
De Novo Identification Capable of identifying unknown compounds without reference standards.Typically requires reference standards or spectral libraries for confident identification.[1]
Cost High instrument and maintenance costs.Generally lower instrument and maintenance costs compared to high-field NMR.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for the analysis of medium-chain hydroxyacyl-CoAs using both NMR and LC-MS/MS.

Protocol 1: NMR Spectroscopy for Structural Confirmation

This protocol outlines the steps for acquiring and analyzing ¹H and ¹³C NMR spectra for the structural elucidation of a purified sample of a medium-chain hydroxyacyl-CoA.

1. Sample Preparation:

  • Lyophilize the purified this compound sample to remove any residual solvents.

  • Dissolve approximately 1-5 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Use a standard pulse program with water suppression if using D₂O.

  • Acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.[9]

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the internal standard.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H spectrum and the correlations in the 2D spectra to assign all proton and carbon signals to the structure of this compound.

Protocol 2: LC-MS/MS for Sensitive Detection and Quantification

This protocol describes a method for the sensitive detection and quantification of this compound from a biological matrix.[3][6]

1. Sample Extraction:

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[2]

  • Include an appropriate internal standard, such as a stable isotope-labeled version of the analyte, in the extraction solvent.

  • Centrifuge the homogenate to pellet proteins and cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[3]

2. LC-MS/MS Analysis:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Perform chromatographic separation using a C18 reversed-phase column with a gradient elution profile.[6]

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

  • Define specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis and Quantification:

  • Process the raw data using the instrument's software.

  • Generate a calibration curve using a series of known concentrations of the analyte and a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Biosynthetic Context

Understanding the metabolic origin of this compound is crucial for interpreting experimental results. The following diagram illustrates a plausible biosynthetic pathway leading to its formation.

fatty_acid_beta_oxidation Decanoyl_CoA Decanoyl-CoA Enoyl_CoA_Hydratase_1 Acyl-CoA Dehydrogenase Decanoyl_CoA->Enoyl_CoA_Hydratase_1 Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Hydratase_2 Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase_2 Hydroxyacyl_CoA_1 3-Hydroxydecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA_1->Hydroxyacyl_CoA_Dehydrogenase Hydroxylase Hydroxylase Hydroxyacyl_CoA_1->Hydroxylase Ketoacyl_CoA_1 3-Ketodecanoyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA_1->Thiolase Octanoyl_CoA Octanoyl-CoA Acetyl_CoA_1 Acetyl-CoA Hydroxyacyl_CoA_2 This compound Enoyl_CoA_Hydratase_1->Enoyl_CoA Enoyl_CoA_Hydratase_2->Hydroxyacyl_CoA_1 Thiolase->Octanoyl_CoA Thiolase->Acetyl_CoA_1 + Hydroxylase->Hydroxyacyl_CoA_2 Hydroxyacyl_CoA_Dehydrogena Hydroxyacyl_CoA_Dehydrogena se se se->Ketoacyl_CoA_1

Caption: Putative biosynthetic pathway of this compound.

Logical Workflow for Compound Identification

The process of identifying and confirming the structure of a metabolite like this compound follows a logical progression, often employing complementary analytical techniques.

compound_identification_workflow start Biological Sample (e.g., cell culture, tissue) extraction Metabolite Extraction (e.g., solvent precipitation) start->extraction lcms_analysis LC-MS/MS Analysis (High-throughput screening) extraction->lcms_analysis putative_id Putative Identification (m/z and fragmentation) lcms_analysis->putative_id quantification Quantitative Analysis lcms_analysis->quantification with internal standard purification Targeted Purification (e.g., HPLC) putative_id->purification Isomer ambiguity? nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis structure_confirmation Unambiguous Structure Confirmation nmr_analysis->structure_confirmation nmr_analysis->quantification direct

Caption: Experimental workflow for the identification of this compound.

References

Comparative Analysis of 3,7-Dihydroxydecanoyl-CoA Levels: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature did not yield specific quantitative data comparing 3,7-Dihydroxydecanoyl-CoA levels in healthy versus diseased states. This particular molecule is not a commonly reported metabolite in existing metabolomic studies. The following guide is therefore presented as a methodological framework for researchers, scientists, and drug development professionals interested in investigating such novel lipid metabolites. The data presented is hypothetical and for illustrative purposes only.

Introduction to Acyl-CoAs in Metabolism and Disease

Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as crucial intermediates in both the synthesis and breakdown of fatty acids.[1] They are the activated form of fatty acids, primed for either energy generation through β-oxidation or for the biosynthesis of complex lipids.[2] The β-oxidation spiral, a four-step process occurring primarily in the mitochondria, systematically shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2.[3][4]

Intermediates in this pathway, such as 3-hydroxyacyl-CoAs, are typically transient. However, genetic defects in the enzymes of fatty acid oxidation can lead to the accumulation of specific acyl-CoA species.[5] Such accumulations can be cytotoxic and are associated with a range of metabolic disorders, often presenting with symptoms like hypoketotic hypoglycemia, cardiomyopathy, and muscle weakness.[5] Consequently, the quantitative analysis of specific acyl-CoAs holds significant promise for diagnosing and monitoring metabolic diseases.

A molecule such as this compound is not a standard intermediate of the canonical β-oxidation pathway. Its structure suggests it may arise from alternative oxidation pathways, such as omega-oxidation followed by β-oxidation, or from the metabolism of unusual dietary fatty acids. Its accumulation could signify a bottleneck in a yet-uncharacterized metabolic route, potentially linked to a diseased state.

Quantitative Data Summary (Hypothetical)

The table below illustrates how quantitative data for a novel metabolite like this compound could be presented. The values are hypothetical and intended to serve as a template for data presentation in a comparative study.

Biological Matrix Healthy Control (n=50) Mean Level ± SD (pmol/mg protein) Diseased State (e.g., Novel Cardiomyopathy, n=50) Mean Level ± SD (pmol/mg protein) Fold Change p-value
Plasma< 0.5 (Below Limit of Detection)12.3 ± 4.1> 24.6< 0.0001
Cardiac Tissue1.8 ± 0.745.2 ± 11.825.1< 0.0001
Liver Tissue2.5 ± 0.98.1 ± 3.23.2< 0.01
Skeletal Muscle1.1 ± 0.422.7 ± 7.520.6< 0.0001

Experimental Protocols

The quantification of a novel, low-abundance acyl-CoA like this compound would necessitate a highly sensitive and specific analytical method. The following protocol is based on established methods for other acyl-CoA species, primarily utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

1. Sample Preparation and Extraction of Acyl-CoAs

  • Objective: To efficiently extract acyl-CoAs from biological samples while minimizing degradation.

  • Materials:

    • Frozen tissue samples (e.g., liver, heart) or plasma.

    • Internal Standards: A stable isotope-labeled analogue of the analyte (e.g., [¹³C₂]-3,7-Dihydroxydecanoyl-CoA) or a structurally similar compound not present in the sample (e.g., C17-CoA).

    • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v) with 0.1% formic acid.

    • Homogenizer (for tissues).

    • Centrifuge capable of 4°C operation.

  • Procedure:

    • Weigh approximately 20-50 mg of frozen tissue or use 50-100 µL of plasma.

    • Add 500 µL of ice-cold extraction solvent containing the internal standard(s) at a known concentration.

    • For tissue, homogenize thoroughly on ice. For plasma, vortex vigorously for 1 minute.

    • Incubate the mixture at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Quantification

  • Objective: To separate the analyte of interest from other matrix components and perform sensitive and specific quantification.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UHPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of a synthesized standard. For a hypothetical C10-dihydroxy-CoA, the precursor ion would be its [M+H]⁺. Product ions would likely result from the fragmentation of the phosphopantetheine moiety.

    • Example Transitions (Hypothetical):

      • This compound: Q1 (precursor ion) -> Q3 (product ion 1), Q1 -> Q3 (product ion 2)

      • Internal Standard: Q1 (precursor ion) -> Q3 (product ion)

    • Data Analysis: The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and internal standard.

Visualizations

The following diagrams illustrate a hypothetical metabolic context for this compound and the workflow for its analysis.

signaling_pathway cluster_omega Omega (ω) Oxidation cluster_beta Peroxisomal β-Oxidation cluster_alternative Hypothetical Alternative Pathway Decanoyl_CoA Decanoyl-CoA omega_Hydroxydecanoyl_CoA ω-Hydroxydecanoyl-CoA Decanoyl_CoA->omega_Hydroxydecanoyl_CoA Hydroxydecanoyl_CoA 7-Hydroxydecanoyl-CoA Decanoyl_CoA->Hydroxydecanoyl_CoA Hydroxylation Decanedioyl_CoA Decanedioyl-CoA omega_Hydroxydecanoyl_CoA->Decanedioyl_CoA Beta_Oxidation_1 1st β-Oxidation Cycle Decanedioyl_CoA->Beta_Oxidation_1 Hydroxyoctanedioyl_CoA 3-Hydroxyoctanedioyl-CoA Decanedioyl_CoA->Hydroxyoctanedioyl_CoA Side Reaction? Octanedioyl_CoA Octanedioyl-CoA Beta_Oxidation_1->Octanedioyl_CoA Dihydroxydecanoyl_CoA This compound Hydroxydecanoyl_CoA->Dihydroxydecanoyl_CoA β-Oxidation Intermediate Disease_State Disease_State Dihydroxydecanoyl_CoA->Disease_State Accumulation in Diseased State

Caption: Hypothetical metabolic pathways leading to this compound.

experimental_workflow Sample Biological Sample (Tissue or Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Acyl-CoA Extraction (Solvent Precipitation) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Analysis UHPLC-MS/MS Analysis Drydown->Analysis Data Data Processing (Peak Integration) Analysis->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Comparative Results (Healthy vs. Diseased) Quant->Result

Caption: Experimental workflow for quantifying this compound.

References

The Untapped Potential of 3,7-Dihydroxydecanoyl-CoA: A Comparative Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic drug discovery is in constant evolution, with researchers diligently seeking novel targets to address a spectrum of human diseases. While well-trodden pathways have yielded numerous therapeutic successes, the exploration of less-characterized metabolic networks holds the promise of identifying first-in-class therapies with unique mechanisms of action. This guide introduces 3,7-Dihydroxydecanoyl-CoA, a putative dihydroxylated medium-chain fatty acyl-CoA, as a prospective therapeutic target. Due to its novelty, direct experimental data on this compound is not yet available in published literature. Therefore, this guide will provide a comparative framework by proposing a plausible biosynthetic pathway, identifying analogous, well-characterized enzymatic targets, and outlining a comprehensive validation strategy supported by established experimental protocols.

A Plausible Biosynthetic Pathway for this compound

Based on established principles of fatty acid metabolism, a hypothetical pathway for the synthesis of this compound can be postulated. This pathway would likely involve the sequential hydroxylation of a decanoyl-CoA precursor.

Biosynthetic_Pathway_of_3_7_Dihydroxydecanoyl_CoA Hypothetical Biosynthesis of this compound Decanoyl_CoA Decanoyl-CoA 3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Decanoyl_CoA->3_Hydroxydecanoyl_CoA Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase 3_7_Dihydroxydecanoyl_CoA This compound 3_Hydroxydecanoyl_CoA->3_7_Dihydroxydecanoyl_CoA Fatty Acid Hydroxylase (e.g., Cytochrome P450)

Caption: A proposed two-step enzymatic pathway for the biosynthesis of this compound.

This proposed pathway highlights two key enzyme classes as potential therapeutic targets: Enoyl-CoA Hydratases and Fatty Acid Hydroxylases .

Comparative Analysis of Potential Therapeutic Targets

To validate this compound as a therapeutic target, the enzymes responsible for its synthesis must be identified and characterized. The following table compares the proposed enzymatic targets with well-established enzymes in related pathways, providing a framework for experimental design.

Target Enzyme ClassProposed Target (Hypothetical)Well-Characterized AnalogueSubstrateProductKnown Inhibitors/ModulatorsTherapeutic Relevance of Analogue
Enoyl-CoA Hydratase Enoyl-CoA Hydratase acting on a C10 backboneEnoyl-CoA Hydratase (ECHS1)Crotonyl-CoA3-Hydroxybutyryl-CoANone in clinical useMitochondrial fatty acid beta-oxidation disorders
Fatty Acid Hydroxylase Cytochrome P450 enzyme hydroxylating at C7Cytochrome P450 4A (CYP4A) familyMedium-chain fatty acidsω-hydroxylated fatty acidsHET0016, 20-HEDEHypertension, Kidney Disease, Cancer

Experimental Validation Workflow

The validation of the proposed enzyme targets in the this compound pathway requires a multi-step, rigorous experimental approach. The following diagram outlines a logical workflow for this process.

Target_Validation_Workflow Workflow for Validating Therapeutic Targets in the this compound Pathway A Target Identification (Genomic/Proteomic Screening) B Enzyme Cloning, Expression & Purification A->B C In Vitro Enzymatic Assays B->C D Substrate Specificity & Kinetic Analysis C->D E High-Throughput Screening for Inhibitors D->E F Cell-Based Assays (Target Engagement & Phenotypic Effects) E->F G In Vivo Model Studies (Disease Models) F->G H Lead Optimization G->H

Caption: A stepwise experimental workflow for the validation of novel enzyme targets.

Detailed Experimental Protocols

1. In Vitro Enzymatic Assay for a Putative Fatty Acid Hydroxylase

  • Objective: To determine if a candidate enzyme can hydroxylate 3-Hydroxydecanoyl-CoA to produce this compound.

  • Materials:

    • Purified recombinant candidate enzyme.

    • 3-Hydroxydecanoyl-CoA (substrate).

    • NADPH (cofactor for Cytochrome P450 enzymes).

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • LC-MS/MS system for product detection and quantification.

  • Protocol:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, and the purified enzyme.

    • Initiate the reaction by adding 3-Hydroxydecanoyl-CoA to a final concentration of 10-100 µM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to detect the formation of this compound, identified by its specific mass-to-charge ratio.

    • Quantify the product formation to determine enzyme activity.

2. Cell-Based Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that a small molecule inhibitor binds to the target enzyme within a cellular context.

  • Materials:

    • Cultured cells expressing the target enzyme.

    • Test inhibitor compound.

    • Lysis buffer.

    • Instrumentation for western blotting or mass spectrometry.

  • Protocol:

    • Treat intact cells with the inhibitor compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target enzyme at each temperature using western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Logical Relationship for Therapeutic Intervention

The validation of an enzyme in the this compound pathway as a therapeutic target hinges on the demonstration that its inhibition leads to a desirable phenotypic outcome in a disease context.

Therapeutic_Logic Logic for Therapeutic Intervention A Disease State with Elevated this compound B Identify & Validate Key Biosynthetic Enzyme A->B C Develop Potent & Selective Enzyme Inhibitor B->C D Inhibition of Enzyme Activity C->D E Reduced Levels of This compound D->E F Amelioration of Disease Phenotype E->F

Caption: The logical progression from disease observation to therapeutic intervention.

Conclusion

While this compound remains a hypothetical metabolite, the framework presented in this guide provides a clear and actionable path for its investigation as a potential therapeutic target. By leveraging established knowledge of fatty acid metabolism and employing rigorous experimental validation strategies, the scientific community can explore this untapped area of metabolic research. The identification and validation of the enzymes responsible for the synthesis of this molecule could pave the way for the development of novel therapeutics for a range of metabolic and related disorders. This comparative and methodical approach is essential for navigating the complexities of drug discovery and ultimately translating basic scientific insights into clinical benefits.

A Comparative Guide to 3-Hydroxydecanoyl-CoA and 3,7-Dihydroxydecanoyl-CoA in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic research, understanding the roles of specific acyl-CoA thioesters is paramount for elucidating physiological and pathological processes. This guide provides a detailed comparison of two such molecules: 3-hydroxydecanoyl-CoA, a well-established intermediate in fatty acid metabolism, and the lesser-known 3,7-dihydroxydecanoyl-CoA.

Overview and Metabolic Significance

3-Hydroxydecanoyl-CoA is a key intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. Its metabolism is a fundamental process for energy production in mammals and is extensively studied. It exists in both (S) and (R) stereoisomeric forms, which are processed by different enzymatic systems. The (S)-form is an intermediate in the canonical fatty acid beta-oxidation pathway in mitochondria, while the (R)-form can be a substrate for peroxisomal beta-oxidation and is also involved in the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria.[1][2][3]

In stark contrast, This compound is not a recognized intermediate in major mammalian metabolic pathways. Extensive literature searches do not reveal a defined role for this molecule in fatty acid, bile acid, or steroid metabolism. While dihydroxylated fatty acids are known to exist, they are often products of omega-oxidation followed by further hydroxylation, or are intermediates in microbial metabolic pathways. For instance, urinary profiles of individuals with certain metabolic disorders have shown the presence of 3,10-dihydroxydecanoic and 3,9-dihydroxydecanoic acids, which are thought to arise from the omega-oxidation of 3-hydroxy fatty acids.[4] The existence and metabolic relevance of a CoA ester with hydroxyl groups at the 3 and 7 positions remain to be established.

Metabolic Pathways

3-Hydroxydecanoyl-CoA in Mitochondrial Beta-Oxidation

The primary metabolic fate of (S)-3-hydroxydecanoyl-CoA in mammals is its oxidation to 3-oxodecanoyl-CoA as the third step of the beta-oxidation spiral. This reaction is catalyzed by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD), an enzyme that uses NAD+ as a cofactor.[5] The resulting 3-oxodecanoyl-CoA is then cleaved by a thiolase to yield acetyl-CoA and octanoyl-CoA, the latter of which continues through further rounds of beta-oxidation.

Beta_Oxidation_of_Decanoyl_CoA cluster_thiolase Thiolase (+ CoA-SH) Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) S_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->S_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase (+ H2O) _3_Oxodecanoyl_CoA 3-Oxodecanoyl-CoA S_3_Hydroxydecanoyl_CoA->_3_Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Octanoyl_CoA Octanoyl-CoA _3_Oxodecanoyl_CoA->Octanoyl_CoA Acetyl_CoA Acetyl-CoA inv1 _3_Oxodecanoyl_CoA->inv1 inv2 _3_Oxodecanoyl_CoA->inv2 inv1->Octanoyl_CoA inv2->Acetyl_CoA

Diagram 1: Mitochondrial Beta-Oxidation of Decanoyl-CoA.
Hypothetical Pathway for Dihydroxylated Fatty Acyl-CoA Formation

While a specific pathway for this compound is not documented, a plausible route for the formation of dihydroxylated fatty acids involves omega-oxidation. This process, which occurs in the endoplasmic reticulum, hydroxylates a fatty acid at its terminal (omega) carbon. A subsequent round of beta-oxidation of a 3-hydroxy fatty acid that has undergone omega-oxidation could potentially lead to a dihydroxylated intermediate, although this is speculative.

Hypothetical_Dihydroxy_Pathway cluster_omega_oxidation Omega-Oxidation Pathway _3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA _3_omega_Dihydroxydecanoyl_CoA 3,10-Dihydroxydecanoyl-CoA _3_Hydroxydecanoyl_CoA->_3_omega_Dihydroxydecanoyl_CoA Cytochrome P450 (NADPH + O2) Further_Metabolism Further Metabolism / Excretion _3_omega_Dihydroxydecanoyl_CoA->Further_Metabolism

Diagram 2: Hypothetical Omega-Oxidation Pathway.

Comparative Data

Due to the lack of information on this compound, a direct quantitative comparison is not possible. The following table summarizes the known properties of 3-hydroxydecanoyl-CoA and highlights the absence of data for its dihydroxylated counterpart.

Feature3-Hydroxydecanoyl-CoAThis compound
Metabolic Pathway Fatty Acid Beta-OxidationNot established in major pathways
Cellular Location Mitochondria, PeroxisomesUnknown
Key Enzymes 3-Hydroxyacyl-CoA Dehydrogenase, Enoyl-CoA Hydratase[5]Unknown
Physiological Role Energy production, Biosynthesis precursor (in bacteria)[2]Unknown
Associated Diseases Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and other fatty acid oxidation disorders[6]No known associations

Experimental Protocols

The analysis of acyl-CoA molecules is challenging due to their low abundance and instability. However, several robust methods have been developed, which would be applicable to both 3-hydroxydecanoyl-CoA and potentially this compound, should a need for its analysis arise.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[7][8][9]

Sample Preparation:

  • Homogenize tissue samples or cell pellets in a cold extraction buffer, often containing an organic solvent like isopropanol (B130326) and an aqueous buffer (e.g., potassium phosphate) to precipitate proteins and extract metabolites.[7]

  • Include an internal standard, such as an odd-chain or isotopically labeled acyl-CoA, for accurate quantification.[8]

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the acyl-CoAs.[7]

LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for separation.[10]

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic component (e.g., acetonitrile (B52724) or methanol).[10]

  • Detect the acyl-CoA species using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Homogenization & Extraction with Internal Standard Sample->Extraction Purification Solid-Phase or Liquid-Liquid Extraction Extraction->Purification LC_Separation UPLC/HPLC Separation (C18 Column) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Diagram 3: LC-MS/MS Workflow for Acyl-CoA Analysis.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of enzymes that metabolize 3-hydroxyacyl-CoAs can be measured spectrophotometrically.[12][13][14]

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored over time.[15]

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.3), NAD+, and the 3-hydroxyacyl-CoA substrate.[15]

  • Initiate the reaction by adding the enzyme source (e.g., tissue homogenate or purified enzyme).

  • Monitor the change in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.[15]

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

Conclusion

References

A Functional Comparison of 3,7-Dihydroxydecanoyl-CoA and Other Hydroxy Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inferred functions of 3,7-Dihydroxydecanoyl-CoA with other well-characterized hydroxy acyl-CoAs, supported by experimental data from related molecules.

Introduction

Hydroxy acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in fatty acid metabolism. The position and number of hydroxyl groups on the acyl chain significantly influence their metabolic fate and biological function. While 3-hydroxy acyl-CoAs are well-established intermediates in the beta-oxidation pathway, the functional significance of dihydroxy acyl-CoAs, such as the putative this compound, is less understood. This guide explores the inferred biochemical roles of this compound by comparing it with other key hydroxy acyl-CoAs.

Biosynthesis of Hydroxy Acyl-CoAs

The introduction of hydroxyl groups onto fatty acyl chains is primarily achieved through two major enzymatic pathways:

  • Hydration during Beta-Oxidation: The most common source of 3-hydroxy acyl-CoAs is the hydration of a trans-Δ²-enoyl-CoA intermediate by enoyl-CoA hydratase during the second step of mitochondrial and peroxisomal beta-oxidation.

  • Cytochrome P450-mediated Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, are responsible for hydroxylating fatty acids at various positions, including the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) carbons. This is a key pathway for the generation of ω-hydroxy fatty acids and can lead to the formation of dihydroxy fatty acids through sequential hydroxylation events.

The biosynthesis of this compound is hypothesized to occur via the action of a cytochrome P450 monooxygenase on 3-hydroxydecanoyl-CoA or decanoyl-CoA, the latter being subsequently hydrated.

Decanoyl_CoA Decanoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Decanoyl_CoA->Enoyl_CoA_Hydratase Hydration Three_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->Three_Hydroxydecanoyl_CoA CYP450 Cytochrome P450 (CYP4A/F) Three_Hydroxydecanoyl_CoA->CYP450 ω-3 Hydroxylation Three_Seven_Dihydroxydecanoyl_CoA This compound CYP450->Three_Seven_Dihydroxydecanoyl_CoA

Figure 1. Proposed biosynthetic pathway for this compound.

Functional Comparison of Hydroxy Acyl-CoAs

The functional diversity of hydroxy acyl-CoAs stems from the position of the hydroxyl group, which dictates their interaction with metabolic enzymes and their potential roles in signaling pathways.

Feature3-Hydroxydecanoyl-CoAω-Hydroxydecanoyl-CoAThis compound (Inferred)
Primary Metabolic Role Intermediate in beta-oxidationPrecursor for dicarboxylic acid formationPotential intermediate in specialized fatty acid metabolism or detoxification
Key Generating Enzyme Enoyl-CoA HydrataseCytochrome P450 (ω-hydroxylase)Cytochrome P450
Subsequent Metabolic Step Oxidation to 3-ketodecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenaseOxidation to a dicarboxylic acidFurther oxidation or conjugation for excretion
Potential Signaling Role Limited direct signaling role knownPrecursors to signaling moleculesUnknown, potentially involved in modulating inflammatory pathways

Quantitative Comparison of Enzyme Kinetics

The metabolism of hydroxy acyl-CoAs is governed by the substrate specificity and kinetic parameters of the enzymes involved. The following tables summarize key kinetic data for enzymes acting on various hydroxy acyl-CoAs.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase for Various Chain-Length Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)27.0 ± 3.0125 ± 10
3-Hydroxyhexanoyl-CoA (C6)10.0 ± 1.0180 ± 15
3-Hydroxyoctanoyl-CoA (C8)5.0 ± 0.5200 ± 20
3-Hydroxydecanoyl-CoA (C10) 4.0 ± 0.4 210 ± 20
3-Hydroxydodecanoyl-CoA (C12)3.5 ± 0.4190 ± 15
3-Hydroxytetradecanoyl-CoA (C14)3.0 ± 0.3150 ± 10
3-Hydroxyhexadecanoyl-CoA (C16)2.5 ± 0.3100 ± 10

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]

Table 2: Apparent Kinetic Parameters of Cytochrome P450 4A1 for Fatty Acid ω-Hydroxylation

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/nmol P450)
Capric Acid (C10)2515
Lauric Acid (C12)1025
Myristic Acid (C14)520
Palmitic Acid (C16)818

Data represents typical values for CYP4A1-mediated ω-hydroxylation.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol describes a method for the efficient extraction of a broad range of acyl-CoAs from tissue samples.

Materials:

  • 100 mM Potassium Phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • Methanol

  • Internal standards (e.g., C17:0-CoA)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 30-40 mg of frozen, pulverized tissue in a pre-chilled tube.

  • Add 1 mL of extraction solvent (1:1 mixture of 100 mM KH2PO4 and an organic mixture of 3:1:1 ACN:Isopropanol:Methanol) containing the internal standard.

  • Homogenize the sample on ice.

  • Sonicate the homogenate on ice, followed by centrifugation at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a cold 1:1 methanol:water solution for LC-MS/MS analysis.[2]

Start Tissue Sample Homogenize Homogenize in Extraction Buffer Start->Homogenize Sonicate_Centrifuge Sonicate & Centrifuge Homogenize->Sonicate_Centrifuge Collect_Supernatant Collect Supernatant Sonicate_Centrifuge->Collect_Supernatant Dry Dry Under Nitrogen Collect_Supernatant->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Figure 2. Workflow for the extraction of acyl-CoAs from tissue.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.

Materials:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 3-hydroxyacyl-CoA substrate of desired chain length

  • NAD⁺ solution

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), the 3-hydroxyacyl-CoA substrate, NAD⁺, 3-ketoacyl-CoA thiolase, and CoASH in a cuvette.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.[1]

Conclusion

While direct experimental evidence for the specific functions of this compound is currently lacking, its structure suggests a role in specialized fatty acid metabolism, potentially as a substrate for further oxidation or conjugation prior to excretion. Its biosynthesis is likely mediated by cytochrome P450 enzymes, distinguishing it from the canonical beta-oxidation pathway that generates 3-hydroxy acyl-CoAs. The provided quantitative data for related enzymes and detailed experimental protocols offer a framework for researchers to further investigate the metabolism and potential biological significance of this and other dihydroxy acyl-CoAs. Future studies employing targeted metabolomics and functional enzymatic assays will be crucial to fully elucidate the role of these molecules in health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification and characterization of 3,7-Dihydroxydecanoyl-CoA, a key intermediate in various metabolic pathways. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in metabolic research and drug development. This document outlines the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols for each method.

Data Presentation: A Comparative Analysis

The performance of different analytical methods for the quantification of 3-hydroxyacyl-CoAs, such as this compound, can be compared across several key parameters. The following table summarizes the typical performance characteristics of each method, using data for the structurally similar compound 3-Hydroxy-Octanoyl-CoA as a reference.

ParameterLC-MS/MSEnzymatic AssayGC-MS
Limit of Detection (LOD) 1 - 10 fmol~50 fmolpmol range (with derivatization)
Limit of Quantification (LOQ) 5 - 50 fmol~100 fmolpmol range (with derivatization)
Linearity (R²) > 0.99Variable> 0.99
Precision (RSD%) < 5%< 20%< 15%
Specificity High (Mass-to-charge ratio)High (Enzyme-specific)High (with good chromatographic separation)
Throughput HighLow to ModerateModerate
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific experimental conditions and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined and optimized.

  • Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.

Enzymatic Assay

This method utilizes the enzyme 3-hydroxyacyl-CoA dehydrogenase for the specific quantification of 3-hydroxyacyl-CoAs.

1. Reagents

  • 100 mM Potassium Phosphate Buffer (pH 7.3).

  • 5.4 mM S-Acetoacetyl Coenzyme A (as a standard, if necessary).

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH).

  • 3-Hydroxyacyl-CoA Dehydrogenase (HOADH) enzyme solution (0.2 - 0.7 units/mL).

2. Procedure

  • Pipette the following into a suitable cuvette:

    • 2.80 mL of Potassium Phosphate Buffer.

    • 0.05 mL of the sample containing this compound.

    • 0.05 mL of NADH solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained using a thermostatted spectrophotometer.

  • Initiate the reaction by adding 0.1 mL of the HOADH enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • The rate of NADH oxidation is proportional to the concentration of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 3-hydroxy fatty acids, the core structure of this compound, requires derivatization to increase volatility.

1. Sample Preparation and Derivatization

  • Hydrolyze the acyl-CoA to release the free fatty acid. This can be achieved by alkaline hydrolysis (e.g., using KOH).

  • Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Evaporate the solvent to dryness.

  • Derivatize the hydroxyl and carboxyl groups. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. Gas Chromatography

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 50-600.

  • Identification: Based on the retention time and the mass spectrum of the derivatized analyte compared to a standard.

Mandatory Visualization

The following diagrams illustrate key processes related to the analysis and metabolism of this compound.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Results Results Quantification->Results

A typical experimental workflow for LC-MS/MS analysis.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial Beta-Oxidation A This compound B 3-Keto-7-hydroxydecanoyl-CoA A->B  3-Hydroxyacyl-CoA  Dehydrogenase (NAD+ -> NADH) C 7-Hydroxyoctanoyl-CoA B->C  Thiolase  (CoA-SH) D Acetyl-CoA

A simplified diagram of the beta-oxidation of this compound.

Comparative Analysis of 3,7-Dihydroxydecanoyl-CoA and Its Analogs: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases reveals a notable absence of specific data on the biological activity of 3,7-Dihydroxydecanoyl-CoA and its direct analogs. This scarcity of information prevents a detailed comparative analysis as requested. This guide, therefore, serves to report on the current lack of available data and to provide a framework for the type of information required for such a comparison, should data become available in the future.

Introduction to Dihydroxy Fatty Acyl-CoAs

Fatty acyl-CoAs are crucial intermediates in a multitude of metabolic pathways, including fatty acid biosynthesis and degradation (beta-oxidation). The presence of hydroxyl groups on the acyl chain can significantly alter the molecule's properties and biological functions, often implicating them in specialized metabolic routes or signaling cascades. Dihydroxylated fatty acids, in general, are known to play roles in inflammatory responses, ion transport, and as precursors to bioactive lipids. However, the specific biological role of a 3,7-dihydroxylated decanoyl-CoA derivative remains uncharacterized in the accessible scientific literature.

Challenges in Data Acquisition

Extensive searches were conducted to identify studies detailing the biological activity of this compound. These searches included queries for its biosynthesis, its role in signaling pathways, and any comparative studies with analogous structures. The investigation did not yield any publications containing the following critical information:

  • Quantitative Biological Activity Data: No studies were found that measured the biological activity of this compound, such as its effect on enzyme kinetics, receptor binding affinities, or cellular responses.

  • Identification and Activity of Analogs: The scientific literature does not currently describe the synthesis or biological evaluation of analogs of this compound.

  • Detailed Experimental Protocols: Consequently, no established experimental methodologies for assessing the biological activity of this specific molecule are available.

  • Associated Signaling Pathways: The metabolic and signaling pathways involving this compound have not been elucidated.

Future Directions and Hypothetical Framework for Comparison

Should this compound and its analogs become subjects of scientific investigation, a comparative guide would be structured to present the following key data points and experimental details.

Hypothetical Data Presentation

For a meaningful comparison, quantitative data would be summarized in tables. Below are examples of how such data would be presented.

Table 1: Comparative Biological Activity of this compound and Analogs on Target Enzyme X

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compoundData not availableData not availableData not available
Analog A (e.g., 3-keto-7-hydroxydecanoyl-CoA)Data not availableData not availableData not available
Analog B (e.g., 3,7-dihydroxydodecanoyl-CoA)Data not availableData not availableData not available

Table 2: Cellular Effects of this compound and Analogs on Cell Line Y

CompoundEC50 for Cytotoxicity (µM)Effect on Gene Expression (Fold Change)Modulation of Signaling Pathway Z
This compoundData not availableData not availableData not available
Analog AData not availableData not availableData not available
Analog BData not availableData not availableData not available
Hypothetical Experimental Protocols

Detailed methodologies would be crucial for the reproducibility of findings. An example of a relevant experimental protocol is outlined below.

Enzyme Inhibition Assay (Hypothetical)

  • Objective: To determine the inhibitory effect of this compound and its analogs on the activity of a target enzyme (e.g., a specific dehydrogenase or hydratase).

  • Materials: Purified target enzyme, substrate for the enzyme, this compound, analog compounds, assay buffer, and a spectrophotometer or fluorometer.

  • Procedure:

    • Prepare a series of dilutions for this compound and each analog.

    • In a microplate, combine the assay buffer, the enzyme, and a specific concentration of the test compound or vehicle control.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Hypothetical Visualization of a Signaling Pathway

Should the signaling pathway for this compound be identified, it would be visualized to illustrate its mechanism of action.

Signaling_Pathway This compound This compound Receptor_A Receptor_A This compound->Receptor_A Binds to Kinase_B Kinase_B Receptor_A->Kinase_B Activates Transcription_Factor_C Transcription_Factor_C Kinase_B->Transcription_Factor_C Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_C->Gene_Expression Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

Conclusion

While the framework for a comprehensive comparison of the biological activity of this compound and its analogs can be established, the current body of scientific literature does not provide the necessary data to populate such a guide. The lack of information on this specific molecule highlights a potential area for future research in the field of lipid metabolism and signaling. As new discoveries are made, a guide of this nature would be invaluable to researchers, scientists, and drug development professionals.

Navigating the Uncharted Territory of 3,7-Dihydroxydecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific landscape reveals a notable scarcity of specific information regarding 3,7-Dihydroxydecanoyl-CoA across different species. This guide, intended for researchers, scientists, and drug development professionals, addresses this knowledge gap by providing a framework for its potential biosynthesis and offering detailed experimental protocols for its identification and quantification. In the absence of direct comparative data, this document focuses on the foundational enzymatic reactions and analytical methodologies that are crucial for pioneering research on this molecule.

The Enigmatic Nature of this compound

This compound is a derivative of decanoic acid, a ten-carbon saturated fatty acid, featuring hydroxyl groups at the third and seventh carbon positions and esterified to coenzyme A. While the roles of other hydroxyacyl-CoAs as intermediates in fatty acid metabolism are well-established, the specific biological significance and metabolic pathways involving this compound remain largely uncharacterized in scientific literature. Its unique structure suggests potential involvement in specialized metabolic pathways, possibly as a signaling molecule or a precursor for secondary metabolites.

Speculative Biosynthetic Pathways: A Cross-Species Perspective

The formation of this compound likely involves a series of enzymatic reactions, including hydroxylation and acyl-CoA ligation. While no direct pathway has been elucidated, we can hypothesize its synthesis based on known enzyme families across different biological kingdoms.

Table 1: Potential Enzyme Families Involved in the Biosynthesis of this compound

Enzyme FamilyPotential RolePutative SubstrateSpecies Distribution
Cytochrome P450 Monooxygenases (CYPs) Regio-specific hydroxylation of the decanoic acid backbone at the C7 position.Decanoyl-CoA or 3-Hydroxydecanoyl-CoABacteria, Fungi, Plants, Animals
Fatty Acid Hydratases Hydration of a double bond in a decenoyl-CoA intermediate to introduce a hydroxyl group.Decenoyl-CoABacteria, Fungi
Lipoxygenases (LOXs) Dioxygenation of decanoic acid, followed by reduction to a hydroxyl group.Decanoic AcidPlants, Animals, Fungi
3-Hydroxyacyl-CoA Dehydrogenases Reduction of a keto group to a hydroxyl group at the C3 position.3-Oxodecanoyl-CoABacteria, Fungi, Plants, Animals
Long-Chain Acyl-CoA Synthetases (LACS) Activation of 3,7-dihydroxydecanoic acid to its CoA ester.3,7-Dihydroxydecanoic AcidBacteria, Fungi, Plants, Animals

The biosynthesis could initiate from decanoyl-CoA, a common intermediate in fatty acid metabolism. A cytochrome P450 enzyme could introduce the hydroxyl group at the C7 position. Subsequently, an enoyl-CoA hydratase could act on a double bond at the C2-C3 position, followed by reduction by a 3-hydroxyacyl-CoA dehydrogenase to form the 3-hydroxy group. Alternatively, a fatty acid hydratase could directly add a water molecule across a double bond in a decenoyl-CoA intermediate. The final step in either proposed pathway would be the activation of the free fatty acid to its CoA thioester by a long-chain acyl-CoA synthetase.

Speculative Biosynthesis of this compound Decanoyl_CoA Decanoyl-CoA Intermediate1 7-Hydroxydecanoyl-CoA Decanoyl_CoA->Intermediate1 CYP450 (Hydroxylation) Intermediate2 3-Keto-7-hydroxydecanoyl-CoA Intermediate1->Intermediate2 Acyl-CoA Dehydrogenase (Oxidation) Final_Product This compound Intermediate2->Final_Product 3-Hydroxyacyl-CoA Dehydrogenase (Reduction) Decanoic_Acid Decanoic Acid Dihydroxy_Acid 3,7-Dihydroxydecanoic Acid Decanoic_Acid->Dihydroxy_Acid Hydroxylases Dihydroxy_Acid->Final_Product Long-Chain Acyl-CoA Synthetase (Ligation)

A speculative biosynthetic pathway for this compound.

Experimental Protocols for Investigation

To facilitate research into this compound, detailed experimental protocols for its detection and quantification are essential.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is designed for the extraction of acyl-CoAs from biological tissues or cell cultures.

  • Materials:

    • Homogenization buffer (e.g., 10% trichloroacetic acid in water)

    • Internal standards (e.g., deuterated acyl-CoA analogs)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Organic solvents (methanol, acetonitrile, isopropanol)

    • Centrifuge, homogenizer

  • Procedure:

    • Rapidly harvest and quench metabolic activity in the biological sample (e.g., by flash-freezing in liquid nitrogen).

    • Homogenize the sample in ice-cold homogenization buffer containing internal standards.

    • Centrifuge to pellet proteins and cellular debris.

    • Apply the supernatant to a pre-conditioned SPE cartridge.

    • Wash the cartridge with a low-concentration organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with a high-concentration organic solvent.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 column suitable for lipid analysis.

    • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to resolve different acyl-CoA species.

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards would need to be determined by infusion of a synthesized standard. A characteristic transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Homogenization, SPE) Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A generalized workflow for the analysis of acyl-CoAs.

Future Directions

The study of this compound is a nascent field with significant potential for discovery. Future research should focus on:

  • Chemical Synthesis: The synthesis of a pure standard of this compound is a critical first step for its definitive identification and quantification in biological samples.

  • Metabolomic Screening: Untargeted metabolomics studies across a wide range of species and under different physiological conditions may reveal the presence and regulation of this molecule.

  • Enzyme Characterization: Identification and characterization of the specific enzymes responsible for its biosynthesis will be crucial to understanding its metabolic context.

  • Functional Assays: Once identified and quantified, functional studies can be designed to elucidate the biological role of this compound.

This guide provides a foundational resource for researchers embarking on the study of this compound. While direct comparative data is currently unavailable, the proposed biosynthetic pathways and detailed experimental protocols offer a clear roadmap for future investigations into this intriguing and understudied molecule.

Validating the Role of 3-Hydroxyacyl-CoA Dehydrogenase with 3,7-Dihydroxydecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the third step of this pathway: the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA. HADH exhibits a preference for short to medium-chain length acyl-CoAs. The presence of a second hydroxyl group at the 7-position in 3,7-dihydroxydecanoyl-CoA raises questions about its suitability as a substrate for HADH and suggests the possibility of alternative metabolic routes.

Comparative Analysis of Potential Metabolic Pathways

Since direct kinetic data for HADH with this compound is not available in the current literature, we propose a comparative analysis of HADH activity against a known substrate and outline potential alternative pathways for the metabolism of this dihydroxy fatty acyl-CoA.

Table 1: Putative Enzyme Activities with this compound
Enzyme/PathwayProposed RoleExpected Product(s)Cellular Localization
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Oxidation of the 3-hydroxy group3-Oxo-7-hydroxydecanoyl-CoAMitochondria
Omega (ω)-Oxidation Pathway Oxidation of the terminal methyl group (C10) followed by β-oxidation of the resulting dicarboxylic acid3,7-Dihydroxydecanedioic-CoA and subsequent β-oxidation productsEndoplasmic Reticulum, Peroxisomes, Mitochondria
Peroxisomal β-Oxidation Chain shortening of the modified fatty acidAcetyl-CoA and a chain-shortened dihydroxyacyl-CoAPeroxisomes
Novel Dehydrogenases Oxidation of either the 3- or 7-hydroxy group3-Oxo-7-hydroxydecanoyl-CoA or 3-Hydroxy-7-oxodecanoyl-CoATo be determined

Experimental Protocols

To validate the role of HADH and explore alternative pathways, a series of experiments are necessary. The synthesis of this compound is a prerequisite for these assays. This can be achieved through custom synthesis by specialized companies.[][][3][4][5]

HADH Activity Assay with this compound

This protocol is adapted from standard spectrophotometric assays for HADH activity.

Principle: The activity of HADH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Purified HADH enzyme

  • This compound (custom synthesized)

  • (S)-3-Hydroxybutyryl-CoA (as a positive control substrate)

  • NAD+

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Add the purified HADH enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate (either this compound or the positive control).

  • Immediately monitor the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.

Analysis of Reaction Products by Mass Spectrometry

To confirm the identity of the product(s) of the HADH-catalyzed reaction, mass spectrometry is essential.

Principle: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate and identify the enzymatic reaction products based on their mass-to-charge ratio and fragmentation patterns.

Procedure:

  • Run the HADH activity assay as described above with this compound as the substrate.

  • Stop the reaction at different time points.

  • Extract the acyl-CoA species from the reaction mixture.

  • Prepare the samples for mass spectrometry analysis (e.g., by derivatization for GC-MS).

  • Analyze the samples using GC-MS or LC-MS/MS to identify the molecular weight and structure of the product(s).

  • Compare the results with the expected mass of 3-oxo-7-hydroxydecanoyl-CoA.

Investigating Alternative Metabolic Pathways

If HADH shows low or no activity with this compound, alternative pathways should be investigated.

  • Omega (ω)-Oxidation: This pathway involves the oxidation of the terminal methyl group of a fatty acid.[6][7][8][9] The resulting dicarboxylic acid can then undergo β-oxidation.[10][11] Experiments using liver microsomes (rich in cytochrome P450 enzymes that initiate ω-oxidation) can be performed, followed by product analysis using mass spectrometry to detect dicarboxylic acid intermediates.

  • Peroxisomal β-Oxidation: Peroxisomes are known to metabolize unusual fatty acids, including those with hydroxyl groups.[12][13][14] In vitro assays using isolated peroxisomes or cell lines with manipulated peroxisomal enzyme levels can be employed to assess the degradation of this compound.

Visualization of Pathways and Workflows

Biochemical Pathway of HADH

HADH_Pathway Substrate This compound HADH HADH Substrate->HADH Substrate Binding Product 3-Oxo-7-hydroxydecanoyl-CoA HADH->Product Product Release NADH NADH + H+ HADH->NADH NAD NAD+ NAD->HADH

Caption: Proposed reaction of HADH with this compound.

Experimental Workflow for Validation

Validation_Workflow start Start: Synthesize This compound assay HADH Activity Assay (Spectrophotometry) start->assay kinetics Determine Km and Vmax assay->kinetics ms_analysis Product Identification (GC-MS or LC-MS/MS) assay->ms_analysis decision Is HADH Active? ms_analysis->decision alternative Investigate Alternative Pathways (ω-Oxidation, Peroxisomal β-Oxidation) decision->alternative No conclusion Conclusion on Metabolic Fate decision->conclusion Yes alternative->conclusion

Caption: Workflow for validating HADH's role with the novel substrate.

Conclusion

The validation of 3-hydroxyacyl-CoA dehydrogenase's role with this compound requires a systematic approach. By performing rigorous enzymatic assays, analyzing reaction products, and investigating plausible alternative metabolic pathways, researchers can elucidate the metabolic fate of this unique dihydroxy fatty acid. The experimental framework provided in this guide serves as a foundational strategy for this investigation, offering a clear path for data generation and interpretation in the absence of pre-existing literature. This knowledge will be invaluable for understanding the substrate specificity of fatty acid metabolizing enzymes and for the development of drugs targeting these pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of scientific findings through independent replication is a cornerstone of progress. However, in the case of 3,7-Dihydroxydecanoyl-CoA, the scientific community is met with a notable silence. A thorough review of published literature reveals a significant gap in independent replication studies, quantitative data, and established biological functions for this specific molecule. This guide addresses the current state of knowledge and the conspicuous absence of comparative data.

At present, there are no publicly available independent studies that replicate or build upon initial findings related to this compound. The scientific literature lacks the comparative experimental data necessary to construct a detailed guide on its performance against other alternatives. While research exists on related acyl-CoA molecules and the broader field of fatty acid metabolism, direct evidence and quantitative analysis of this compound remain elusive.

The Void of Quantitative Data

A critical component of any scientific comparison is the availability of quantitative data from multiple sources. For this compound, such data is not present in the accessible scientific domain. Consequently, a comparative table summarizing key performance indicators—such as binding affinities, enzymatic activities, or cellular responses—cannot be compiled. The absence of this information prevents an objective comparison with other relevant molecules.

The Uncharted Signaling Pathways

Similarly, the signaling pathways in which this compound may play a role are not yet delineated in the scientific literature. While the general pathways of fatty acid beta-oxidation are well-understood, the specific involvement and regulatory functions of this dihydroxy-metabolite have not been elucidated. Without this foundational knowledge, a diagram of its signaling cascade or a logical workflow of its mechanism of action cannot be accurately generated.

The diagram below illustrates a generalized workflow for the analysis of acyl-CoA molecules, a process that would be essential for any future research on this compound.

G cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Phase tissue Biological Sample (Tissue/Cells) homogenization Homogenization tissue->homogenization extraction Solid Phase or Liquid-Liquid Extraction homogenization->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Extracted Acyl-CoAs data_acquisition Data Acquisition lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing end Biological Interpretation data_processing->end Quantitative Results

A generalized workflow for acyl-CoA analysis.

Hypothetical Experimental Protocols

While specific protocols for replicating findings on this compound do not exist, a general methodological framework for the analysis of acyl-CoAs can be outlined. This would typically involve the extraction of acyl-CoAs from biological samples, followed by their separation and quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Acyl-CoA Extraction from Biological Samples:

  • Objective: To isolate acyl-CoA molecules from cellular or tissue samples while minimizing degradation.

  • Procedure:

    • Biological samples (e.g., cell pellets or flash-frozen tissue) are homogenized in a cold extraction buffer, often containing an internal standard for quantification.

    • Proteins are precipitated using an organic solvent like acetonitrile (B52724) or perchloric acid.

    • The supernatant containing the acyl-CoAs is separated by centrifugation.

    • Solid-phase extraction (SPE) is commonly employed to purify and concentrate the acyl-CoAs from the supernatant.

2. Quantification by LC-MS/MS:

  • Objective: To separate and quantify individual acyl-CoA species.

  • Procedure:

    • The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is typically achieved on a reverse-phase column with a gradient elution.

    • The eluent is introduced into a tandem mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) is a common acquisition mode for its high selectivity and sensitivity.

This lack of specific, replicated data on this compound underscores a significant opportunity for future research. The field is open for pioneering studies to characterize its biological role, define its mechanism of action, and establish its potential as a therapeutic target or biomarker. Until such primary research is conducted and independently verified, a comprehensive comparison guide remains an endeavor for the future.

Safety Operating Guide

Safe Disposal of 3,7-Dihydroxydecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,7-Dihydroxydecanoyl-CoA, like any laboratory chemical, is essential for ensuring a safe and compliant research environment. While specific disposal protocols are contingent on the manufacturer's safety data sheet (SDS) and local regulations, the following guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage the disposal of this and similar biochemical reagents responsibly.

Core Principle: The Safety Data Sheet (SDS) is the primary source of information for disposal. Always consult the SDS provided by the manufacturer before proceeding with any disposal.

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): Before handling, locate and thoroughly review the "Disposal considerations" section (typically Section 13) of the product's SDS. This section contains manufacturer-specific recommendations for disposal.[1]

  • Adhere to Institutional and Local Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][2] Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance and to ensure compliance with all applicable rules.[1]

  • Waste Identification and Segregation:

    • Classify this compound as a chemical waste.

    • Keep this waste segregated from other waste streams such as biological, radioactive, and general waste.[1][2] It should be collected in a dedicated and appropriately labeled container.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Containerization and Labeling:

    • Collect waste this compound in a chemically compatible container that can be securely sealed. If possible, use the original container, ensuring the label is intact and legible.[2]

    • Label the waste container clearly with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".

  • Disposal Route:

    • Solid Waste: As this compound is likely a solid, it should be collected in a designated solid chemical waste container.[3]

    • Aqueous Solutions: For solutions of this compound, do not dispose of them down the sanitary sewer unless explicitly permitted by your institution's EHS and local regulations for non-hazardous, water-soluble chemicals.[4] Given the lack of specific hazard data in the public domain, it is safest to collect aqueous waste containing this compound in a labeled hazardous waste container.

    • Empty Containers: Empty containers that held this compound should be managed according to institutional guidelines. Some regulations may require triple rinsing, with the rinsate collected as hazardous waste.[2]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[1][5]

Summary of Disposal Plan

ParameterGuidelineSource
Waste Classification Chemical Waste[1][2]
Primary Information Source Safety Data Sheet (SDS) from the manufacturer[1]
Governing Regulations Institutional (EHS) and Local/State/Federal[1][2]
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves[3]
Waste Container Securely sealed, chemically compatible, and clearly labeled[2]
Disposal of Solid Form Collect in a designated solid chemical waste container[3]
Disposal of Liquid Form (Solutions) Collect in a designated liquid chemical waste container; avoid sewer disposal without EHS approval[4]
Final Disposal Method Collection by institutional EHS or a licensed waste disposal contractor[1][5]

Disposal Decision Workflow

DisposalWorkflow start Start: Need to dispose of This compound sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Regulations sds->ehs identify Identify Waste as Chemical Waste ehs->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from Other Waste Streams ppe->segregate container Use a Labeled, Sealed, Compatible Container segregate->container pickup Arrange for Pickup by EHS or Licensed Contractor container->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3,7-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3,7-Dihydroxydecanoyl-CoA, including operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): A Tabular Overview

To ensure personal safety and prevent contamination, the following Personal Protective Equipment (PPE) is recommended when handling this compound. This guidance is based on standard laboratory practices for handling chemical reagents.[1][2]

PPE CategoryItemSpecifications and Usage
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if they become contaminated.[2]
Eye Protection Safety Glasses with Side Shields or GogglesUse to protect against splashes or airborne particles. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.[1]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination.[2]
Respiratory Protection Not Generally RequiredFor handling small quantities in a well-ventilated area, respiratory protection is typically not necessary. If there is a risk of generating dust or aerosols, work in a fume hood or use a respirator as a precautionary measure.

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is essential for the safe management of this compound from receipt to disposal.

Operational Plan
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The stability of coenzyme A derivatives can be affected by temperature and pH, with storage in a freezer at a slightly acidic to neutral pH often recommended.

  • Handling:

    • All handling of this compound should be conducted in a designated, well-ventilated laboratory area.[3]

    • For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

    • Use clean, sterilized spatulas and glassware to prevent cross-contamination.[2]

    • Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Do not eat, drink, or smoke in the laboratory.[4]

  • Weighing: If weighing is required, perform this task in a fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the contents, concentration, and date of preparation.[2]

Disposal Plan
  • Waste Collection: All disposable materials that come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Waste Segregation: Collect this waste in a designated, clearly labeled, and sealed container. Do not mix with general laboratory waste.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal start Start: Receive Shipment inspect Inspect Container for Damage start->inspect label_ok Labeling Correct? inspect->label_ok quarantine Quarantine and Report inspect->quarantine Damaged store Store in Cool, Dry, Well-Ventilated Area label_ok->store label_ok->quarantine No don_ppe Don Appropriate PPE store->don_ppe work_area Work in Well-Ventilated Area / Fume Hood don_ppe->work_area handle Perform Experimental Procedures work_area->handle collect_waste Collect Contaminated Waste handle->collect_waste segregate_waste Segregate as Chemical Waste collect_waste->segregate_waste dispose Dispose via EHS Guidelines segregate_waste->dispose end End dispose->end quarantine->end Resolve Issue

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.